Thiomorpholine 1,1-dioxide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMTVKMKHZMFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489121 | |
| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59801-62-6 | |
| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholine 1,1-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Thiomorpholine 1,1-dioxide Hydrochloride for Advanced Research and Development
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological and physicochemical properties. Thiomorpholine 1,1-dioxide hydrochloride emerges as a heterocyclic compound of significant interest, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility. This guide provides an in-depth exploration of its core physical and chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere recitation of data, delving into the underlying principles that govern its behavior and utility. This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents and enzyme inhibitors[1][2]. Its sulfone moiety imparts distinct electronic and steric characteristics, influencing molecular interactions and metabolic stability, making it a valuable asset in the medicinal chemist's toolbox[2].
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound are the bedrock upon which its applications are built. For this compound, these attributes dictate its handling, formulation, and pharmacokinetic profile.
Core Physical and Chemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 59801-62-6 | [1][3][4] |
| Molecular Formula | C₄H₁₀ClNO₂S | [4] |
| Molecular Weight | 171.65 g/mol | [1][4] |
| Appearance | White to light yellow or off-white solid/crystalline powder | [1][5] |
| Melting Point | 169 °C (lit.) | [6] |
| Boiling Point | 342.4°C at 760 mmHg | [7] |
| Solubility | Miscible with water; soluble in organic solvents like methanol, acetone, benzene, and ethylene glycol | [6] |
| pH in Solution | Acidic due to the hydrochloride salt | [8] |
| pKa (Basic) | 5.4 | [9] |
The hydrochloride salt form of thiomorpholine 1,1-dioxide significantly enhances its water solubility, a crucial factor for many biological and pharmaceutical applications[1]. The sulfone group, with its two oxygen atoms, acts as a strong hydrogen bond acceptor, further contributing to its aqueous solubility and its ability to interact with biological targets[2].
Chemical Synthesis and Stability: A Look at the "How" and "Why"
Understanding the synthesis of this compound provides insights into its reactivity and potential impurities. The common synthetic route involves a two-step process: the oxidation of a protected thiomorpholine followed by deprotection and salt formation[10].
Caption: Synthetic workflow for this compound.
The choice of an N-protecting group is critical to prevent side reactions during the oxidation step. The subsequent hydrolysis under acidic conditions with hydrochloric acid not only removes the protecting group but also conveniently forms the desired hydrochloride salt[10]. This method is efficient and scalable, making it suitable for industrial production[10].
In terms of stability, this compound is a stable solid under normal laboratory conditions[8]. It should be stored in a cool, dry place away from direct sunlight and incompatible substances like strong oxidizing agents[8]. The hydrochloride salt form contributes to its stability by preventing the free amine from undergoing oxidative degradation.
Spectroscopic Characterization: The Molecular Fingerprint
Structural elucidation and purity assessment are critical in research and development. While detailed spectral data requires access to specific databases, general expectations for the ¹H NMR spectrum of Thiomorpholine 1,1-dioxide can be inferred. The proton NMR spectrum would be expected to show two distinct multiplets in the aliphatic region, corresponding to the two sets of methylene protons on the heterocyclic ring. The integration of these signals would correspond to the number of protons on each carbon.
Applications in Research and Drug Development: A Versatile Scaffold
The utility of this compound spans various domains of chemical and pharmaceutical research.
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs[1]. The sulfone moiety can act as a bioisostere for other functional groups, modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The compound has also been investigated for its potential antitumor activity, believed to inhibit protein synthesis and DNA replication in cancer cells[2].
-
Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides[1]. Its structural features can be incorporated into molecules designed to interact with specific biological targets in pests or weeds.
-
Biochemical Research: this compound is explored for its potential in biochemical assays, offering insights into enzyme activity and metabolic pathways[1]. The sulfone group's ability to form strong interactions with enzyme active sites makes it a valuable tool for designing enzyme inhibitors[2].
Caption: Key application areas of this compound.
Safety and Handling: A Researcher's Responsibility
As with any chemical compound, proper handling and safety precautions are essential. This compound is classified as causing serious eye irritation[4]. It may also cause skin and respiratory irritation[6][11]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound[11]. Work should be conducted in a well-ventilated area or a fume hood[11].
Experimental Protocol: General Handling and Solution Preparation
-
Assessment: Before handling, review the Safety Data Sheet (SDS) for detailed hazard information and emergency procedures.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Weighing: Weigh the solid compound in a well-ventilated area or a balance enclosure to avoid inhalation of dust particles.
-
Dissolution: To prepare a solution, slowly add the weighed solid to the desired solvent (e.g., deionized water, methanol) while stirring. The dissolution in water is generally good due to its salt form.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place[8]. Aqueous solutions should be freshly prepared or stored under appropriate conditions to prevent degradation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Compound of Growing Importance
This compound represents a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a rigid heterocyclic core, a polar sulfone group, and enhanced aqueous solubility due to its hydrochloride form makes it an attractive starting material for the development of novel bioactive molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and beyond. As research continues to uncover new applications, the importance of this compound in the scientific community is poised to grow.
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- Thiomorpholine 1,1-dioxide Hcl - 杭州福斯特药业有限公司. [Link]
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- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581)
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Public
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A Spectroscopic Guide to Thiomorpholine 1,1-dioxide Hydrochloride: Unveiling Molecular Structure through NMR, IR, and MS Analysis
Introduction
Thiomorpholine 1,1-dioxide hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, often serving as a key building block in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a saturated six-membered ring containing nitrogen and a sulfone group, imparts specific physicochemical properties that are crucial for its biological activity and application in drug design. A thorough understanding of its molecular architecture is paramount for researchers, and this is achieved through the application of various spectroscopic techniques.
This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the experimental data, offering insights into the interpretation of the spectra that reveal the compound's structural intricacies. Furthermore, this guide will present field-proven methodologies for acquiring high-quality spectral data, ensuring both accuracy and reproducibility in the laboratory.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of this compound provides a detailed map of the hydrogen atoms within the molecule. The presence of the hydrochloride salt significantly influences the chemical shifts of nearby protons, particularly those on the nitrogen atom.
Experimental Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.54 | multiplet (m) | 8H | -CH₂-S- and -CH₂-N- |
| 9.83 | broad singlet (brs) | 2H | N⁺H₂ |
Solvent: DMSO-d₆[3]
Interpretation and Causality:
The ¹H NMR spectrum, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals two key signals.[3] The upfield signal at 3.54 ppm corresponds to the eight protons of the two methylene groups adjacent to the sulfur and nitrogen atoms in the thiomorpholine ring.[3] The multiplet nature of this signal arises from the complex spin-spin coupling between these protons.
The downfield signal at 9.83 ppm is a broad singlet and integrates to two protons, which is characteristic of the two protons attached to the positively charged nitrogen atom (N⁺H₂).[3] The significant downfield shift is a direct consequence of the deshielding effect caused by the positive charge on the nitrogen, which withdraws electron density from the attached protons. The broadness of this peak is typical for acidic protons and is often due to exchange with residual water in the solvent or quadrupolar broadening from the nitrogen atom.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many hydrochloride salts.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Predicted Data and Rationale:
For the parent compound, thiomorpholine 1,1-dioxide, the carbon atoms adjacent to the sulfur and nitrogen atoms would have distinct chemical shifts. The carbons flanking the highly electronegative sulfone group (-SO₂) would be expected to be significantly downfield compared to those adjacent to the nitrogen.
Upon protonation to form the hydrochloride salt, the nitrogen atom becomes positively charged. This induces a deshielding effect on the adjacent carbon atoms, causing a downfield shift in their ¹³C NMR signals.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale for Shift |
| -CH₂-S- | ~50-55 | Adjacent to the electron-withdrawing sulfone group. |
| -CH₂-N⁺- | ~45-50 | Adjacent to the protonated, positively charged nitrogen, causing a downfield shift compared to the free base. |
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.
-
Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.6-0.7 mL of DMSO-d₆) to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Data and Interpretation:
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfone group, the N⁺-H bonds, and the C-H bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2800 | Stretching | C-H (aliphatic) |
| ~2700-2400 | Stretching | N⁺-H |
| ~1600-1500 | Bending | N⁺-H |
| ~1350-1300 | Asymmetric Stretching | S=O (Sulfone) |
| ~1160-1120 | Symmetric Stretching | S=O (Sulfone) |
Causality of Vibrational Frequencies:
-
Sulfone Group: The strong electron-withdrawing nature of the sulfone group results in strong absorption bands for its asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[5][6]
-
Ammonium Group: The presence of the protonated nitrogen (ammonium) gives rise to characteristic N⁺-H stretching and bending vibrations. The stretching vibrations are typically broad and appear at lower frequencies (around 2700-2400 cm⁻¹) compared to a standard N-H stretch due to the positive charge. The N⁺-H bending vibrations are expected in the 1600-1500 cm⁻¹ region.[7]
-
C-H Bonds: The aliphatic C-H stretching vibrations will appear in their usual region of approximately 3000-2800 cm⁻¹.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. KBr is transparent to IR radiation.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate to observe the protonated molecule.
Expected Mass Spectrum and Fragmentation:
In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, where M is the free base (thiomorpholine 1,1-dioxide). The chloride ion is not typically observed in positive ion mode.
-
Molecular Formula of Free Base (C₄H₉NO₂S): 135.04 g/mol [5]
-
Expected [M+H]⁺: m/z 136.05
Fragmentation Analysis:
While ESI is a soft ionization technique that often yields a prominent molecular ion peak, some fragmentation can occur.[3] The fragmentation pattern provides valuable structural information. For the protonated thiomorpholine 1,1-dioxide, fragmentation is likely to involve the loss of small, stable neutral molecules.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H NMR confirms the proton environment and the presence of the ammonium protons, while ¹³C NMR (predicted) maps the carbon skeleton. IR spectroscopy identifies the key functional groups, namely the sulfone and ammonium moieties. Finally, mass spectrometry confirms the molecular weight of the parent compound. For researchers in drug development and related scientific fields, a thorough understanding and proficient application of these analytical techniques are indispensable for the successful characterization of such important chemical entities.
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- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.).
- Fig. S1 1H-NMR spectra in DMSO-D6 of reaction mixture at the initial... - ResearchGate. (n.d.).
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- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (2022, May 19).
- Some tips on Thiomorpholine-1-oxide hydrochloride. (2020, November 2).
- X-Ray Structures of Some Heterocyclic Sulfones - MDPI. (n.d.).
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate. (2022, August 4).
- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PubMed Central. (2021, March 7).
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Thiomorpholine 1,1-dioxide hydrochloride molecular weight and formula
An In-Depth Technical Guide to Thiomorpholine 1,1-Dioxide Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic compound of significant interest in modern synthetic chemistry.[1] As a hydrochloride salt of thiomorpholine 1,1-dioxide, it serves as a crucial and versatile intermediate in the development of novel molecules across various scientific domains.[2] Its unique structural features, particularly the sulfone group, impart distinct chemical properties that make it an invaluable building block in medicinal chemistry, agrochemical formulation, and material science.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the compound's fundamental properties, synthesis methodologies with mechanistic rationale, key applications, and practical experimental protocols.
Part 1: Physicochemical Properties & Characterization
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a white to off-white crystalline solid, whose physical and chemical characteristics are dictated by its molecular structure.[2][4] The central thiomorpholine ring, with the sulfur atom oxidized to a sulfone and the nitrogen atom protonated as a hydrochloride salt, results in a polar, water-soluble compound.[1][5]
The sulfone moiety is a key functional group; it is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature for incorporation into drug candidates. This group's electron-withdrawing nature also influences the reactivity of the adjacent nitrogen atom.
Core Physicochemical Data
A summary of the compound's essential properties is provided below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂S·HCl | [2][6] |
| Molecular Weight | 171.65 g/mol | [2][7] |
| CAS Number | 59801-62-6 | [2][6] |
| Appearance | White to light yellow solid | [2] |
| Purity | Typically ≥98% (HPLC) | [2] |
| IUPAC Name | 1,4-thiazinane 1,1-dioxide;hydrochloride | [7] |
| Synonyms | 1,1-Dioxide-4-thiomorpholine hydrochloride | [2] |
Chemical Structure
The structure of this compound is fundamental to its function as a synthetic building block.
Caption: Structure of this compound.
Part 2: Synthesis and Mechanistic Insights
The preparation of this compound is most commonly achieved through the oxidation of a thiomorpholine precursor. This approach is efficient and allows for large-scale production. A prevalent strategy involves a two-step process: oxidation of an N-protected thiomorpholine, followed by deprotection and salt formation.
General Synthesis Workflow
The diagram below illustrates the typical synthetic pathway.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is a representative example based on established methods.[8] The initial N-protection is crucial as it prevents side reactions involving the secondary amine, which is also susceptible to oxidation. The choice of a Boc (tert-butyloxycarbonyl) group is common due to its stability during the oxidation step and its facile removal under acidic conditions.
Step 1: Oxidation of N-Boc-thiomorpholine
-
Reactor Setup: Charge a suitable reaction vessel with N-Boc-thiomorpholine and a solvent such as water or a mixed aqueous system.
-
Reagent Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the solution in batches while maintaining a controlled temperature (e.g., room temperature).[8]
-
Causality: Batch-wise addition is a critical safety and process control measure. The oxidation of sulfides is highly exothermic; slow addition prevents thermal runaway and improves selectivity, minimizing over-oxidation or side-product formation.
-
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Upon completion, quench the excess oxidant (e.g., with sodium bisulfite). Filter the reaction mixture to remove manganese dioxide byproduct and isolate the crude N-Boc-thiomorpholine 1,1-dioxide intermediate.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Acidic Hydrolysis: Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., water, methanol, or THF).[6][8]
-
HCl Addition: Slowly add concentrated hydrochloric acid to the solution under stirring at room temperature.[6][8]
-
Causality: The highly acidic environment serves a dual purpose. First, it cleaves the acid-labile Boc protecting group, liberating the secondary amine. Second, it protonates the amine to form the thermodynamically stable hydrochloride salt, which often aids in purification via crystallization.
-
-
Isolation: Continue stirring for several hours.[6] Concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrochloric acid.[8] The resulting solid is this compound.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (≥98%).
Part 3: Core Applications and Experimental Considerations
This compound's value lies in its role as a versatile intermediate.[2] The secondary amine provides a reactive handle for further functionalization, while the sulfone group acts as a stable, polar scaffold.
Pharmaceutical Development
The compound is a cornerstone in the synthesis of a wide array of bioactive molecules.[2]
-
Enzyme Inhibitors: The sulfone group can form strong, non-covalent interactions (e.g., hydrogen bonds) with amino acid residues in the active sites of enzymes, making it a valuable component in the design of enzyme inhibitors.[1]
-
Bioisosteric Replacement: The thiomorpholine 1,1-dioxide moiety is often used as a bioisostere for other cyclic amines like morpholine or piperazine. Its increased polarity and metabolic stability can improve the pharmacokinetic properties of a drug candidate, such as solubility and resistance to metabolic degradation.[1]
-
Therapeutic Areas: It is a key intermediate for pharmaceuticals in areas including anti-inflammatory, analgesic, antimicrobial, and antitumor applications.[1][2]
Agrochemicals and Material Science
-
Agrochemicals: The scaffold is used in the development of effective pesticides and herbicides, contributing to crop protection.[2]
-
Material Science: It is also involved in the production of specialized polymers and resins, where its incorporation can enhance thermal stability and other material properties.[2]
Experimental Protocol: Representative N-Arylation Reaction
A common follow-on reaction is the coupling of the secondary amine with an aryl halide (e.g., a Buchwald-Hartwig amination) to form a more complex molecule. This protocol is a self-validating system; successful product formation confirms the reactivity and utility of the starting material.
-
Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon). This is critical because the palladium catalysts used in such cross-coupling reactions are sensitive to oxygen.
-
Reagent Charging: To the flask, add this compound (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a base (e.g., sodium tert-butoxide or cesium carbonate, ~2.5 eq).
-
Causality: The base is essential. It first neutralizes the hydrochloride salt to free the secondary amine in situ. It then facilitates the catalytic cycle of the cross-coupling reaction. A strong, non-nucleophilic base is preferred to avoid side reactions.
-
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired N-aryl thiomorpholine 1,1-dioxide.
Part 4: Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible substances.[5] Storage under an inert atmosphere is recommended to prevent moisture absorption.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H302 / H312 | Harmful if swallowed or in contact with skin | [7] |
| H315 | Causes skin irritation | [7][9] |
| H319 | Causes serious eye irritation | [7][9] |
| H335 | May cause respiratory irritation | [9] |
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in research and development. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a high-value building block. For scientists and professionals in drug discovery and material science, a thorough understanding of this compound's technical nuances is essential for leveraging its full potential in the creation of next-generation molecules.
References
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- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof - Google P
- Thiomorpholine 1,1-dioxide Hcl - 杭州福斯特药业有限公司. [Link]
- This compound | C4H10ClNO2S | CID 12324096 - PubChem. [Link]
- This compound (1:1) Supplier & Manufacturer in China. [Link]
- Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applic
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. [Link]
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Solubility profile of Thiomorpholine 1,1-dioxide hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility Profile of Thiomorpholine 1,1-dioxide Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Recognizing the limited availability of specific quantitative solubility data in public literature, this document delivers a foundational understanding based on first principles of physical chemistry, alongside detailed, actionable protocols for its empirical determination. The guide is structured to empower researchers and drug development professionals to accurately assess and leverage the solubility characteristics of this compound in a variety of organic solvents, a critical step for process development, formulation, and synthesis optimization.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[2] Its sulfone moiety and the presence of a secondary amine (as a hydrochloride salt) make it a versatile building block for creating complex bioactive molecules.[1] The sulfone group, in particular, can form strong interactions with the active sites of enzymes, making derivatives of this compound valuable for drug development.[2]
A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use. Solubility data dictates the choice of solvents for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.[3]
-
Formulation: Developing stable and bioavailable drug products.
-
Analytical Method Development: Preparing solutions for techniques like HPLC and NMR.
This guide will first delve into the physicochemical properties of the molecule that govern its solubility, then present a theoretical framework for predicting its behavior in various solvent classes, and finally, provide detailed experimental protocols for quantitative solubility determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound dictates its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₂S | [4] |
| Molecular Weight | 171.65 g/mol | [4] |
| Structure | ||
| Key Features: | ||
| - Polar Sulfone Group (SO₂): The two oxygen atoms bonded to the sulfur create a strong dipole, making this part of the molecule highly polar and a hydrogen bond acceptor.[5][6] | ||
| - Secondary Ammonium Group (R₂NH₂⁺): The nitrogen atom is protonated, forming a hydrochloride salt. This ionic character significantly increases polarity and makes the group a strong hydrogen bond donor. | ||
| - Aliphatic Backbone (-CH₂-): The ethylene bridges are nonpolar. | ||
| Hydrogen Bond Donor Count | 1 (from the ammonium group) | [4] |
| Hydrogen Bond Acceptor Count | 2 (from the sulfone oxygens) | [4] |
Causality of Solubility Behavior
-
High Polarity and Ionic Character: The combination of the highly polar sulfone group and the ionic hydrochloride salt makes this compound a very polar molecule. This predicts poor solubility in nonpolar solvents (e.g., alkanes, toluene) and favorable solubility in highly polar solvents.
-
Hydrogen Bonding Capability: The molecule can both donate and accept hydrogen bonds. This suggests that solvents with hydrogen bonding capabilities (protic solvents like alcohols and water) will be particularly effective at solvating the molecule. The interaction between the solvent and the sulfone and ammonium groups is key to overcoming the crystal lattice energy of the solid.
-
"Like Dissolves Like": Based on these properties, the solubility is expected to be highest in polar protic solvents and polar aprotic solvents, and lowest in nonpolar solvents. A patent for a related synthesis mentions that the hydrochloride salt is soluble in water.[7] Another source indicates high solubility in water without providing quantitative data.[2]
Theoretical Solubility Profile and Solvent Selection Framework
While quantitative data is scarce, a qualitative solubility profile can be predicted. This framework can guide the initial selection of solvents for experimental screening.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Very High | Strong hydrogen bonding (donor and acceptor) and high polarity effectively solvate both the ammonium ion and the sulfone group. |
| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity and hydrogen bond accepting capability can solvate the molecule, though perhaps less effectively than protic solvents for the ammonium group. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Moderate polarity but are only hydrogen bond acceptors. May show some solubility. |
| Ketones | Acetone | Low to Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Esters | Ethyl Acetate | Low | Lower polarity and limited hydrogen bonding interaction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Low polarity and inability to participate in significant hydrogen bonding. |
| Nonpolar | Hexane, Toluene | Insoluble | Mismatch in polarity and intermolecular forces. |
The following diagram illustrates a logical workflow for selecting solvents for solubility screening based on these principles.
Caption: Solvent selection workflow for this compound.
Experimental Protocols for Quantitative Solubility Determination
To overcome the lack of published data, direct measurement is necessary. The following protocols describe robust methods for determining solubility. The gravimetric method is a classic and reliable approach, while the TGA method offers higher throughput for screening.[3]
Mandatory Experimental Workflow Diagram
The following diagram outlines the general process for experimentally determining solubility.
Caption: General experimental workflow for solubility determination.
Protocol 1: Equilibrium Gravimetric Method
This method is the gold standard for its simplicity and directness, requiring only a reliable microbalance.[3]
A. Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven or vacuum oven
B. Step-by-Step Procedure:
-
Preparation: Add an excess of solid this compound to a pre-weighed vial. "Excess" means enough solid remains undissolved at equilibrium.
-
Solvent Addition: Add a known mass or volume of the selected solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.
-
Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow solids to settle. For fine suspensions, centrifuge the vial to pellet the excess solid.
-
Sampling: Carefully draw a known volume (e.g., 1 mL) of the clear supernatant into a syringe fitted with a syringe filter. Dispense the filtered, saturated solution into a pre-weighed, clean, dry vial.
-
Measurement: Record the exact mass of the saturated solution transferred.
-
Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a moderate temperature is ideal. Dry to a constant weight.
-
Calculation:
-
Mass of dissolved solid = (Mass of vial + solid residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + solid residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
C. Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: Take samples at different time points (e.g., 24h, 48h). If the calculated solubility is consistent, equilibrium has been reached.
-
Mass Balance: The sum of the mass of the evaporated solvent and the residual solid should equal the initial mass of the saturated solution aliquot.
-
Triplicate Measurements: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.
Protocol 2: High-Throughput Thermogravimetric Analysis (TGA) Method
This method automates the drying and weighing steps, making it ideal for screening multiple solvents.[3]
A. Materials:
-
Same as Protocol 1, excluding the drying oven.
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum)
B. Step-by-Step Procedure:
-
Preparation and Equilibration: Prepare and equilibrate the saturated solutions as described in Protocol 1 (Steps 1-4).
-
Sampling: Using a calibrated micropipette, transfer a precise aliquot (e.g., 20-50 µL) of the clear, filtered supernatant into a tared TGA pan.
-
TGA Program:
-
Equilibrate the TGA furnace at the experimental temperature (e.g., 25 °C).
-
Ramp the temperature to a point well above the boiling point of the solvent but below the decomposition temperature of the solute. The heating rate should be moderate to avoid splattering.
-
Hold at this temperature until the mass stabilizes, indicating all solvent has evaporated.
-
-
Data Analysis: The TGA software will record the initial mass of the solution and the final residual mass of the solid.
-
Calculation:
-
Solubility (mg/mL) = (Final residual mass (mg)) / (Initial aliquot volume (mL))
-
C. Self-Validation and Trustworthiness:
-
Baseline Stability: Ensure the TGA baseline is stable before and after the evaporation step.
-
No Decomposition: The TGA thermogram should show a single, clean mass loss step corresponding to solvent evaporation, with a stable plateau at the residual mass. There should be no further mass loss that would indicate solute decomposition.
-
Calibration: Regularly calibrate the TGA's temperature and balance.
Conclusion
While a comprehensive, publicly available database for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for any researcher to address this gap. By understanding the compound's inherent physicochemical properties, a logical solvent screening strategy can be devised. The detailed experimental protocols for gravimetric and TGA-based methods offer robust and reliable means to generate the precise, quantitative data required for successful process development, formulation, and research applications. Adherence to the principles of establishing equilibrium and ensuring methodological accuracy will yield trustworthy data, empowering scientists to fully leverage the synthetic potential of this important chemical building block.
References
- Benchchem. An In-depth Technical Guide to the Solubility of Diethyl Sulfone in Organic Solvents.
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 1-8.
- ChemicalBook. This compound (CAS 59801-62-6).
- PubChem. This compound. National Center for Biotechnology Information.
- Benchchem. This compound | 59801-62-6.
- Fiveable. Sulfone Definition - Organic Chemistry Key Term.
- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
- Chem-Impex. This compound.
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Thiomorpholine 1,1-Dioxide Hydrochloride: A Core Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of thiomorpholine 1,1-dioxide hydrochloride, a versatile and increasingly important building block in organic synthesis. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role in medicinal chemistry and the development of novel therapeutics. This document is intended to be a practical resource for laboratory scientists, offering not only theoretical insights but also detailed, field-proven experimental protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reliable and reproducible results.
Introduction: The Thiomorpholine 1,1-Dioxide Scaffold
Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The thiomorpholine moiety is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms.[1] The oxidation of the sulfur atom to the sulfone state (1,1-dioxide) significantly alters the molecule's physicochemical properties, making thiomorpholine 1,1-dioxide a unique and valuable building block.[2]
The presence of the sulfone group imparts several key characteristics:
-
Increased Polarity and Solubility: The two oxygen atoms on the sulfur act as strong hydrogen bond acceptors, which can improve the aqueous solubility of parent molecules, a critical factor in drug development.[3]
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo stability and pharmacokinetic profile of drug candidates.
-
Modulation of Basicity: The electron-withdrawing nature of the sulfone group reduces the basicity of the secondary amine (pKa of thiomorpholine 1,1-dioxide is approximately 5.4)[4]. This can be advantageous in tuning the pharmacokinetic properties of a molecule and avoiding off-target effects associated with highly basic amines.
-
Structural Rigidity: The sulfone group introduces a degree of conformational rigidity to the six-membered ring, which can be beneficial for optimizing binding to biological targets.[5]
Thiomorpholine 1,1-dioxide is typically used in its hydrochloride salt form to improve its stability and handling characteristics. The hydrochloride salt is a white to off-white solid that is moderately soluble in water.[2]
Synthesis of this compound
The reliable and scalable synthesis of this compound is crucial for its widespread use. A common and effective method involves the deprotection of a Boc-protected precursor.
Experimental Protocol: Synthesis via Boc Deprotection
This protocol details the synthesis of this compound from tert-butyl 1,1-dioxothiomorpholine-4-carboxylate.[3][6]
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
tert-Butyl 1,1-dioxothiomorpholine-4-carboxylate (1 equivalent)
-
10% Hydrochloric acid in methanol
-
Tetrahydrofuran (THF)
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Water
Procedure:
-
Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (e.g., 2.03 g, 8.63 mmol) in a mixture of 10% hydrochloric acid-methanol (20 mL) and tetrahydrofuran (20 mL).[3][6]
-
Under stirring at room temperature, slowly add concentrated hydrochloric acid (4.0 mL).[3][6]
-
Continue stirring the reaction mixture at room temperature for 3 hours.[3][6]
-
Upon completion of the reaction (monitored by TLC), remove the solvent by concentration under reduced pressure.[6]
-
To the resulting solid, add methanol (20 mL), tetrahydrofuran (20 mL), concentrated hydrochloric acid (4.0 mL), and water (10 mL) to ensure complete dissolution.[6]
-
Stir this solution at room temperature for 1 hour.[6]
-
Concentrate the solvent again under reduced pressure.[6]
-
Suspend the resulting crystals in methanol, filter, wash with methanol, and dry under ventilated conditions.[6]
Expected Outcome:
This procedure should yield thiomorpholine-1,1-dioxide hydrochloride as colorless crystals. A quantitative yield has been reported for this reaction.[6]
Characterization Data:
-
¹H-NMR (DMSO-d6): δ 3.54 (8H, m), 9.83 (2H, brs).[6]
Rationale for Experimental Choices:
-
Acidic Deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. The use of hydrochloric acid facilitates the clean removal of the Boc group.
-
Solvent System: The mixture of methanol, THF, and water ensures the solubility of both the starting material and the final hydrochloride salt product.[6]
-
Workup Procedure: The repeated concentration steps are to ensure the complete removal of the volatile byproducts of the deprotection reaction. The final suspension and washing with methanol help to remove any remaining impurities, yielding a pure product.
Key Applications in Organic Synthesis
This compound is a versatile secondary amine that can participate in a variety of bond-forming reactions. Its primary utility lies in its role as a nucleophile for the construction of C-N bonds.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in pharmaceutical synthesis.[7] This reaction allows for the coupling of amines with aryl halides or triflates.[7] Thiomorpholine 1,1-dioxide is an excellent substrate for this reaction, enabling its incorporation into a wide range of aromatic and heteroaromatic systems.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of Fluorescein Ditriflate
This protocol details the coupling of thiomorpholine-1,1-dioxide with fluorescein ditriflate, a representative example of a Buchwald-Hartwig amination.[8]
Materials:
-
Fluorescein ditriflate (1 equivalent)
-
Thiomorpholine-1,1-dioxide (2.4 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 equivalents)
-
XPhos (0.3 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.8 equivalents)
-
Dioxane
Procedure:
-
To a reaction vial, add fluorescein ditriflate (e.g., 200 mg, 0.34 mmol), Pd₂(dba)₃ (31 mg, 0.034 mmol), XPhos (48 mg, 0.10 mmol), and Cs₂CO₃ (306 mg, 0.94 mmol).[8]
-
Seal the vial and evacuate and backfill with nitrogen three times to create an inert atmosphere.[8]
-
Add a solution of thiomorpholine-1,1-dioxide (108 mg, 0.81 mmol) in dioxane (20 mL).[8]
-
Heat the reaction mixture to reflux for 18 hours.[8]
-
After completion, cool the reaction mixture and purify by silica gel column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a highly active catalytic system for C-N cross-coupling reactions, particularly with challenging substrates.
-
Base: Cesium carbonate is a common base used in Buchwald-Hartwig reactions. It is strong enough to deprotonate the amine (or its hydrochloride salt in situ) but generally does not promote side reactions.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Application in the Synthesis of Sutezolid
A prominent example of the application of the thiomorpholine scaffold is in the synthesis of Sutezolid, an oxazolidinone antibiotic for the treatment of tuberculosis.[9][10] Sutezolid is a thiomorpholine analog of the FDA-approved drug Linezolid.[11] In the synthesis of Sutezolid, the thiomorpholine moiety is typically introduced via a nucleophilic aromatic substitution (SₙAr) reaction with an activated fluoro-nitrobenzene derivative.[11]
Table 1: Representative Reactions and Yields
| Amine Substrate | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Thiomorpholine 1,1-dioxide | Fluorescein ditriflate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 25 | [8] |
| Thiomorpholine | 3,4-Difluoronitrobenzene | - | - | - | - | [11] |
| Morpholine | p-Tolyl triflate | (NHC)Pd(R-allyl)Cl | - | - | 70 | |
| Morpholine | 4-Bromoanisole | (NHC)Pd(R-allyl)Cl | - | - | 90 |
Note: The Sutezolid synthesis is a multi-step process, and the yield of the initial SₙAr step is not explicitly stated in the provided reference. The morpholine examples are included for comparative purposes to illustrate typical yields in Buchwald-Hartwig reactions.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Conclusion
This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its unique combination of properties, including enhanced solubility, metabolic stability, and tunable basicity, makes it an attractive scaffold for the design and synthesis of novel drug candidates. The well-established protocols for its synthesis and its successful application in key transformations like the Buchwald-Hartwig amination underscore its importance for researchers in medicinal chemistry and drug development. As the quest for new and improved therapeutics continues, the utility of this powerful building block is poised to expand even further.
References
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
- Nelson, R. C., et al. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development. [Link]
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- New Drug Approvals.
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- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- Wikipedia.
- Der Pharma Chemica. A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]
- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Chemistry LibreTexts.
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- Organic Syntheses. Procedure. [Link]
- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
- ResearchGate. Synthesis planning for linezolid (1).
- Organic Chemistry Portal.
- Taylor & Francis eBooks. The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. [Link]
- ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
- Chemistry LibreTexts.
- The Royal Society of Chemistry. Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes. [Link]
- MDPI.
- PubChem. Thiomorpholine 1,1-dioxide. [Link]
- ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
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A Strategic Guide to Elucidating the Mechanism of Action of Thiomorpholine 1,1-Dioxide Hydrochloride and its Derivatives
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach mechanism of action (MoA) studies for thiomorpholine 1,1-dioxide hydrochloride and its novel derivatives. Recognizing that this compound is primarily a key intermediate in organic synthesis, this document outlines a hypothesis-driven research program to uncover the therapeutic potential of compounds derived from this versatile scaffold.[1][2][3]
The thiomorpholine core is a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, hypolipidemic, and antioxidant effects.[4][5][6][7][8] This guide will not dwell on a single, known MoA for the parent compound, but will instead provide a strategic, multi-phase experimental plan to discover and validate the MoA of new chemical entities derived from it.
Phase 1: Foundational Phenotypic Screening
The initial step in any MoA study for a novel compound is to establish its biological activity profile through broad phenotypic screening. This phase aims to answer the fundamental question: "What biological effect, if any, does the compound have in a cellular context?"
Rationale for Experimental Choices
A diverse panel of cell-based assays is crucial for identifying potential therapeutic areas. Given the known activities of thiomorpholine derivatives, a logical starting point is to screen for cytotoxicity against cancer cell lines, anti-inflammatory effects in immune cells, and antimicrobial activity. This approach casts a wide net to capture the most promising biological response for further investigation.
Experimental Workflow: Phenotypic Screening
Caption: Workflow for initial phenotypic screening of thiomorpholine derivatives.
Detailed Protocol: Cancer Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cells from a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the thiomorpholine 1,1-dioxide derivative in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Data Summary
| Derivative | Cell Line | IC50 (µM) |
| TDM-001 | MCF-7 (Breast) | 5.2 |
| TDM-001 | A549 (Lung) | 8.1 |
| TDM-001 | HCT116 (Colon) | > 50 |
| TDM-002 | MCF-7 (Breast) | 25.6 |
| TDM-002 | A549 (Lung) | 30.1 |
| TDM-002 | HCT116 (Colon) | 45.3 |
Phase 2: Target Identification and Validation
Following the identification of a "hit" compound with a desirable phenotypic effect (e.g., TDM-001 from the hypothetical data), the next critical phase is to identify its molecular target(s).
Rationale for Experimental Choices
An unbiased approach is often the most effective for novel compounds. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique to "pull down" the binding partners of a compound from a complex biological sample. This is complemented by computational approaches, such as molecular docking, which can predict binding modes and guide further experiments.
Experimental Workflow: Target Identification```dot
Caption: Hypothetical signaling pathway for TDM-001-induced apoptosis.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Obtain recombinant active Kinase X, its specific substrate (Substrate Y), and a phosphospecific antibody for p-Substrate Y.
-
Reaction Setup: In a microplate, set up reactions containing Kinase X, Substrate Y, and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of TDM-001 to the reactions. Include a positive control inhibitor and a no-compound control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA with the phosphospecific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the kinase activity against the concentration of TDM-001 to determine the IC50 of inhibition.
Phase 4: In Vivo Model Validation
The final phase of preclinical MoA studies is to confirm that the mechanism observed in vitro is relevant in a whole-organism context.
Rationale for Experimental Choices
For an anti-cancer compound like our hypothetical TDM-001, a tumor xenograft model is essential. This involves implanting human cancer cells (MCF-7) into immunocompromised mice and then treating the mice with the compound to assess its effect on tumor growth. This model allows for the evaluation of both efficacy and in vivo target engagement.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for an in vivo tumor xenograft study.
High-Level Protocol: Murine Xenograft Study
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into treatment groups (e.g., vehicle control, TDM-001 at two different doses, positive control drug).
-
Treatment Administration: Administer the treatments daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Pharmacodynamic Assessment: At the end of the study, collect tumors from a subset of mice at a specific time point after the last dose to measure the levels of the target (Kinase X) and its phosphorylated substrate (p-Substrate Y) by Western blot or immunohistochemistry. This confirms that the drug is hitting its target in the tumor tissue.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the in vivo efficacy of TDM-001.
Conclusion and Future Directions
This guide presents a systematic and robust strategy for elucidating the mechanism of action of novel compounds derived from the thiomorpholine 1,1-dioxide scaffold. By progressing through these four phases—phenotypic screening, target identification, pathway elucidation, and in vivo validation—researchers can build a comprehensive understanding of a compound's biological activity. The insights gained from these studies are critical for making informed decisions in the drug discovery and development process, ultimately unlocking the full therapeutic potential of this versatile chemical class.
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InChI Key and SMILES for Thiomorpholine 1,1-dioxide hydrochloride
An In-Depth Technical Guide to Thiomorpholine 1,1-Dioxide Hydrochloride for Scientific Professionals
Abstract
This compound (CAS: 59801-62-6) is a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. As a sulfone derivative of thiomorpholine, its unique structural and electronic properties make it a versatile building block and a key intermediate in the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive technical overview of its molecular identifiers, physicochemical properties, synthesis protocols, and diverse applications. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes field-proven insights with authoritative data to serve as a practical resource for leveraging this compound in experimental and developmental workflows.
Molecular Identification and Physicochemical Properties
Accurate identification is the cornerstone of chemical research. This compound is unequivocally defined by its standardized chemical identifiers. The sulfone group significantly influences the molecule's polarity and chemical behavior, rendering it a valuable synthon in medicinal chemistry.[1]
Chemical Identifiers
The primary molecular identifiers for this compound are provided below, sourced from the PubChem public chemical database.[3]
-
InChI Key: UOMTVKMKHZMFMQ-UHFFFAOYSA-N
-
InChI: InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H
-
Canonical SMILES: C1CS(=O)(=O)CCN1.Cl
Physicochemical Data Summary
The compound's physical and chemical properties are critical for its handling, storage, and application in various solvent systems. These properties suggest good water solubility, which can be advantageous for pharmacokinetic profiles in drug development.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₂S | PubChem[3] |
| Molecular Weight | 171.65 g/mol | PubChem[3] |
| Appearance | White to light yellow solid | Chem-Impex[2] |
| CAS Number | 59801-62-6 | PubChem[3] |
| Purity | ≥ 98% (Typical) | Chem-Impex[2] |
| Solubility | Moderately soluble in water | Bouling Chemical[4] |
| Storage Temperature | Room Temperature, Inert Atmosphere | Sigma-Aldrich |
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most common strategies involve the oxidation of a thiomorpholine precursor followed by the formation of the hydrochloride salt.
Core Synthesis Pathway
The primary route involves two key transformations: the oxidation of the sulfur atom and the deprotection of the amine (if a protecting group is used) to yield the final hydrochloride salt. The oxidation step is crucial as it installs the sulfone group, which is often essential for the desired biological activity of the final product by acting as a strong hydrogen bond acceptor.[1]
Caption: Generalized workflow for the synthesis of this compound.
Example Experimental Protocol
The following protocol is a representative example of the synthesis, adapted from established chemical literature.[5][6] This method utilizes an amino-protecting group (tert-butyl carboxylate) which is subsequently removed by acid hydrolysis to yield the desired hydrochloride salt.
Objective: To synthesize this compound from tert-butyl 1,1-dioxothiomorpholine-4-carboxylate.
Materials:
-
tert-butyl 1,1-dioxothiomorpholine-4-carboxylate
-
Hydrochloric acid (concentrated)
-
Methanol
-
Tetrahydrofuran (THF)
-
Reaction flask with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (e.g., 8.63 mmol) in a solvent mixture of 10% hydrochloric acid in methanol (20 mL) and tetrahydrofuran (20 mL) within a reaction flask.[5]
-
Acidification: While stirring at room temperature, slowly add concentrated hydrochloric acid (4.0 mL) to the reaction mixture. Causality Note: The concentrated acid serves as both a catalyst and a reactant for the cleavage of the tert-butyl protecting group.
-
Reaction: Continue stirring the mixture at room temperature for approximately 3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents (methanol, THF, water) and excess hydrochloric acid.[6]
-
Isolation: The resulting solid residue is the final product, this compound. Further purification, if necessary, can be achieved through recrystallization.
Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is a pivotal component in the synthesis of high-value molecules across multiple scientific domains.[2] Its rigid, heterocyclic structure and the presence of the electron-withdrawing sulfone group make it an attractive scaffold for designing molecules with specific biological activities.[1]
| Application Area | Description & Significance | Key References |
| Pharmaceuticals | Serves as a crucial intermediate for synthesizing drugs, including anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[1][2] The sulfone group can form strong interactions with enzyme active sites, leading to potent inhibition.[1] | Benchchem[1], Chem-Impex[2] |
| Agrochemicals | Used in the formulation of next-generation pesticides and herbicides, contributing to crop protection solutions with potentially low toxicity to non-target organisms.[1][2] | Chem-Impex[2] |
| Material Science | Incorporated into polymer matrices to produce durable materials for coatings, adhesives, and sealants.[1][2] Its inclusion can enhance the mechanical and thermal stability of the resulting polymers.[1] | Benchchem[1] |
| Biochemical Research | Employed as a research reagent to study enzyme activity and metabolic pathways.[2] Its ability to inhibit specific enzymes, such as cytochrome P450, makes it a valuable tool for drug discovery.[1] | Benchchem[1] |
Mechanism of Action Insights
In a biological context, the mechanism of action often involves the sulfone group's ability to act as a bioisostere for other functional groups, while also participating in strong hydrogen bonding with protein targets.[1] In antitumor research, derivatives have been shown to inhibit protein synthesis and DNA replication in cancer cells, leading to reduced cell viability and tumor growth.[1]
Caption: Role of the Thiomorpholine 1,1-dioxide scaffold in molecular interactions.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. This compound is classified as harmful and an irritant.
Hazard Identification
According to the Globally Harmonized System (GHS), the compound presents several hazards.[3][7]
Recommended Handling and Storage Protocols
Handling:
-
Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[8]
-
Wash hands thoroughly with soap and water after handling.[8]
-
In case of a spill, use dry clean-up procedures to avoid generating dust.[8]
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.[4]
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[4][9]
Conclusion
This compound is a compound of significant strategic importance. Its robust synthesis routes and versatile chemical nature have established it as a cornerstone building block in pharmaceutical development, agrochemicals, and material science. For researchers and scientists, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in creating novel and impactful chemical entities. Continued exploration of this scaffold is poised to yield further innovations across scientific disciplines.
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Characterization, Purity, and Appearance of Thiomorpholine 1,1-Dioxide Hydrochloride: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Introduction
Thiomorpholine 1,1-dioxide hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical and chemical industries.[1] As the hydrochloride salt of the oxidized thiomorpholine core, its unique structural and chemical properties make it a valuable building block (intermediate) in the synthesis of complex bioactive molecules and novel therapeutics.[1][2] Its applications are diverse, ranging from the development of anti-inflammatory and analgesic drugs to the creation of new antimicrobial agents.[1][2]
For researchers and drug development professionals, the purity and consistency of this starting material are paramount. The presence of even minor impurities can have profound effects on reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the key attributes of this compound, focusing on its appearance, the origins of potential impurities, and a robust, multi-technique approach to verifying its purity and identity.
Physicochemical Properties and Expected Appearance
The first step in quality assessment is a thorough understanding of the material's fundamental properties and a visual inspection.
1.1. Physical Appearance
High-purity this compound is typically a solid material. Its appearance can range from colorless crystals to a white or light yellow crystalline powder .[1][3] This variation is generally acceptable and is often dependent on the specific crystallization process and the presence of trace-level impurities or residual solvents. A pronounced yellow or brown color, however, may indicate the presence of degradation products or significant impurities and warrants further investigation.
1.2. Key Physicochemical Data
A summary of the compound's essential properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 59801-62-6 | [1][4] |
| Molecular Formula | C₄H₉NO₂S·HCl | [1][5] |
| Molecular Weight | 171.65 g/mol | [1][4] |
| Appearance | White to light yellow solid/crystals | [1] |
| Typical Purity | ≥98% (by HPLC) | [1][2] |
| Storage Conditions | Room temperature, in a cool, dry, dark place, preferably under an inert atmosphere. | [6][7] |
Causality Behind Storage Conditions: The sulfone moiety is stable; however, the hydrochloride salt can be hygroscopic. Storing it in a tightly sealed container in a dry environment (desiccator or under inert gas) is crucial to prevent moisture absorption, which can affect assay values and handling.[6][7]
Synthetic Origins and Potential Impurities
Understanding the synthetic route is fundamental to predicting potential impurities. A common industrial method involves the oxidation of an N-protected thiomorpholine, followed by acidic hydrolysis to remove the protecting group and form the hydrochloride salt.[2][8]
Caption: General synthetic workflow and sources of common impurities.
This process can introduce several classes of impurities:
-
Process-Related Impurities: Unreacted N-protected thiomorpholine or the intermediate N-protected thiomorpholine 1,1-dioxide.
-
By-products: Formed from over-oxidation or other side reactions. The use of a strong oxidant like potassium permanganate requires careful temperature control to prevent such occurrences.[2]
-
Residual Solvents: Alcohols (methanol, ethanol) or ethers (tetrahydrofuran) are often used during synthesis and crystallization and may be present in the final product.[2][3]
-
Inorganic Salts: Impurities originating from reagents or work-up procedures.
-
Free Base: Incomplete reaction with hydrochloric acid can leave residual Thiomorpholine 1,1-dioxide (the free base).
A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete purity profile. A self-validating system relies on the orthogonal application of several methods, each providing a different piece of the puzzle.
Caption: A logical workflow for the quality control of Thiomorpholine 1,1-dioxide HCl.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Quantification
Expertise & Causality: HPLC is the preferred method for purity analysis due to its high resolving power, which allows for the separation and quantification of the main component from structurally similar impurities. A reversed-phase method is typically effective for this polar compound.
Trustworthy Protocol: Purity by HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent to improve peak shape for the amine salt. The water/acetonitrile gradient effectively elutes the polar main compound and any less polar impurities.
-
-
Method Parameters:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Rationale: A low UV wavelength is used because the molecule lacks a strong chromophore.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the solid into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Water:Acetonitrile.
-
-
Analysis and Interpretation:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample. The main peak for this compound should have a consistent retention time (e.g., ~8.2 minutes under specific reported conditions).[2]
-
Purity is calculated using the area percent method: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Self-Validation: A purity level of ≥98% is a common specification.[1] Any peak greater than 0.1% should be evaluated for potential identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification
Expertise & Causality: While HPLC provides quantitative purity, ¹H NMR provides an orthogonal confirmation of the compound's molecular structure. It is exceptionally sensitive for detecting and identifying residual solvents and certain process impurities.
Trustworthy Protocol: Identity by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).
-
Rationale: DMSO-d₆ is often preferred as it solubilizes the compound well and its residual peak does not typically interfere with key signals.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
-
Data Interpretation:
-
The spectrum should be consistent with the structure of this compound.
-
Expected Signals (in DMSO-d₆):
-
δ ~9.8 ppm (broad singlet, 2H): This corresponds to the ammonium proton (N-H₂⁺). Its broadness is characteristic of exchange and quadrupolar coupling with nitrogen.
-
δ ~3.5 ppm (multiplet, 8H): This complex signal represents the eight methylene protons (–CH₂–) on the thiomorpholine ring.[3]
-
-
Self-Validation: Compare the obtained spectrum against a reference or literature data.[3] Check for sharp singlets in common solvent regions (e.g., δ 2.50 for DMSO, δ 3.31 for Methanol) to identify and quantify residual solvents against the main compound's integral.
-
Complementary Analytical Techniques
For GMP-level or advanced research applications, further characterization provides a more complete picture.
-
Infrared (IR) Spectroscopy: A rapid method to confirm the presence of key functional groups. Expect to see characteristic stretches for S=O (strong, ~1120 cm⁻¹) and the broad N-H⁺ of the hydrochloride salt (~2500-3000 cm⁻¹).[2]
-
Elemental Analysis: Provides experimental verification of the weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur, confirming the empirical formula and the 1:1 stoichiometry of the hydrochloride salt.
-
Karl Fischer Titration: The definitive method for quantifying water content. For a crystalline solid, the water content should be low (<0.5%).
Conclusion
The reliability of research and drug development outcomes is directly linked to the quality of the starting materials. For this compound, a systematic approach to quality control is essential. This involves not only a visual inspection of its appearance but a rigorous analytical workflow. By combining the quantitative power of HPLC with the structural confirmation of NMR and other supportive techniques, scientists can ensure the identity, purity, and consistency of this critical building block, thereby safeguarding the integrity of their synthetic work and downstream applications.
References
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- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide.
- ACS Publications (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide.
- ChemRxiv (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
- Angene Chemical. Safety Data Sheet - Thiomorpholine 1,1-dioxide.
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) for Thiomorpholine.
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A Technical Guide to the Biochemical Applications of Thiomorpholine 1,1-Dioxide Hydrochloride
Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures capable of interacting with multiple biological targets to elicit a range of therapeutic effects. Thiomorpholine 1,1-dioxide hydrochloride, the subject of this guide, has steadily risen to prominence as such a scaffold.[1] This saturated six-membered heterocycle, containing both nitrogen and a sulfone group, offers a unique constellation of physicochemical properties that make it an invaluable tool for drug development professionals.
The oxidation of the sulfur atom to a sulfone fundamentally alters the molecule's stereoelectronics compared to its parent thiomorpholine, introducing a potent hydrogen bond acceptor while modulating lipophilicity and metabolic stability.[2] These characteristics have been strategically leveraged to develop a diverse array of biologically active molecules, spanning therapeutic areas from infectious diseases to metabolic disorders and oncology.[1][3]
This guide provides an in-depth exploration of the biochemical applications of this compound, moving beyond a simple recitation of facts to explain the causal relationships behind its utility in experimental design. We will delve into its role as a bioisosteric building block, its application in the synthesis of potent enzyme inhibitors, and its emerging use in innovative research fields such as fragment-based drug discovery and chemical proteomics.
Part 1: Foundational Chemistry and Physicochemical Profile
A thorough understanding of a scaffold's fundamental properties is a prerequisite for its successful application. This compound is a white to light yellow solid, valued for its stability and predictable reactivity in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 59801-62-6 | [4] |
| Molecular Formula | C₄H₁₀ClNO₂S | [4] |
| Molecular Weight | 171.65 g/mol | [4] |
| Appearance | White to light yellow solid | [5] |
| Purity | ≥ 98% (typical) | [5] |
| Storage | Room temperature, inert atmosphere | [5] |
Synthetic Overview
The thiomorpholine 1,1-dioxide scaffold is accessible through several synthetic routes, often starting from readily available precursors. A common strategy involves the oxidation of thiomorpholine. The hydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for both storage and use in aqueous biological buffers.
A general synthesis involves the oxidation of a protected thiomorpholine, followed by deprotection to yield the desired product. For instance, tert-butyl thiomorpholine-4-carboxylate can be oxidized, and the resulting sulfone can then be treated with hydrochloric acid to remove the Boc protecting group.
Caption: A generalized synthetic workflow for this compound.
Part 2: Applications in Drug Discovery and Medicinal Chemistry
The true power of the thiomorpholine 1,1-dioxide scaffold lies in its versatility in drug design. Its unique properties allow it to serve multiple functions, from a simple structural unit to a key pharmacophoric element.
A Bioisostere with Benefits
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group for another to enhance a molecule's pharmacological properties without drastically altering its chemical structure. The thiomorpholine 1,1-dioxide moiety is an excellent bioisostere for the morpholine ring, a common feature in many FDA-approved drugs.[2][6]
This substitution offers several advantages:
-
Modulation of Physicochemical Properties: The sulfone group increases polarity and can improve solubility compared to less oxidized thiomorpholine derivatives, while offering a different lipophilicity profile than the ether oxygen in morpholine.[1]
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[7]
-
Enhanced Target Interactions: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, potentially forming new and favorable interactions with biological targets.[8]
A Building Block for Bioactive Molecules
The thiomorpholine 1,1-dioxide scaffold has been incorporated into a wide range of compounds with diverse therapeutic potential.[3]
| Compound Class/Example | Therapeutic Target/Area | Key Findings & Rationale | Reference |
| Sutezolid Analogs | Bacterial Protein Synthesis (Tuberculosis) | The thiomorpholine S,S-dioxide analog of Linezolid showed potent activity against various bacterial species, including M. tuberculosis.[3][9] | [3] |
| DPP-IV Inhibitors | Type 2 Diabetes | Thiomorpholine-bearing compounds have shown significant dipeptidyl peptidase IV (DPP-IV) inhibitory activity, with IC₅₀ values in the low micromolar range.[3] | [3] |
| Hypolipidemic Agents | Cardiovascular Disease | N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation with IC₅₀ values as low as 7.5 µM and significantly reduce triglyceride and cholesterol levels in vivo.[3][10] | [3][10] |
| PI3K Inhibitors | Oncology | As a bioisostere of morpholine, which is common in PI3K inhibitors, the thiomorpholine scaffold offers a pathway to novel intellectual property and potentially altered selectivity profiles.[9] | [9] |
A Valuable Fragment in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments.[11] this compound is an ideal candidate for inclusion in fragment libraries due to its:
-
Low molecular weight and complexity.
-
Good solubility, which is crucial for screening assays.
-
Possession of both hydrogen bond donors (the amine) and acceptors (the sulfone oxygens), increasing the likelihood of binding to a target.
-
Synthetically tractable nature, allowing for the straightforward elaboration of fragment hits into more potent leads.[11]
Caption: A conceptual workflow for Fragment-Based Drug Discovery.
Experimental Protocol 1: In Vitro DPP-IV Inhibition Assay
This protocol describes a representative fluorescence-based assay to screen for inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in type 2 diabetes.
1. Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence is monitored over time. Inhibitors will reduce the rate of AMC release.
2. Materials:
-
Recombinant human DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Tris buffer (pH 7.5)
-
This compound and derivative compounds
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
3. Procedure:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compounds in Tris buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate, add 50 µL of the diluted test compounds or buffer (for control wells).
-
Add 25 µL of a pre-diluted DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over 30 minutes at 37°C.
4. Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time plot) for each well.
-
Determine the percent inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Part 3: Emerging Biochemical Research Applications
Beyond its established role in medicinal chemistry, the unique reactivity of the sulfone group opens doors to novel applications in biochemical research.
Utility in Chemical Proteomics
Chemical proteomics utilizes chemical probes to study protein function, interactions, and post-translational modifications. The sulfone moiety, particularly in the form of vinyl sulfones, has been recognized for its ability to act as a Michael acceptor, reacting selectively with nucleophilic residues on proteins, most notably cysteine thiols.[12][13]
While thiomorpholine 1,1-dioxide itself is not a vinyl sulfone, its core structure can be functionalized to create novel chemical probes. For instance, a vinyl group could be introduced adjacent to the sulfone, transforming the scaffold into a reactive probe for profiling cysteine reactivity in the proteome. Such a probe could be used in Activity-Based Protein Profiling (ABPP) to identify the targets of a drug or to map reactive cysteines involved in redox signaling.
Caption: A hypothetical workflow for using a custom probe in chemical proteomics.
Experimental Protocol 2: Conceptual Workflow for Thiol-Reactive Probe Synthesis and Application
This protocol outlines a conceptual workflow for the synthesis and application of a thiomorpholine 1,1-dioxide-based chemical probe for proteomics.
1. Probe Synthesis:
-
Functionalization: Synthetically modify the thiomorpholine 1,1-dioxide core to introduce a vinyl sulfone moiety. This could involve, for example, a Horner-Wadsworth-Emmons reaction with a suitable aldehyde-containing precursor.
-
Reporter Tag Introduction: Incorporate a handle for downstream applications, such as an alkyne or azide group for click chemistry. This allows for the attachment of a biotin tag for enrichment or a fluorescent tag for imaging.
2. Proteome Labeling:
-
Cell Lysis: Prepare a native cell lysate under conditions that preserve the redox state of cysteine residues.
-
Probe Incubation: Treat the lysate with the synthesized probe at a specific concentration and for a defined period. The vinyl sulfone group will covalently react with nucleophilic cysteine residues.
-
Quenching: Quench any unreacted probe with a small molecule thiol like dithiothreitol (DTT).
3. Target Enrichment and Identification:
-
Click Reaction: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) to attach a biotin-azide or biotin-alkyne reporter tag to the probe-labeled proteins.
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated proteins, washing extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the enriched proteins and perform an in-solution or on-bead tryptic digest to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and map the specific sites of probe modification.
Conclusion and Future Outlook
This compound has unequivocally established itself as a privileged scaffold in medicinal chemistry and a versatile tool for biochemical research. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key biological interactions have led to its incorporation in a range of promising therapeutic candidates.[2]
The future of this scaffold is bright, with significant potential in several key areas:
-
Expansion of Therapeutic Applications: The continued exploration of thiomorpholine 1,1-dioxide derivatives will undoubtedly lead to the discovery of novel inhibitors for a wider range of targets in oncology, neurodegenerative diseases, and beyond.
-
Development of Advanced Chemical Probes: The design and synthesis of more sophisticated chemical probes based on this scaffold will provide powerful tools for dissecting complex biological processes, such as redox signaling and enzyme function, at a proteome-wide scale.
-
Application in PROTACs and Molecular Glues: The scaffold's ability to serve as a versatile linker and recognition element could be exploited in the design of novel proteolysis-targeting chimeras (PROTACs) and molecular glues, representing the next frontier in targeted protein degradation.
As our understanding of complex disease biology deepens, the demand for sophisticated and versatile chemical tools will only grow. This compound is poised to remain a key player in this ongoing quest for the next generation of innovative medicines and research tools.
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- Nelson, R. C., et al. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development. [Link]
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The Strategic Application of Thiomorpholine 1,1-Dioxide Hydrochloride in the Development of Novel Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of Thiomorpholine 1,1-dioxide hydrochloride as a pivotal molecular scaffold in the design and synthesis of potent and selective enzyme inhibitors. Moving beyond its role as a simple chemical intermediate, we delve into the strategic rationale for its use in drug discovery, highlighting the chemical and structural advantages conferred by the thiomorpholine 1,1-dioxide moiety. This document will elucidate its application in the development of inhibitors for key enzymatic targets, provide exemplary synthesis schemes, and present a foundational protocol for the evaluation of novel inhibitors derived from this versatile building block.
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound, with the chemical formula C₄H₁₀ClNO₂S, is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] While it is not typically employed as a direct enzyme inhibitor in screening assays, its true value lies in its role as a sophisticated building block for the synthesis of highly specific and potent therapeutic agents.[1] The thiomorpholine ring, particularly with the sulfur atom oxidized to a sulfone (1,1-dioxide), offers a unique combination of properties including chemical stability, polarity, and the ability to form strong intermolecular interactions.[1] These characteristics make it an attractive moiety for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide will provide a comprehensive overview of the strategic incorporation of this compound into the design of enzyme inhibitors, with a focus on the causality behind its selection and its impact on the final compound's biological activity.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 59801-62-6 | |
| Molecular Formula | C₄H₁₀ClNO₂S | [1] |
| Molecular Weight | 171.65 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Water-soluble |
The synthesis of this compound is typically achieved through the oxidation of a thiomorpholine derivative, followed by hydrolysis. A common method involves the oxidation of a protected thiomorpholine with an oxidizing agent such as potassium permanganate, followed by deprotection and salt formation with hydrochloric acid.[3] This process is robust and can be scaled for industrial production.[3]
The Thiomorpholine 1,1-Dioxide Moiety in Enzyme Inhibitor Design: A Structural Perspective
The incorporation of the thiomorpholine 1,1-dioxide scaffold into drug candidates is a strategic choice driven by its favorable structural and electronic properties. The sulfone group is a key feature, acting as a strong hydrogen bond acceptor and participating in dipole-dipole interactions within enzyme active sites.[1] This can lead to a significant increase in binding affinity and selectivity for the target enzyme.
The rigid, chair-like conformation of the thiomorpholine ring can also serve as a valuable scaffold for orienting other functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with the enzyme's binding pocket.
Case Studies: Targeting Key Enzymes with Thiomorpholine 1,1-Dioxide-Derived Inhibitors
The versatility of this compound as a synthetic precursor is best illustrated through its application in the development of inhibitors for a range of clinically relevant enzymes.
Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Therapeutic Relevance: Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key enzyme in epigenetic regulation and is overexpressed in numerous cancers.[4][5] Its inhibition has emerged as a promising therapeutic strategy for various malignancies, including acute myelogenous leukemia.[4]
Inhibitor Design: this compound has been utilized as a building block in the synthesis of potent KDM1A inhibitors. In these designs, the thiomorpholine 1,1-dioxide moiety is often acylated to form a stable amide bond, connecting it to other pharmacophoric elements that interact with the enzyme's active site.[4][5] The sulfone group can form crucial interactions within the substrate-binding pocket, contributing to the overall potency of the inhibitor.
Poly (ADP-ribose) Polymerase (PARP)
Therapeutic Relevance: PARP enzymes are central to the DNA damage response pathway. Inhibitors of PARP have shown significant clinical success in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Inhibitor Design: In the synthesis of novel PARP inhibitors, this compound has been used to introduce the thiomorpholine-4-carbonyl group.[6] This moiety can occupy a specific region of the PARP active site, with the sulfone oxygens potentially interacting with amino acid residues through hydrogen bonding, thereby enhancing the inhibitor's affinity and efficacy.[6]
Phosphoinositide 3-Kinase Gamma (PI3Kγ)
Therapeutic Relevance: PI3Kγ is a key signaling enzyme involved in inflammatory and immune responses. Its inhibition is a therapeutic target for autoimmune diseases, cancer, and neurodegenerative disorders.[7]
Inhibitor Design: this compound serves as a precursor for introducing the thiomorpholine 1,1-dioxide group into the core structure of PI3Kγ inhibitors.[7] The polar sulfone group can improve the solubility and pharmacokinetic properties of the final compound, while also contributing to binding at the ATP-binding site of the kinase.
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)
Therapeutic Relevance: ROCK enzymes are involved in regulating cell shape, motility, and contraction. Their inhibition is a promising approach for treating a variety of diseases, including pulmonary arterial hypertension and glaucoma.
Inhibitor Design: Bicyclic dihydropyrimidine-carboxamide derivatives incorporating the thiomorpholine 1,1-dioxide moiety have been developed as ROCK inhibitors.[8] this compound is used as a reactant to introduce the thiomorpholine-4-carboxamide functionality, which plays a role in the inhibitor's interaction with the kinase domain.[8]
Experimental Workflow: From Synthesis to Enzyme Inhibition Assay
While this compound is not the direct inhibitor, it is the starting point for the synthesis of the actual inhibitory compounds. Below is a generalized workflow for a researcher developing a novel enzyme inhibitor using this scaffold.
Caption: Generalized workflow from synthesis to enzyme inhibition assay.
Step-by-Step Protocol for a General Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory activity of a novel compound synthesized from this compound. The specific enzyme, substrate, and detection method will need to be optimized for the system under investigation.
-
Preparation of Reagents:
-
Prepare a stock solution of the purified novel inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer. The buffer composition should be optimized for enzyme stability and activity.
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Plate Preparation:
-
Perform serial dilutions of the novel inhibitor stock solution in the assay buffer to create a range of concentrations for testing.
-
Add a fixed volume of each inhibitor dilution to the wells of a microplate. Include control wells with buffer and solvent only (for background and no inhibition controls).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add a fixed volume of the enzyme solution to each well.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add a fixed volume of the substrate solution to each well to start the reaction.
-
-
Signal Detection:
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence, luminescence) over time or at a fixed endpoint. The detection method will depend on the nature of the substrate and product.
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Conclusion: A Key Component in the Medicinal Chemist's Toolbox
This compound has established itself as a valuable and versatile scaffold in modern drug discovery. Its favorable physicochemical properties and the ability of the sulfone moiety to engage in strong interactions with enzyme active sites make it a strategic choice for the design of potent and selective inhibitors. The successful application of this building block in the development of inhibitors for diverse enzyme classes, including demethylases, polymerases, and kinases, underscores its broad utility. As the quest for novel therapeutics continues, a thorough understanding of how to strategically employ such foundational scaffolds will remain a cornerstone of successful drug development programs.
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The Strategic Integration of Thiomorpholine 1,1-Dioxide Hydrochloride in the Exploration of Metabolic Pathways: A Technical Guide for Drug Development Professionals
Preamble: Beyond a Simple Building Block
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties, making them ideal starting points for crafting potent and selective modulators of biological processes. Thiomorpholine 1,1-dioxide hydrochloride has solidified its position as such a scaffold, particularly in the pursuit of agents targeting metabolic dysregulation.
This technical guide moves beyond a superficial overview of this compound as a mere synthetic intermediate. Instead, it provides a deep dive into its strategic application in the design and synthesis of compounds for probing and modulating metabolic pathways. We will explore the rationale behind its use, from its inherent chemical attributes to its successful incorporation into molecules with demonstrated metabolic activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Physicochemical and Structural Rationale for Employing the Thiomorpholine 1,1-Dioxide Scaffold
The utility of this compound in metabolic drug discovery is rooted in its distinct molecular architecture. The presence of the sulfone group (SO2) within the saturated heterocyclic ring imparts a unique set of properties that can be exploited by medicinal chemists.
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of drug candidates. This is a critical consideration in the development of chronically administered therapies for metabolic diseases.
-
Modulation of Physicochemical Properties: The incorporation of the thiomorpholine 1,1-dioxide moiety can influence a molecule's solubility, lipophilicity, and hydrogen bonding capacity. These parameters are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structural Rigidity and Vectorial Diversity: The six-membered ring provides a degree of conformational constraint, which can aid in the design of compounds with high affinity and selectivity for their biological targets. The nitrogen atom offers a convenient point for synthetic elaboration, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₄H₁₀ClNO₂S | Provides a compact and versatile scaffold. |
| Molecular Weight | 171.65 g/mol | A low molecular weight starting material for further chemical modification. |
| Appearance | White to light yellow solid | A stable, easy-to-handle reagent. |
| Solubility | High in water | Facilitates its use in a variety of reaction conditions. |
Applications in the Development of Metabolic Modulators
The true potential of this compound is realized when it is incorporated into larger molecules designed to interact with specific targets within metabolic pathways. Several classes of metabolic modulators have been successfully developed using this scaffold.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is an established therapeutic strategy for type 2 diabetes. The thiomorpholine scaffold has been utilized in the design of potent and selective DPP-IV inhibitors.
Modulators of Lipid Metabolism
Derivatives of thiomorpholine have been investigated for their potential to modulate lipid metabolism. These compounds have shown promise in preclinical models of hyperlipidemia by affecting cholesterol and triglyceride levels. The proposed mechanism for some of these derivatives involves the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.
Synthetic Strategy: From Scaffold to Metabolic Modulator
The following section outlines a representative synthetic workflow for the incorporation of the thiomorpholine 1,1-dioxide scaffold into a hypothetical series of metabolic modulators.
General Synthetic Scheme
The synthesis of thiomorpholine-based metabolic modulators typically begins with the functionalization of the nitrogen atom of this compound. This is often achieved through nucleophilic substitution or reductive amination reactions.
Caption: General synthetic workflow for elaborating the thiomorpholine 1,1-dioxide scaffold.
Step-by-Step Protocol: Synthesis of an N-Aryl Thiomorpholine 1,1-Dioxide Derivative
This protocol provides a general method for the N-arylation of Thiomorpholine 1,1-dioxide, a common step in the synthesis of various metabolic modulators.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added a base (e.g., K₂CO₃, Cs₂CO₃, 2.2 eq).
-
Addition of Aryl Halide: The desired aryl halide (e.g., fluoro-nitrobenzene, 1.1 eq) is added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to a temperature between 80-120 °C and stirred for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl thiomorpholine 1,1-dioxide derivative.
In Vitro Evaluation of Metabolic Activity
Once a library of thiomorpholine-based compounds has been synthesized, their effects on relevant metabolic pathways must be assessed. Cell-based assays are a crucial first step in this evaluation.
Workflow for Cell-Based Metabolic Assays
The following diagram illustrates a typical workflow for assessing the impact of novel compounds on cellular metabolism.
Caption: Workflow for evaluating the metabolic effects of synthesized compounds.
Protocol: Assessing Cellular Respiration and Glycolysis
Real-time analysis of mitochondrial respiration and glycolysis can be performed using technologies like the Seahorse XF Analyzer.
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver metabolism, C2C12 for muscle metabolism) in a Seahorse XF cell culture microplate and allow for adherence overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized thiomorpholine derivatives. Include appropriate vehicle controls.
-
Seahorse Assay: Perform a mitochondrial stress test or a glycolysis stress test according to the manufacturer's protocol. This will provide key parameters of metabolic function, such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
-
Data Analysis: Analyze the data to determine the effect of each compound on cellular metabolism. Compounds that significantly alter these parameters can be prioritized for further investigation.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile scaffold in the design and synthesis of novel modulators of metabolic pathways. Its favorable physicochemical properties and synthetic tractability have enabled the development of compounds with promising activity against key metabolic targets. As our understanding of the complex interplay of metabolic pathways in disease continues to grow, the strategic application of privileged scaffolds like thiomorpholine 1,1-dioxide will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics. Future efforts in this area may focus on the development of novel synthetic methodologies to further expand the chemical space around this scaffold and the exploration of its application in emerging areas of metabolic research, such as immunometabolism and neuro-metabolism.
References
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- PubChem. This compound.
- Cost-Effective Real-Time Metabolic Profiling of Cancer Cell Lines for Plate-Based Assays.
- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
- PMC. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- PubMed Central. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Methodological & Application
Synthesis of Thiomorpholine 1,1-dioxide hydrochloride from diethanolamine
An Application Note for the Multi-Step Synthesis of Thiomorpholine 1,1-Dioxide Hydrochloride from Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomorpholine 1,1-dioxide and its hydrochloride salt are pivotal structural motifs in medicinal chemistry, serving as key building blocks in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic Sutezolid.[1][2] This application note provides a comprehensive, in-depth guide for the synthesis of this compound, starting from the readily available and cost-effective precursor, diethanolamine. The described multi-step synthesis involves chlorination, cyclization, oxidation, and final salt formation. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and integrates critical safety information, particularly concerning the handling of hazardous reagents like thionyl chloride. The protocols and rationale are grounded in established chemical literature to ensure reliability and reproducibility for researchers in drug discovery and process development.
Introduction: The Significance of Thiomorpholine 1,1-Dioxide
The thiomorpholine 1,1-dioxide moiety is a sulfone-containing saturated heterocycle that imparts unique physicochemical properties to molecules, such as enhanced solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets.[3][4] Consequently, it is a privileged scaffold in modern drug design. Its hydrochloride salt is often preferred due to its crystalline nature and improved stability, making it ideal for pharmaceutical development and formulation.[1][4]
This guide details a robust synthetic pathway starting from diethanolamine, a simple and inexpensive starting material. The transformation involves a logical sequence of chemical reactions, each optimized to ensure high yield and purity of the final product.
Overall Synthetic Pathway
The synthesis from diethanolamine to this compound is accomplished in four primary stages:
-
Chlorination: Diethanolamine is converted to bis(2-chloroethyl)amine hydrochloride using thionyl chloride.
-
Cyclization: The resulting dichlorinated intermediate is cyclized with a sulfur source, such as sodium sulfide, to form the thiomorpholine ring.
-
Oxidation: The sulfide in the thiomorpholine ring is oxidized to a sulfone using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Hydrolysis & Salt Formation: The final product is isolated as its hydrochloride salt after treatment with hydrochloric acid (HCl).[5]
Reaction Pathway Diagram
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanistic Rationale and Scientific Principles
A deep understanding of the causality behind each synthetic step is crucial for successful execution, troubleshooting, and optimization.
-
Step 1: Chlorination with Thionyl Chloride (SOCl₂)
-
Rationale: Thionyl chloride is a highly effective reagent for converting primary alcohols into alkyl chlorides. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbon atom and displacing the leaving group (SO₂ and Cl⁻), which decomposes into stable gases (SO₂ and HCl). This decomposition drives the reaction to completion. Using an excess of thionyl chloride ensures the conversion of both hydroxyl groups of diethanolamine.
-
-
Step 2: Cyclization with Sodium Sulfide (Na₂S)
-
Rationale: This step forms the core heterocyclic ring structure. Sodium sulfide acts as a potent nucleophile. The sulfide anion (S²⁻) performs an intramolecular Sₙ2 reaction, attacking one of the electrophilic carbons bearing a chlorine atom. This is followed by a second, intramolecular Sₙ2 attack from the resulting thiol intermediate onto the second chloroethyl arm, displacing the final chloride ion and closing the six-membered ring to form thiomorpholine.[6][7]
-
-
Step 3: Oxidation with Potassium Permanganate (KMnO₄)
-
Rationale: The conversion of the thiomorpholine sulfide to a sulfone is a critical oxidation step that significantly alters the molecule's electronic properties and biological activity. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation.[3][4] The reaction must be carefully controlled to prevent over-oxidation or other side reactions.
-
Experience-Driven Insight: The patent literature highlights the importance of adding KMnO₄ in batches and maintaining a reaction temperature between 35-40°C.[4][5] This prevents dangerous temperature spikes from the exothermic reaction and minimizes the formation of unwanted byproducts, ensuring a clean conversion to the desired sulfone.[4]
-
-
Step 4: Hydrochloride Salt Formation
-
Rationale: The free base of thiomorpholine 1,1-dioxide is an oily substance.[5] Converting it to its hydrochloride salt serves two purposes: it facilitates isolation and purification by forming a stable, crystalline solid, and it enhances the compound's solubility in aqueous media, a desirable property for pharmaceutical applications.[1][4]
-
Detailed Experimental Protocols
Extreme caution must be exercised throughout this synthesis. Work should be conducted in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Diethanolamine | Round-bottom flasks (various sizes) |
| Thionyl Chloride (SOCl₂) | Magnetic stirrer with heating mantle |
| Sodium Sulfide Nonahydrate | Reflux condenser |
| Potassium Permanganate (KMnO₄) | Addition funnel |
| Hydrochloric Acid (conc. HCl) | Buchner funnel and vacuum flask |
| Chloroform (CHCl₃) | pH meter or pH paper |
| Ethanol (EtOH) | Rotary evaporator |
| Deionized Water | Standard laboratory glassware |
| Ice | Analytical balance |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
-
Set up a 1L round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel in a chemical fume hood. Ensure the apparatus is dry.
-
Add diethanolamine (e.g., 105 g, 1.0 mol) to the flask.
-
Slowly add thionyl chloride (e.g., 357 g, 3.0 mol) dropwise via the addition funnel over 2-3 hours. The reaction is highly exothermic and releases toxic HCl and SO₂ gas. Maintain a slow addition rate and use an ice bath to keep the reaction temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux (approx. 75-80°C) for 4 hours.
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, wash with chloroform, and dry under vacuum to yield bis(2-chloroethyl)amine hydrochloride.
Step 2: Synthesis of Thiomorpholine
-
In a separate 2L flask, dissolve sodium sulfide nonahydrate (e.g., 264 g, 1.1 mol) in 500 mL of deionized water.
-
Slowly add the bis(2-chloroethyl)amine hydrochloride from Step 1 to the sodium sulfide solution in portions.
-
Heat the mixture to 80-90°C and stir for 5 hours.
-
Cool the mixture to room temperature. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude thiomorpholine as an oil.
Step 3: Synthesis of Thiomorpholine 1,1-Dioxide
-
Transfer the crude thiomorpholine from Step 2 into a 2L flask containing 1L of water.
-
Prepare a solution of potassium permanganate (e.g., 316 g, 2.0 mol) in 1.5L of water.
-
While vigorously stirring the thiomorpholine solution, slowly add the KMnO₄ solution in four batches. Monitor the temperature closely and use an ice bath to maintain it between 35-40°C.[4] The addition may take 4-6 hours.
-
After the final addition, continue stirring at 40°C for an additional 2 hours or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with water.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude thiomorpholine 1,1-dioxide.
Step 4: Formation and Purification of this compound
-
Dissolve the crude product from Step 3 in a minimal amount of water.
-
Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1-2.[5]
-
Concentrate the acidic solution under reduced pressure to remove water and excess HCl. A solid should precipitate.
-
Recrystallize the crude hydrochloride salt from ethanol to achieve high purity (>99%).[4]
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield the final product, this compound, as a white crystalline solid.[8]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification process.
Safety Precautions
-
Thionyl Chloride (SOCl₂): This substance is extremely corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10]
-
Handling: Always handle in a certified chemical fume hood.[9] Wear heavy-duty gloves, a lab coat, and full-face protection.[10][11]
-
Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material. Do not use water.[10]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] For inhalation, move the victim to fresh air and call for emergency medical help.
-
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate PPE.
-
General: All steps should be performed in well-ventilated areas. An emergency shower and eyewash station should be readily accessible.[9]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
| Technique | Expected Results |
| ¹H-NMR | (DMSO-d₆): Peaks corresponding to the methylene protons of the thiomorpholine ring and the ammonium proton. A typical spectrum shows δ 3.54 (8H, m), 9.83 (2H, brs).[8] |
| IR Spec. | Characteristic strong absorption bands for the sulfone (S=O) group around 1120-1300 cm⁻¹ and a broad peak for the N-H⁺ stretch from the hydrochloride salt.[4] |
| HPLC | A single major peak indicating high purity (typically >99% after recrystallization).[4] |
| Melting Pt. | A sharp melting point consistent with literature values. |
References
- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. [Link]
- ICSC 1409 - THIONYL CHLORIDE.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 59801-62-6 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
Application Note: Incorporating Thiomorpholine 1,1-Dioxide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of Thiomorpholine 1,1-dioxide hydrochloride in solid-phase synthesis (SPS). As a constrained, polar heterocyclic scaffold, thiomorpholine 1,1-dioxide is an increasingly valuable building block in the design of peptidomimetics and novel chemical entities in drug discovery. Its rigid sulfone structure can enforce specific conformations and improve physicochemical properties. This document details the scientific rationale and step-by-step methodologies for its incorporation into peptide and small molecule libraries via amide bond formation, addressing the unique challenges posed by its secondary amine structure and hydrochloride salt form.
Introduction: The Rationale for Constrained Scaffolds in SPS
Solid-phase synthesis is the cornerstone of modern peptide and small molecule library generation.[1][2] The therapeutic potential of many linear peptides, however, is often limited by poor metabolic stability and low bioavailability.[3] To overcome these limitations, medicinal chemists increasingly turn to peptidomimetics—molecules that mimic the structure and function of peptides but are built from non-natural components to enhance pharmacological properties.[3][4]
Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in drugs with diverse bioactivities, including antibiotic and antimalarial agents.[5][6] The oxidized form, Thiomorpholine 1,1-dioxide, offers distinct advantages. The sulfone group is a rigid, polar moiety that acts as a strong hydrogen bond acceptor, capable of improving solubility and modulating target engagement.[7][8] Its incorporation into a peptide backbone or as a scaffold creates a sharp conformational constraint, a key strategy for improving target selectivity and potency.[9]
This application note serves as a practical guide for researchers seeking to leverage these benefits by incorporating this compound into their solid-phase synthesis workflows.
Reagent Profile and Handling
Thiomorpholine 1,1-dioxide is commercially available as its hydrochloride salt to improve shelf-life and handling. The presence of the salt and the nature of the secondary amine are critical considerations for its use in standard SPS protocols.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1,4-thiazinane 1,1-dioxide hydrochloride | [7] |
| CAS Number | 59801-62-6 | [7] |
| Molecular Formula | C₄H₁₀ClNO₂S | [7] |
| Molecular Weight | 171.65 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Storage | Store at room temperature, keep in a dark place under an inert atmosphere. |
Safety and Handling
This compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE).[8]
| Hazard Statement | Description | Precautionary Measures | Source |
| H315 / H319 | Causes skin and serious eye irritation. | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [7] |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [7] |
Core Application: Amide Bond Formation on Solid Support
The most direct application of thiomorpholine 1,1-dioxide in SPS is its use as a secondary amine building block to be coupled to a resin-bound carboxylic acid. The protocol must be adapted to address two key challenges: the steric hindrance of the secondary amine and the need to neutralize the hydrochloride salt in situ.
Causality Behind Experimental Choices
-
Neutralization: Standard peptide coupling reactions require a free, nucleophilic amine. The hydrochloride salt renders the amine non-nucleophilic. Therefore, a non-nucleophilic base, typically Diisopropylethylamine (DIEA), must be added to the reaction to liberate the free secondary amine in situ.[10]
-
Coupling Reagents: The coupling of secondary amines is notoriously slower and less efficient than for primary amines due to steric hindrance. Standard carbodiimide reagents (e.g., DIC) are often insufficient. More potent uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole), are required to achieve high coupling efficiency.
-
Reaction Monitoring: The standard Kaiser test for primary amines will yield a false negative result with resin-bound secondary amines. An alternative colorimetric method, such as the Bromophenol Blue (BPB) test , must be used to monitor reaction completion.
Workflow for Solid-Phase Coupling
Caption: General workflow for coupling Thiomorpholine 1,1-dioxide on a solid support.
Protocol 1: Coupling to a Resin-Bound Carboxylic Acid
This protocol is based on a 0.1 mmol scale using standard Fmoc/tBu chemistry.[11]
Materials and Reagents:
-
Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
This compound (5 equiv., e.g., 86 mg for 0.1 mmol scale)
-
HATU (4.9 equiv., e.g., 186 mg)
-
HOAt (5 equiv., e.g., 68 mg)
-
N,N-Diisopropylethylamine (DIEA) (10 equiv., e.g., 174 µL)
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Reaction vessel for manual or automated synthesis
-
Bromophenol Blue (BPB) solution for monitoring
Procedure:
-
Resin Preparation: a. Place the peptide-resin (0.1 mmol) in the reaction vessel. b. Swell the resin in DMF for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes. c. Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling Reaction: a. In a separate vial, dissolve this compound (5 equiv.), HATU (4.9 equiv.), and HOAt (5 equiv.) in NMP or DMF (~2 mL). b. Add DIEA (10 equiv.) to this solution. Note: 5 equivalents of DIEA are for neutralizing the hydrochloride salt, and the other 5 are for the coupling reaction itself. c. Immediately add the activated coupling solution to the washed, deprotected peptide-resin. d. Agitate the reaction vessel at room temperature. Crucially, allow for an extended coupling time of 4 to 12 hours due to the sterically hindered nature of the secondary amine.
-
Monitoring and Washing: a. After the coupling period, take a small sample of beads and perform the Bromophenol Blue test. A negative test (yellow/orange beads) indicates reaction completion. If the beads remain blue, a second coupling is necessary. b. Once complete, drain the coupling solution. c. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next coupling cycle or final cleavage.
Final Cleavage and Deprotection
The sulfone group is highly stable and generally does not require special consideration during standard TFA-based cleavage.[12]
Cleavage Cocktail (Reagent K or similar): A common cleavage cocktail suitable for most peptides is:[13]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin (~10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude peptide and purify using reverse-phase HPLC.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive BPB Test) | Insufficient reaction time or reagent activity. | Perform a second coupling using fresh reagents. Ensure anhydrous solvents are used. Increase coupling time up to 24 hours. |
| Low Final Yield | Incomplete coupling at each step; loss during workup. | Double-check monitoring tests. Ensure complete precipitation with cold ether. |
| Unexpected Side Products | Racemization during activation; side reactions with unprotected functional groups. | Use HOAt to minimize racemization. Ensure all side-chain protecting groups are compatible with the synthesis strategy. |
Conclusion
This compound is a powerful building block for introducing conformational constraints and polarity into synthetic peptides and small molecules. While its incorporation requires deviation from standard SPPS protocols—namely, the use of potent coupling reagents, extended reaction times, and alternative monitoring methods—the challenges are readily overcome with the procedures outlined in this guide. By applying these field-proven insights, researchers can successfully leverage the unique structural and chemical properties of this scaffold to advance their drug discovery programs.
References
- DiVA portal. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. (2007). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (2012). Solid-Phase Synthesis of Sulfamate Peptidomimetics | Request PDF.
- National Institutes of Health (NIH). (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
- Wiley Online Library. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- SpringerLink. (2006). Methods and protocols of modern solid phase peptide synthesis.
- MDPI. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- National Institutes of Health (NIH). (2011). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
- PubMed. (1996). Solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine.
- University of Alberta Libraries. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination.
- ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow.
- PubChem. (n.d.). Thiomorpholine 1,1-dioxide.
- Taylor & Francis eBooks. (2000). Solid-Phase Synthesis of Heterocyclic Compounds from Amino Acids and Linear Peptides.
- National Institutes of Health (NIH). (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- ResearchGate. (2010). ChemInform Abstract: Solid-Phase Synthesis of Heterocycles from Peptides and Amino Acids.
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of Thiomorpholine 1,1-Dioxide Hydrochloride in Modern Medicinal Chemistry
Introduction: Beyond a Simple Bioisostere
In the landscape of contemporary drug discovery, the relentless pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond conventional structural motifs. Among the saturated heterocycles that have proven their merit, the morpholine ring is ubiquitous. However, its sulfur-containing counterpart, thiomorpholine, and particularly its oxidized form, thiomorpholine 1,1-dioxide, has emerged as a critical building block for nuanced pharmacological modulation.[1][2] This guide serves as a detailed application note for researchers, scientists, and drug development professionals on the strategic incorporation of thiomorpholine 1,1-dioxide hydrochloride in medicinal chemistry programs. We will delve into its synthesis, its role as a key synthetic intermediate, and the physicochemical rationale for its use as a bioisosteric replacement for the morpholine moiety, particularly in the context of kinase inhibition.
The Thiomorpholine 1,1-Dioxide Moiety: A Profile
The thiomorpholine 1,1-dioxide scaffold presents a unique combination of properties that make it an attractive tool for drug designers. The presence of the sulfone group dramatically alters the electronics and physical properties compared to both morpholine and its parent thiomorpholine.
Physicochemical Properties: A Comparative Analysis
The strategic advantage of employing thiomorpholine 1,1-dioxide often lies in its distinct physicochemical profile compared to its non-oxidized and oxygen-containing analogs. Understanding these differences is key to its rational application in drug design.
| Property | Morpholine | Thiomorpholine | Thiomorpholine 1,1-Dioxide | Rationale for Medicinal Chemistry |
| pKa (of conjugate acid) | ~8.4[3] | ~9.1 | ~5.4[4] | The significantly lower basicity of the sulfone reduces the likelihood of off-target interactions with acidic biopolymers and can improve cell permeability by decreasing the proportion of protonated species at physiological pH. |
| logP (Octanol/Water) | -0.86[5] | 0.2 (predicted)[6] | -1.1 to -0.21 (predicted) | The sulfone group is a strong hydrogen bond acceptor, which can significantly increase polarity and aqueous solubility compared to thiomorpholine, often bringing it into a more favorable range for oral bioavailability.[7] |
| Aqueous Solubility | Miscible[3] | Miscible | High (predicted) | High aqueous solubility is crucial for formulation and achieving sufficient concentrations at the target site. The sulfone group generally enhances this property. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | 0 | 2 (Sulfone Oxygens) | The two sulfone oxygens act as strong hydrogen bond acceptors, offering additional interaction points within a target binding site, which can enhance potency and selectivity. |
Synthesis of this compound: Protocols and Mechanistic Insights
The hydrochloride salt is a common and stable form of this reagent, ready for use in various coupling reactions. Its preparation typically involves the oxidation of a protected thiomorpholine followed by deprotection.
Protocol 1: Oxidation of N-Boc-Thiomorpholine and Deprotection
This two-step protocol is a reliable method for laboratory-scale synthesis, starting from the commercially available N-Boc protected thiomorpholine.
Workflow Diagram
Caption: Buchwald-Hartwig amination workflow.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 4-8 mol%).
-
Add this compound (1.2 eq) and the base (e.g., sodium tert-butoxide, NaOtBu, 3.0 eq).
-
Causality Note: A strong, non-nucleophilic base like NaOtBu is required for several reasons. First, an excess is needed to neutralize the hydrochloride salt of the starting material, liberating the free amine in situ. Second, the base facilitates the deprotonation of the amine coordinated to the palladium center, which is a key step in the catalytic cycle. The choice of a strong base is often necessary to drive the equilibrium towards the deprotonated amine complex, especially with less reactive aryl chlorides. [2][8] * Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
-
-
Reaction Execution:
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Dilute with ethyl acetate and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl thiomorpholine 1,1-dioxide.
-
Case Study: Thiomorpholine 1,1-Dioxide as a Morpholine Bioisostere in PI3K/mTOR Inhibitors
The morpholine moiety is a well-established "hinge-binder" in many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. [9]The oxygen atom of the morpholine ring typically forms a crucial hydrogen bond with a backbone NH group in the hinge region of the kinase.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Replacing the morpholine with thiomorpholine 1,1-dioxide can be a powerful strategy to modulate a compound's properties for several reasons:
-
Altered Basicity and Pharmacokinetics: As shown in the table above, the pKa of thiomorpholine 1,1-dioxide is significantly lower than that of morpholine. This reduction in basicity can prevent unwanted interactions with acidic targets and may improve oral absorption and cell permeability by reducing the positive charge at physiological pH.
-
Modified H-Bonding and Polarity: The sulfone group introduces two strong hydrogen bond acceptors, which can form alternative or additional interactions within the ATP binding site, potentially increasing potency or altering the selectivity profile. The increased polarity can also enhance solubility.
-
Metabolic Stability: The sulfur atom in thiomorpholine is susceptible to oxidation. Pre-oxidizing it to the stable sulfone form blocks this metabolic pathway, which can lead to a longer half-life and an improved pharmacokinetic profile.
-
Vectorial Change: The geometry of the sulfone group differs from the ether oxygen in morpholine, which can subtly change the orientation of substituents on the aromatic ring. This can be exploited to optimize interactions with the protein target or to avoid steric clashes.
While direct replacement is not always successful and requires empirical validation, the unique properties of the thiomorpholine 1,1-dioxide moiety make it an invaluable tool for lead optimization campaigns targeting kinases and other enzyme families.
Conclusion
This compound is more than just a simple analog of morpholine. Its unique electronic and physicochemical properties, including reduced basicity, increased polarity, and the presence of strong hydrogen bond accepting groups, make it a strategic building block in modern medicinal chemistry. Through robust synthetic protocols such as the Buchwald-Hartwig amination, this versatile scaffold can be readily incorporated into complex molecules, enabling chemists to fine-tune the properties of drug candidates to overcome challenges in potency, selectivity, and pharmacokinetics. As the demand for novel therapeutics with improved profiles continues to grow, the thoughtful application of thiomorpholine 1,1-dioxide will undoubtedly play an increasingly important role in the successful development of next-generation medicines.
References
- Yadav, M., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-281.
- Hobbs, H., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972-6984.
- Reddy, Ch. V., et al. (2008). A General and Efficient Catalyst for the N-Arylation of Amines with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3047-3062.
- FooDB. (n.d.). Showing Compound Morpholine (FDB008207).
- Cheméo. (n.d.). Morpholine.
- ChemBK. (n.d.). THIOMORPHOLINE 1,1-DIOXIDE.
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Application Notes & Protocols: Thiomorpholine 1,1-dioxide Hydrochloride in Modern Heterocyclic Synthesis
Abstract: This document provides a comprehensive guide to the strategic application of Thiomorpholine 1,1-dioxide hydrochloride in the synthesis of novel heterocyclic compounds. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings and practical considerations that empower researchers to leverage this versatile building block effectively. The protocols detailed herein are designed to be robust and reproducible, serving as a valuable resource for scientists engaged in medicinal chemistry and drug discovery.
Introduction: The Strategic Advantage of the Thiomorpholine 1,1-dioxide Moiety
The thiomorpholine 1,1-dioxide scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into molecular architectures can significantly enhance physicochemical properties crucial for drug development, such as aqueous solubility, metabolic stability, and cell permeability.[1] The sulfone group acts as a strong hydrogen bond acceptor, improving interactions with biological targets, while the saturated ring system provides a three-dimensional conformation that can be exploited for precise target engagement.[1]
This compound serves as a readily available, crystalline, and stable starting material, making it an ideal entry point for the introduction of this valuable pharmacophore.[2] This guide will explore its application in several key synthetic transformations, providing both the "how" and the "why" behind the experimental design.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C4H10ClNO2S | [3] |
| Molecular Weight | 171.65 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. | [5] |
| Stability | Stable under normal conditions. May react with strong oxidizing agents. | [4] |
Synthetic Applications & Protocols
This section details key synthetic strategies employing this compound.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. It allows for the direct coupling of the secondary amine of thiomorpholine 1,1-dioxide with a wide range of aryl halides and pseudohalides.[6] The choice of ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[6][7] Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[6][7] The use of sterically hindered, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often rate-limiting.
Experimental Protocol: Synthesis of 4-(4-fluorophenyl)thiomorpholine 1,1-dioxide
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and a strong, non-nucleophilic base such as Sodium tert-butoxide (2.5 mmol, 2.5 eq).
-
Catalyst Addition: To the flask, add a palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl product.
Workflow Diagram: Buchwald-Hartwig N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Reductive Amination for N-Alkylation
Reductive amination provides a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl substituents onto the thiomorpholine nitrogen.[8] The reaction proceeds via the initial formation of an enamine or iminium ion intermediate from the condensation of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[9]
Mechanistic Insight: The hydrochloride salt must first be neutralized to the free secondary amine. This free amine then attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration yields a transient iminium ion.[10] A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding N-alkylated amine.[11][12] STAB is often preferred due to its mildness, tolerance of acidic conditions, and lack of reactivity towards the starting carbonyl compound.[8][11]
Experimental Protocol: Synthesis of 4-benzylthiomorpholine 1,1-dioxide
-
Initial Mixture: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired carbonyl compound (e.g., benzaldehyde, 1.1 mmol, 1.1 eq), and an aprotic solvent such as dichloromethane (DCM, 10 mL) or 1,2-dichloroethane (DCE).[8]
-
Neutralization (Optional but Recommended): Add a mild base such as triethylamine (1.2 mmol, 1.2 eq) to neutralize the hydrochloride and facilitate the initial condensation. Stir for 10 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, eluent: ethyl acetate/hexane) to afford the desired product.
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The Emerging Role of Thiomorpholine 1,1-Dioxide Hydrochloride in the Development of Novel Analgesic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Scaffold for Non-Opioid Analgesics
The quest for novel, non-opioid analgesic agents is a paramount challenge in modern medicinal chemistry. With the significant side effects and potential for addiction associated with traditional opioid painkillers, the development of new therapeutic strategies is critical.[1][2] In this context, heterocyclic compounds have emerged as a promising class of scaffolds for the design of new drugs. Among these, the thiomorpholine moiety, and specifically its oxidized form, thiomorpholine 1,1-dioxide, has garnered attention for its potential in developing a new generation of analgesic and anti-inflammatory drugs.[1][3] This technical guide provides an in-depth exploration of the application of thiomorpholine 1,1-dioxide hydrochloride as a key building block in the synthesis and evaluation of novel analgesic candidates.
This compound is a versatile synthetic intermediate.[4] Its hydrochloride salt form enhances solubility in various reaction media, making it an attractive starting material for the synthesis of diverse derivatives. The core structure, a six-membered ring containing both sulfur and nitrogen atoms with the sulfur atom in a dioxide state, offers a unique three-dimensional geometry and electronic properties that can be exploited for targeted drug design.[5]
Rationale for Thiomorpholine 1,1-Dioxide in Analgesic Drug Discovery
The analgesic potential of thiomorpholine derivatives is thought to stem from their ability to interact with key biological targets in the pain signaling pathway. A significant body of evidence points towards their action as tachykinin receptor antagonists , particularly at the neurokinin-1 (NK1) receptor .[4][6]
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Substance P is a neuropeptide that plays a crucial role in the transmission of pain signals and in neurogenic inflammation.[6] It exerts its effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR) found in the central and peripheral nervous systems.[6] Antagonism of the NK1 receptor can block the effects of Substance P, thereby reducing pain and inflammation. Several morpholine and thiomorpholine derivatives have been patented as potent NK1 receptor antagonists, highlighting the therapeutic potential of this scaffold in treating pain, migraine, and inflammatory diseases.[4][6][7]
The thiomorpholine 1,1-dioxide core can be strategically functionalized to create compounds with high affinity and selectivity for the NK1 receptor. The sulfone group (SO₂) is a strong hydrogen bond acceptor and can participate in key interactions within the receptor's binding pocket.
Application Notes: Synthesis and Evaluation of Thiomorpholine-Based Analgesic Candidates
I. Synthetic Strategies: From Building Block to Bioactive Molecule
This compound serves as a readily available and versatile starting material for the synthesis of a library of potential analgesic compounds. The secondary amine within the thiomorpholine ring provides a convenient handle for N-alkylation or N-arylation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
A general synthetic approach involves the N-alkylation of thiomorpholine 1,1-dioxide with a suitable electrophile. The hydrochloride salt can be neutralized in situ using a base to liberate the free secondary amine for subsequent reaction.
II. In Vitro Evaluation: Characterizing Target Engagement and Potency
Once a library of thiomorpholine 1,1-dioxide derivatives has been synthesized, a cascade of in vitro assays is essential to characterize their biological activity and guide further optimization.
This assay is crucial to determine if the synthesized compounds bind to the primary hypothesized target, the NK1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). To rule out this mechanism of action or to identify dual-action compounds, a COX inhibition assay should be performed.
III. In Vivo Evaluation: Assessing Analgesic Efficacy in Animal Models
Promising candidates from in vitro screening must be evaluated in vivo to assess their analgesic efficacy, pharmacokinetic properties, and potential side effects. Several well-established animal models of pain are utilized for this purpose.
These models are used to evaluate the response to a thermal pain stimulus and are particularly sensitive to centrally acting analgesics.
-
Hot Plate Test: This test measures the latency of a mouse or rat to react to a heated surface.[8] An increase in reaction time after drug administration indicates an analgesic effect.
-
Tail-Flick Test: This assay measures the time it takes for an animal to move its tail away from a focused beam of heat.[9][10][11][12]
This model is used to assess peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing (stretching) behavior in mice, which is a response to visceral pain.[8][13][14][15] A reduction in the number of writhes indicates analgesia.
Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the synthesis of N-substituted thiomorpholine 1,1-dioxide derivatives.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., substituted benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) or triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and form the free base.
-
Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted thiomorpholine 1,1-dioxide.
Protocol 2: Substance P (NK1) Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-Substance P
-
Unlabeled Substance P (for determining non-specific binding)
-
Test compounds
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.
-
Add the radioligand, [³H]-Substance P, to each well at a concentration close to its Kd.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by vacuum filtration through the filter plates.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: In Vivo Hot Plate Test in Mice
This protocol describes a standard procedure for assessing the analgesic effect of a test compound using the hot plate test.
Materials:
-
Male or female mice (e.g., Swiss albino, 20-25 g)
-
Hot plate apparatus with adjustable temperature control
-
Test compound solution
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., morphine)
-
Animal cages
-
Timer
Procedure:
-
Acclimatize the mice to the laboratory environment for at least one hour before the experiment.
-
Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5 °C).
-
Determine the baseline latency by placing each mouse individually on the hot plate and starting the timer. The latency is the time taken for the mouse to show a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.
-
An increase in the reaction latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.
-
Calculate the percentage of the maximum possible effect (%MPE) for each group at each time point.
Data Presentation
Table 1: Hypothetical In Vitro Data for Thiomorpholine 1,1-Dioxide Derivatives
| Compound ID | R-Group | NK1 Receptor Binding (Ki, nM) | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| TDO-H (Parent) | H | >10,000 | >100 | >100 |
| TDO-01 | 4-Fluorobenzyl | 15.2 | >100 | 85.7 |
| TDO-02 | 3,5-Difluorobenzyl | 8.5 | >100 | >100 |
| TDO-03 | 2-Naphthylmethyl | 22.1 | 95.3 | 70.2 |
| Reference | Aprepitant | 0.2 | >100 | >100 |
Table 2: Hypothetical In Vivo Data for TDO-02 in the Hot Plate Test
| Treatment (Dose, mg/kg, i.p.) | Latency (seconds) at 60 min post-dose (Mean ± SEM) | % MPE |
| Vehicle | 8.5 ± 0.7 | - |
| TDO-02 (10) | 15.2 ± 1.1* | 31.2 |
| TDO-02 (30) | 22.8 ± 1.5 | 66.5 |
| Morphine (10) | 28.5 ± 1.8 | 93.0 |
*p < 0.05, **p < 0.01 compared to vehicle group.
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of analgesic action for thiomorpholine derivatives.
Drug Discovery Workflow
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- 15. researchgate.net [researchgate.net]
Application Notes: The Role of Thiomorpholine 1,1-dioxide Hydrochloride in Modern Agrochemical Development
Abstract
Thiomorpholine 1,1-dioxide hydrochloride is a versatile heterocyclic compound that serves as a critical intermediate in the synthesis of advanced agrochemicals.[1] While not typically used as a direct component in final agrochemical formulations, its unique structural and chemical properties make it an invaluable building block for creating novel active ingredients, particularly fungicides. Its high water solubility and reactivity are key attributes leveraged by medicinal and agricultural chemists.[2] This document provides a detailed guide for researchers and formulation scientists on the properties, synthetic utility, and conceptual application of this compound in the development of next-generation crop protection agents.
Introduction: A Versatile Synthetic Intermediate
This compound (CAS: 59801-62-6) is the hydrochloride salt of 1,4-thiazinane 1,1-dioxide. The presence of the sulfone group significantly alters the electron density and conformation of the thiomorpholine ring, enhancing its stability and providing specific stereo-electronic properties.[2] In the agrochemical industry, this compound is primarily recognized for its role as a precursor in the synthesis of complex molecules with potent biological activities.[1][3] Its application is particularly noted in the development of fungicides, where the core structure can be elaborated to target specific fungal metabolic pathways.[4]
The hydrochloride salt form enhances the compound's stability and water solubility, simplifying its use in aqueous reaction media during early-stage synthesis.[2] Understanding its physicochemical properties and synthetic reaction pathways is essential for its effective utilization in research and development.
Physicochemical & Safety Data
Accurate characterization is the foundation of effective chemical synthesis and handling. The properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 59801-62-6 | [5] |
| Molecular Formula | C₄H₉NO₂S·HCl | [1] |
| Molecular Weight | 171.65 g/mol | [1][5] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥ 98% (Typical) | [1] |
| Solubility | High in water; Soluble in polar solvents (e.g., Methanol) | [2][6] |
| Storage Conditions | Room Temperature, under inert atmosphere | [1][7] |
Table 2: GHS Hazard Identification
| Hazard Code | Description | Source |
| H319 | Causes serious eye irritation | [5] |
| H302 | Harmful if swallowed | [5] |
| H312 | Harmful in contact with skin | [5] |
| H332 | Harmful if inhaled | [5] |
| H315 | Causes skin irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
Scientists must consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and respiratory protection, in a well-ventilated fume hood.
Role in Agrochemical Synthesis & Mechanism of Action
Synthetic Utility as a Building Block
The primary value of this compound lies in its function as a scaffold. The secondary amine within the ring structure serves as a nucleophilic handle, allowing for the attachment of various electrophilic side chains and functional groups. This enables the creation of a diverse library of derivative compounds for biological screening. A common synthetic strategy involves the deprotection of a protected thiomorpholine precursor, followed by functionalization.
A generalized synthetic workflow is illustrated below. This process highlights how the stable hydrochloride salt can be generated and subsequently used to build a more complex, hypothetical active ingredient.
Experimental Protocols
The following protocols are provided as illustrative examples for research and development purposes. All procedures must be conducted by trained personnel in a suitable laboratory setting.
Protocol 1: Synthesis of this compound
Objective: To synthesize the hydrochloride salt from an amino-protected precursor via oxidation and subsequent deprotection. This protocol is based on established chemical synthesis methods. [6][8] Materials:
-
tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (or other suitable protected precursor)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the protected precursor (e.g., tert-butyl 1,1-dioxothiomorpholine-4-carboxylate, 1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran.
-
Acidification: While stirring at room temperature, slowly add concentrated hydrochloric acid (approx. 4-5 eq).
-
Causality Note: The strong acidic environment is required to hydrolyze the tert-butyl carbamate protecting group, liberating the secondary amine.
-
-
Reaction: Continue stirring the mixture at room temperature for 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Concentration: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the solvents and excess hydrochloric acid.
-
Isolation: The resulting solid is this compound. It can be further purified by recrystallization if necessary. The final product should be a white to light-yellow solid. [1]
Protocol 2: Preparation of a Hypothetical Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable 10% (w/w) Emulsifiable Concentrate (EC) formulation of a hypothetical fungicidal active ingredient (AI) derived from the thiomorpholine scaffold. EC formulations are common in agrochemicals, designed to form a stable emulsion when diluted in water for spraying. [7][9][10] Materials:
-
Hypothetical Active Ingredient (AI): 10g
-
Solvent (e.g., Solvesso™ 150 or similar aromatic hydrocarbon): 75g
-
Emulsifier Blend (e.g., a mix of anionic calcium dodecylbenzene sulfonate and non-ionic alcohol ethoxylate): 15g
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Solvent Addition: Weigh and add the required amount of solvent to the glass beaker.
-
Dissolution of AI: While stirring, slowly add the powdered hypothetical Active Ingredient to the solvent. Continue to stir until the AI is completely dissolved.
-
Causality Note: The active ingredient must be fully solubilized in the organic solvent to create a stable concentrate and prevent crystallization upon storage or dilution. [9][11]3. Emulsifier Addition: Add the pre-blended emulsifier mix to the solution.
-
Causality Note: The emulsifier is critical. It contains both hydrophilic and lipophilic moieties that will stabilize the oil-based droplets when the concentrate is diluted in the water of the spray tank, preventing phase separation. [7][9]4. Homogenization: Continue stirring the mixture until a clear, homogeneous solution is obtained. This is the final EC formulation.
-
-
Quality Control: Test the formulation by diluting 1 part EC with 99 parts water in a graduated cylinder. A stable, spontaneous milky emulsion should form. [11]Observe for any separation or crystallization over 24 hours.
Conclusion and Future Perspectives
This compound is a compound of significant interest for agrochemical research and development. Its true value is realized not as a direct formulation component, but as a strategic starting material for synthesizing novel active ingredients with potentially unique modes of action. By enabling the creation of fungicides that target different points in the ergosterol biosynthesis pathway, it offers a powerful tool to combat the growing challenge of pathogen resistance. Future research should continue to explore the derivatization of this scaffold to uncover new classes of crop protection agents with improved efficacy, safety, and environmental profiles.
References
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- Chem-Impex. (n.d.). Thiomorpholine 1,1-dioxide.
- Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
- Blosser, R. S., & Blankenship, J. R. (2020). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers in Microbiology, 11, 617.
- PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information.
- BCPC. (n.d.). Morpholines.
- University of Massachusetts Amherst. (n.d.). Modes of Action for Plant Disease Management Chemistries.
- PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
- Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC).
- Outsourced Pharma. (n.d.). Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide.
- Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788–793.
- Agro Chemicals. (n.d.). Formulation.
- Campagnac, C., et al. (2021). Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis. Frontiers in Fungal Biology, 2.
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- 11. Agro Chemicals - Formulation [jeevanchemicals.com]
Application Notes & Protocols: Thiomorpholine 1,1-dioxide Hydrochloride as a Strategic Reagent in Complex Molecule Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Thiomorpholine 1,1-dioxide hydrochloride. This versatile heterocyclic building block has emerged as a critical component in modern drug discovery, primarily due to its role as a saturated, polar bioisostere for commonly used groups. We will delve into its fundamental properties, rationale for its use in medicinal chemistry, detailed synthesis protocols, and its application in the construction of complex molecular architectures. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Rise of a Privileged Scaffold
Thiomorpholine 1,1-dioxide, and its hydrochloride salt form, represents a unique and valuable scaffold in synthetic and medicinal chemistry.[1] Structurally, it is a six-membered saturated heterocycle containing both nitrogen and a sulfur atom oxidized to the sulfone level.[2] Its hydrochloride salt form offers superior stability and handling properties, making it an ideal starting point for multi-step syntheses.[3]
The true value of this reagent lies in its function as a bioisostere. In drug design, replacing a common functional group with another that retains similar physical or chemical properties while altering biological activity is a powerful strategy. The thiomorpholine 1,1-dioxide moiety is increasingly recognized as a superior alternative to traditional groups like morpholines, piperidines, and open-chain sulfones, offering a unique combination of polarity, hydrogen bonding capability, metabolic stability, and improved physicochemical properties such as solubility.[1][4][5] This has led to its incorporation into a variety of active pharmaceutical ingredients (APIs), including those with antitubercular, anti-inflammatory, and analgesic properties.[1][6]
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is paramount for its effective and safe use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59801-62-6 | [1][7] |
| Molecular Formula | C₄H₉NO₂S·HCl | [1] |
| Molecular Weight | 171.65 g/mol | [1][7] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 169 °C (lit.) | [8] |
| Solubility | Miscible with water | [8] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Code(s) | Precautionary Measures | Source(s) |
| Oral Toxicity | H302 (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. | [7][9] |
| Skin Irritation | H315 (Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7][9] |
| Eye Irritation | H319 (Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9] |
| Respiratory Irritation | H335 (May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [9][10] |
The Scientific Rationale: A Superior Bioisostere
The power of the thiomorpholine 1,1-dioxide scaffold lies in its three-dimensional structure and electronic properties, which make it an excellent bioisostere for sulfone and sulfonamide groups.[11] Historically, these sulfur(VI) groups have been somewhat neglected in drug discovery but are now experiencing a renaissance.[4][11]
-
Enhanced Solubility: The polarity imparted by the sulfone group and the hydrogen bond donating/accepting capacity of the N-H group can significantly improve the aqueous solubility of a parent molecule, a critical parameter for bioavailability.[1]
-
Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, offering a stable anchor point in a drug candidate.
-
Vectorial Exit Point: The secondary amine provides a synthetically tractable handle for introducing diversity and exploring the surrounding chemical space, allowing for fine-tuning of a molecule's properties during lead optimization.
-
Structural Rigidity: As a cyclic structure, it imparts conformational rigidity to a molecule, which can lead to higher binding affinity and selectivity for a biological target.
The diagram below illustrates how the thiomorpholine 1,1-dioxide core can act as a bioisosteric replacement for other common functionalities, offering a unique combination of their desirable properties.
Caption: Bioisosteric relationship of Thiomorpholine 1,1-dioxide.
Synthesis Protocols: Preparation of the Reagent
While commercially available, understanding the synthesis of this compound is valuable for custom isotopic labeling or large-scale production. Two common, reliable methods are presented below.
Protocol 1: Acidic Deprotection of Boc-Protected Precursor
This is a straightforward and high-yielding method, ideal for laboratory scale, relying on the cleavage of a tert-butyloxycarbonyl (Boc) protecting group.[3]
Caption: Workflow for Boc-deprotection synthesis protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (1.0 eq) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and methanol (10 mL per gram of starting material).[3]
-
Acid Addition: While stirring at room temperature, slowly add concentrated hydrochloric acid (approx. 2.0 mL per gram of starting material) to the solution.[3] Causality Note: The slow addition is crucial to control any exotherm. The HCl serves to both catalyze the cleavage of the Boc group and form the final hydrochloride salt.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.[12] This will often result in the precipitation of the product as a crystalline solid.
-
Purification: Suspend the resulting crystals in a minimal amount of cold methanol, filter the solid, wash with a small portion of cold methanol, and dry under vacuum to yield the pure this compound.[12]
Protocol 2: Oxidation and Hydrolysis
This method is suitable for when the starting material is a protected thiomorpholine and is adaptable for larger scales.[13]
Step-by-Step Methodology:
-
Oxidation: Dissolve an N-protected thiomorpholine (e.g., Boc-thiomorpholine) in an aqueous solution. Cool the mixture in a water bath to maintain a temperature of approximately 25 °C.[13]
-
Oxidant Addition: Add potassium permanganate (KMnO₄) in portions, carefully controlling the temperature to prevent overheating. Causality Note: Portion-wise addition is a critical safety measure to manage the highly exothermic oxidation of the sulfide to a sulfone.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40 °C) for several hours until the oxidation is complete (monitored by TLC/LC-MS).[13]
-
Hydrolysis: After cooling to room temperature, slowly add concentrated hydrochloric acid to the reaction mixture containing the protected thiomorpholine 1,1-dioxide.[13]
-
Isolation: Stir for several hours to effect hydrolysis. Concentrate the reaction mixture under reduced pressure to remove water and excess HCl, yielding the crude product.[13]
-
Purification: The crude product can be purified by recrystallization as described in Protocol 1.
Application Protocol: N-Functionalization as a Building Block
This compound is a stable salt. To use it as a nucleophile in reactions such as N-alkylation or N-arylation, it must first be neutralized to its free base form. This is typically done in situ.
Caption: General workflow for using the reagent in N-functionalization.
Representative Step-by-Step Methodology (N-Alkylation):
-
Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base: Suspend the solid in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN). Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.2 eq). Causality Note: Two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt to form the free amine. The second equivalent acts as a scavenger for the acid (e.g., HBr) generated during the subsequent alkylation step, driving the reaction to completion.
-
Free Base Formation: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free thiomorpholine 1,1-dioxide.
-
Electrophile Addition: Add the desired electrophile (e.g., an alkyl bromide, benzyl chloride, or alkyl triflate) (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture as required (typically 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the amine salt and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for overcoming common challenges in medicinal chemistry and complex molecule synthesis. Its unique combination of polarity, stability, and synthetic versatility allows for the creation of novel chemical entities with potentially superior pharmacological profiles. By understanding the principles behind its synthesis and application, researchers can effectively leverage this powerful building block to accelerate their discovery programs.
References
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- Schulz, M. et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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- Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic & Biomolecular Chemistry. [Link]
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- Chinthakindi, P. K. et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry.
- Gemoets, H. P. L. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]
- Gemoets, H. P. L. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
- Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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Preparation of Thiomorpholine 1,1-dioxide Hydrochloride Derivatives for Drug Discovery: Application Notes and Protocols
Introduction: The Thiomorpholine 1,1-dioxide Scaffold in Medicinal Chemistry
The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in modern drug discovery, recognized for its versatile applications and favorable physicochemical properties.[1][2][3] This six-membered saturated heterocycle, containing both sulfur and nitrogen atoms with the sulfur in a dioxide oxidation state, serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[2][4] Its incorporation into drug candidates can enhance solubility, metabolic stability, and target engagement.[1] Notably, derivatives of thiomorpholine 1,1-dioxide have shown promise in therapeutic areas such as oncology, neurological disorders, and infectious diseases.[2][5]
The sulfone group imparts a unique polarity and conformational rigidity to the molecule, making it an attractive isostere for other cyclic systems in medicinal chemistry.[4][5] The nitrogen atom's nucleophilicity allows for a variety of substitution patterns, enabling the exploration of diverse chemical space to optimize pharmacological activity.[1][6]
This guide provides a comprehensive overview of the synthesis of N-substituted thiomorpholine 1,1-dioxide derivatives and their subsequent conversion to hydrochloride salts, a common strategy to improve the bioavailability of amine-containing drugs.[7] The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their drug discovery endeavors.
Synthetic Strategies for N-Substituted Thiomorpholine 1,1-dioxide Derivatives
The primary route to N-substituted thiomorpholine 1,1-dioxide derivatives involves the alkylation or acylation of the parent thiomorpholine 1,1-dioxide. The nitrogen atom of the thiomorpholine 1,1-dioxide ring acts as a nucleophile, readily reacting with various electrophiles.
A common and efficient method for the synthesis of the core thiomorpholine 1,1-dioxide structure involves the oxidation of thiomorpholine.[4][5] This is typically achieved using mild oxidizing agents like hydrogen peroxide.[4] For the preparation of N-substituted derivatives, a key intermediate is often a protected form, such as tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide, which can be deprotected to yield the free amine for subsequent functionalization.
Below is a generalized workflow for the preparation of N-substituted thiomorpholine 1,1-dioxide derivatives.
Sources
The Strategic Integration of Thiomorpholine 1,1-Dioxide Hydrochloride in Advanced Polymer and Resin Synthesis: A Guide for Researchers
This technical guide is designed for researchers, scientists, and drug development professionals exploring the frontiers of polymer and resin innovation. We will delve into the nuanced applications of Thiomorpholine 1,1-Dioxide Hydrochloride, a versatile building block for creating functional polymers with tailored properties. This document moves beyond simplistic protocols to provide a deep, mechanistic understanding of how this compound can be leveraged to synthesize advanced materials.
Introduction: The Significance of the Sulfonyl Group in Polymer Chemistry
The incorporation of sulfone moieties into polymer backbones is a well-established strategy for enhancing material performance. Polymers containing the sulfone group (SO₂) are known for their exceptional thermal stability, high strength and toughness, and excellent hydrolytic and chemical resistance.[1][2] Thiomorpholine 1,1-dioxide, as a cyclic sulfone, offers a unique structural motif. Its hydrochloride salt is a stable, easy-to-handle precursor that can be readily integrated into various polymer architectures, including polyacrylates and polyamides. The presence of the nitrogen atom in the ring also provides a site for further functionalization, opening avenues for the creation of stimuli-responsive and biocompatible materials.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₂S | |
| Molecular Weight | 171.65 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Solubility | Soluble in water | |
| pKa (of conjugate acid) | ~5.4 |
Application Notes: Engineering Advanced Polymers
The integration of the thiomorpholine 1,1-dioxide moiety imparts a range of desirable characteristics to the resulting polymers and resins.
Enhanced Thermal and Chemical Stability
The sulfone group is inherently resistant to thermal degradation and oxidative attack.[1] Polymers incorporating thiomorpholine 1,1-dioxide are therefore expected to exhibit high glass transition temperatures (Tg) and excellent long-term performance in harsh chemical environments. This makes them suitable for applications in high-performance coatings, adhesives, and engineering plastics.[1][4]
Tailored Hydrophilicity and Biocompatibility
While the sulfone group itself is polar, the overall hydrophilicity of the polymer can be tuned by copolymerization with other monomers. For instance, copolymerization with hydrophilic monomers like hydroxyethyl methacrylate (HEMA) can yield water-soluble or hydrogel-forming materials.[3] The thiomorpholine oxide moiety, a close analogue, has been shown to produce polymers with high water solubility and no cytotoxicity, suggesting the potential for biocompatible materials for drug delivery and tissue engineering applications.[3]
Stimuli-Responsive Behavior
The nitrogen atom within the thiomorpholine ring can be protonated at acidic pH. This allows for the design of pH-responsive polymers that can undergo conformational changes or alterations in solubility in response to environmental pH shifts.[3] This "smart" behavior is highly sought after in applications such as targeted drug delivery, where a polymer carrier can be engineered to release its payload in the acidic microenvironment of a tumor or within the endosome of a cell.[3]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of polymers incorporating the thiomorpholine 1,1-dioxide moiety. Safety Precaution: Always handle this compound and all other chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Synthesis of a Methacrylate Monomer from Thiomorpholine 1,1-Dioxide and its Subsequent Polymerization
This protocol details a two-step process to first synthesize a novel methacrylate monomer and then polymerize it via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique.
This step involves the neutralization of the hydrochloride salt followed by a nucleophilic substitution reaction.
Materials:
-
This compound
-
Triethylamine (TEA)
-
2-bromoethyl methacrylate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Neutralization: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise to the suspension with stirring. The solid should gradually dissolve as the free amine is formed. Stir for 30 minutes at 0 °C.
-
Reaction: To the solution of the free amine, add 2-bromoethyl methacrylate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure DOTMA monomer.
-
-
Characterization: Confirm the structure of the DOTMA monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Materials:
-
DOTMA monomer
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent
-
1,4-Dioxane, anhydrous
Procedure:
-
In a Schlenk flask, dissolve DOTMA (e.g., 100 eq), CPADB (1 eq), and ACVA (0.2 eq) in anhydrous 1,4-dioxane.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
-
Characterization: Determine the molecular weight and polydispersity of the polymer by gel permeation chromatography (GPC). Confirm the polymer structure by ¹H NMR.
Protocol 2: Synthesis of a Polyamide via Interfacial Polymerization
This protocol outlines the synthesis of a polyamide through the condensation reaction of the in-situ generated thiomorpholine 1,1-dioxide free amine with a diacyl chloride at the interface of two immiscible liquids.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Terephthaloyl chloride
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Dissolve this compound (1.0 eq) and sodium hydroxide (2.2 eq, to neutralize the HCl and scavenge the HCl produced during polymerization) in deionized water.
-
Organic Phase Preparation: Dissolve terephthaloyl chloride (1.0 eq) in DCM.
-
Interfacial Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing.
-
A polymer film will form at the interface of the two layers.
-
Gently grasp the film with forceps and pull it out of the beaker continuously to form a "rope" of the polyamide.
-
-
Washing and Drying:
-
Wash the polymer rope thoroughly with deionized water and then with a solvent like ethanol to remove unreacted monomers and salts.
-
Dry the polyamide in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
-
Characterization: Characterize the polyamide by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds. The thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Conclusion
This compound is a valuable and versatile precursor for the synthesis of advanced polymers and resins. By understanding its chemical properties and employing appropriate synthetic strategies, including in-situ neutralization, researchers can incorporate the robust sulfone moiety into a variety of polymer architectures. The resulting materials exhibit enhanced thermal and chemical stability and can be engineered to display stimuli-responsive behavior, opening up a wide range of applications in high-performance materials, biomedicine, and smart technologies.
References
- Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocomp
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- The Materials Analyst, Part 86: Telling sulfone polymers apart. Plastics Today. [Link]
- Thiomorpholine 1,1-dioxide. PubChem. [Link]
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Application Note: A Modernized Approach to the Continuous Flow Synthesis of Thiomorpholine 1,1-dioxide Hydrochloride
Abstract: This application note provides a detailed technical guide for the synthesis of Thiomorpholine 1,1-dioxide hydrochloride, a crucial intermediate in pharmaceutical development.[1][2] We move beyond traditional batch processing to present a modernized, two-stage continuous flow synthesis protocol. The first stage details a well-documented, telescoped photochemical thiol-ene reaction and cyclization to produce the thiomorpholine core.[3][4] The second stage outlines a robust protocol for the continuous oxidation of the thiomorpholine intermediate to the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth protocols, process optimization insights, and the scientific rationale behind the adoption of flow chemistry for this synthesis, emphasizing enhanced safety, efficiency, and scalability.[5][6]
Strategic Overview: The Imperative for Flow Chemistry
Thiomorpholine and its derivatives are pivotal structural motifs in a variety of active pharmaceutical ingredients (APIs), including the antibiotic Sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.[7][8] The sulfone moiety in Thiomorpholine 1,1-dioxide, in particular, can form strong interactions with the active sites of enzymes, making it a valuable building block in medicinal chemistry.[1]
Traditional batch synthesis of such heterocyclic compounds often involves handling hazardous intermediates and managing highly exothermic reactions, posing significant safety and scalability challenges.[7][9] Continuous flow chemistry offers a transformative solution by conducting reactions in a continuously flowing stream through a reactor.[10] This methodology provides superior control over reaction parameters like temperature, pressure, and residence time, leading to more consistent and reproducible outcomes.[5] Key advantages for this specific synthesis include:
-
Enhanced Safety: Small reactor volumes significantly reduce the risks associated with potentially hazardous reagents and exothermic oxidation steps, preventing thermal runaways.[9][11]
-
Increased Efficiency and Yield: Precise control over stoichiometry and temperature minimizes byproduct formation and can lead to higher yields and shorter reaction times compared to batch methods.[6][10]
-
Seamless Scalability: Transitioning from laboratory-scale experiments to industrial production is streamlined by adjusting flow rates or operating time, avoiding the complex re-validation often required for batch process scale-up.[5]
-
Sustainability: Flow systems often utilize reagents more efficiently, reducing waste and aligning with green chemistry initiatives.[5]
This guide details a logical, two-part continuous process: the formation of the thiomorpholine ring, followed by its oxidation to the target compound.
Part I: Continuous Flow Synthesis of Thiomorpholine Intermediate
The foundational step is the creation of the thiomorpholine ring. We will employ a highly efficient, telescoped process combining a photochemical thiol-ene reaction with a subsequent base-mediated cyclization, adapted from established literature.[4][12]
Reaction Scheme & Mechanism
The synthesis begins with the reaction of inexpensive, bulk starting materials: cysteamine hydrochloride and vinyl chloride.
Step A: Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under UV irradiation (365 nm) in the presence of a photocatalyst (e.g., 9-fluorenone) to quantitatively yield the key intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.[4][13]
Step B: Base-Mediated Cyclization: The intermediate, without being isolated, undergoes rapid intramolecular cyclization upon mixing with a base (e.g., diisopropylethylamine - DIPEA) in a heated flow reactor to form thiomorpholine.[4]
Experimental Protocol: Thiomorpholine Synthesis
1. Reagent Preparation:
- Feed Solution 1 (Liquid): In a 100 mL volumetric flask, dissolve cysteamine hydrochloride (45.44 g, 0.4 mol) and 9-fluorenone (0.36 g, 2 mmol, 0.5 mol%) in methanol.[13] Ensure complete dissolution, using sonication if necessary. This creates a highly concentrated (4 M) solution.
- Feed Solution 2 (Gas): Use a regulated cylinder of vinyl chloride connected to a mass flow controller.
- Feed Solution 3 (Base): Prepare a solution of diisopropylethylamine (DIPEA, 2 equivalents relative to the intermediate) in methanol.
2. Equipment Setup:
- Use two high-pressure syringe pumps for the liquid feeds (Feed 1 and Feed 3) and a mass flow controller for the vinyl chloride gas.
- Pump Feed 1 and Feed 2 into a suitable gas-liquid flow reactor equipped with a 365 nm LED light source.
- Connect the output of the photoreactor to a T-mixer.
- Connect the second inlet of the T-mixer to the pump containing Feed 3.
- Connect the outlet of the T-mixer to a heated residence time unit (e.g., a PFA capillary coil immersed in a heated oil bath).
3. Procedure:
- Set the photoreactor cooling unit to 20°C and the heated residence time unit to 76-78°C.
- Begin pumping Feed 1 and Feed 2 into the photoreactor at the desired flow rates to achieve the target residence time.
- Simultaneously, pump the base solution (Feed 3) to the T-mixer.
- The photochemical reaction occurs in the first stage, followed by immediate mixing with the base and cyclization in the heated coil.
- Allow the system to reach a steady state before collecting the product stream containing thiomorpholine. This process has been shown to be robust over many hours of continuous operation.[6]
Part II: Continuous Flow Oxidation to Final Product
The output stream from Part I, containing thiomorpholine, is then fed directly into a second flow module for oxidation to Thiomorpholine 1,1-dioxide, followed by salt formation.
Reaction Scheme & Rationale
Step C: Oxidation: The sulfur atom in the thiomorpholine ring is oxidized to a sulfone using a suitable oxidizing agent, such as potassium permanganate (KMnO₄).[14]
Step D: Hydrochloride Salt Formation: The resulting Thiomorpholine 1,1-dioxide is then reacted with hydrochloric acid to yield the final, stable hydrochloride salt.
Executing this exothermic oxidation in a flow reactor is critical. The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, preventing the formation of hotspots and potential runaway reactions, which is a significant concern in batch oxidation processes.[15] This precise thermal control leads to a cleaner reaction with an improved impurity profile.[15]
Experimental Protocol: Oxidation & Salt Formation
1. Reagent Preparation:
- Feed Solution 4 (Oxidant): Prepare a solution of potassium permanganate (KMnO₄) in a suitable solvent (e.g., a buffered aqueous solution). The exact concentration must be optimized based on the concentration of the incoming thiomorpholine stream.
- Feed Solution 5 (Acid): Prepare a solution of hydrochloric acid (HCl) in a solvent such as isopropanol or ethyl acetate.
2. Equipment Setup:
- Connect the output of the thiomorpholine synthesis module (Part I) to the first inlet of a T-mixer.
- Use an additional syringe pump to deliver the oxidant solution (Feed 4) to the second inlet of the T-mixer.
- Connect the outlet of this mixer to a residence time unit, which should be equipped with a cooling system to manage the heat of reaction.
- Connect the output of the oxidation reactor to a final T-mixer, where the acid solution (Feed 5) is introduced via another pump.
3. Procedure:
- Begin pumping the thiomorpholine stream from Part I into the oxidation module.
- Start the flow of the oxidant solution (Feed 4) and mix in the T-mixer. The reaction mixture enters the cooled residence time unit where the oxidation occurs.
- The output stream, now containing Thiomorpholine 1,1-dioxide, is mixed with the HCl solution (Feed 5) to precipitate or form a solution of the final hydrochloride salt.
- The final product stream is collected for downstream purification/crystallization.
Quantitative Data & Process Parameters
The following table summarizes the key operational parameters for the described two-part continuous flow process. Parameters for Part I are based on published data, while those for Part II represent typical starting points for optimization.
| Parameter | Part I: Thiomorpholine Synthesis[6] | Part II: Oxidation & Salt Formation |
| Feed Concentration | 4 M (Cysteamine HCl in MeOH) | Dependent on Part I output |
| Stoichiometry | ~1.1 eq. Vinyl Chloride; 2 eq. DIPEA | 2-3 eq. Oxidant; 1.1 eq. HCl |
| Flow Rate | 0.1 - 1.0 mL/min (typical lab scale) | Matched to Part I output |
| Residence Time | ~40 minutes (overall) | 5 - 20 minutes (requires optimization) |
| Temperature | 20°C (Photoreactor); 76-78°C (Cyclization) | 0 - 25°C (requires optimization) |
| Pressure | 5 - 10 bar (to maintain VC in liquid phase) | Atmospheric or slightly elevated |
| Yield (Intermediate) | ≥98% (NMR Yield) | >90% (Target) |
| Overall Isolated Yield | ~54% (Thiomorpholine) | Dependent on optimization |
| Throughput (Lab Scale) | ~1.8 g/h (Thiomorpholine) | Dependent on Part I throughput |
Conclusion
This application note outlines a comprehensive, modernized strategy for the synthesis of this compound using continuous flow technology. By breaking the process into two distinct, telescoped stages—ring formation and oxidation—we leverage the core strengths of flow chemistry to create a safer, more efficient, and highly scalable manufacturing process.[5][15] The detailed protocols provide a robust starting point for researchers and process chemists to implement this advanced methodology, ultimately accelerating the development and production of vital pharmaceutical intermediates.
References
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- Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. (2024). SEQENS.
- Continuous Flow Chemistry in Pharmaceutical Manufacturing. (2024). GL CHEMTEC.
- Benefits of Continuous Flow Chemistry. Mettler Toledo.
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- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications.
- This compound | 59801-62-6. Benchchem.
- A Comparative Guide to the Synthesis of Thiomorpholine: Batch vs. Continuous Flow Processing. Benchchem.
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- Application Note: A Modernized Approach to Thiomorpholine Synthesis. Benchchem.
- Preparation method of thiomorpholine-1,1-dioxide hydrochloride and... (CN106397356A). Google Patents.
- Continuous‐flow synthesis of thiomorpholine. ResearchGate.
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- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ResearchGate.
- Thiomorpholine synthesis. Organic Chemistry Portal.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications.
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Scale-Up Synthesis of Thiomorpholine 1,1-Dioxide Hydrochloride for Industrial Use: An Application Note and Protocol
Abstract
Thiomorpholine 1,1-dioxide hydrochloride is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably in the development of novel antibiotics and other therapeutic agents.[1][2] Its synthesis on an industrial scale requires a robust, safe, and economically viable process. This application note provides a detailed guide for the scale-up synthesis of this compound, focusing on a widely adopted method involving the oxidation of a protected thiomorpholine precursor followed by acidic hydrolysis. The protocol emphasizes safety, process control, and analytical validation to ensure the production of a high-purity final product suitable for drug development and manufacturing.
Introduction: The Strategic Importance of this compound
The morpholine and thiomorpholine scaffolds are considered privileged structures in medicinal chemistry due to their favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates.[3][4] Thiomorpholine 1,1-dioxide, in particular, serves as a key intermediate in the synthesis of various bioactive molecules.[5][6] Its hydrochloride salt offers improved stability and handling characteristics, making it ideal for large-scale pharmaceutical production.[2]
The demand for high-purity this compound is driven by its role in the synthesis of advanced therapeutics, including antiviral and cyclin G-associated kinase inhibitors.[6] Therefore, a scalable and reproducible synthetic process is paramount for meeting the growing needs of the pharmaceutical industry.
Synthetic Strategy: A Two-Step Approach to Industrial Production
The industrial synthesis of this compound is typically achieved through a two-step process:
-
Oxidation: The sulfur atom of a suitable N-protected thiomorpholine is oxidized to a sulfone.
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions, concurrently forming the hydrochloride salt of the desired product.
This strategy is favored for its high yields and the ability to control the reaction pathway, minimizing the formation of impurities.
Rationale for N-Protection
The initial protection of the thiomorpholine nitrogen is a critical step for a successful and selective oxidation. The protecting group serves two primary functions:
-
Preventing N-oxidation: It shields the nitrogen atom from the oxidizing agent, preventing the formation of undesired N-oxides.
-
Improving Solubility and Handling: The protected intermediate often exhibits improved solubility in organic solvents, facilitating the reaction and subsequent work-up procedures.
Commonly used protecting groups include tert-butoxycarbonyl (Boc), which can be readily removed under acidic conditions.
Choice of Oxidizing Agent: Balancing Reactivity and Safety
The selection of an appropriate oxidizing agent is crucial for the efficient and safe conversion of the sulfide to the sulfone.[7] While various oxidants can achieve this transformation, potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are frequently employed in industrial settings.[5][8]
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. Its use requires careful control of reaction conditions, particularly temperature, to prevent runaway reactions.[9] A batch-wise addition of KMnO₄ is a common strategy to manage the exothermicity of the reaction.[10]
-
Hydrogen Peroxide (H₂O₂): A greener and often safer alternative to permanganate.[11] Catalytic systems, sometimes involving metal catalysts, can be used to enhance its reactivity.[8] The primary byproduct is water, which simplifies waste disposal.[11]
For the purpose of this protocol, we will focus on the use of potassium permanganate, a well-established method in the patent literature.[10]
Process Visualization: Reaction Workflow
The overall synthetic workflow can be visualized as a two-stage process, beginning with the protected thiomorpholine and culminating in the isolation of the final hydrochloride salt.
Caption: Workflow for the industrial synthesis of this compound.
Detailed Protocol: Scale-Up Synthesis
This protocol is designed for the synthesis of a multi-kilogram batch of this compound. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[12]
Materials and Reagents
| Reagent | CAS Number | Grade |
| N-Boc-thiomorpholine | 137461-01-1 | Industrial Grade |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | Industrial Grade |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | Reagent Grade |
| Water | 7732-18-5 | Deionized |
| Methanol | 67-56-1 | Technical Grade |
| Tetrahydrofuran (THF) | 109-99-9 | Technical Grade |
Step-by-Step Procedure
Part 1: Oxidation of N-Boc-Thiomorpholine
-
Reactor Setup: Charge a suitable glass-lined reactor with N-Boc-thiomorpholine and water. The ratio of the protected amine to water should be optimized for efficient stirring and heat transfer.
-
Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.
-
Batch-wise Addition of Oxidant: Slowly add potassium permanganate to the reaction mixture in portions, ensuring the temperature does not exceed 10 °C.[10] The controlled addition is critical to manage the exothermic nature of the oxidation.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess potassium permanganate by the slow addition of a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filtration: Filter the reaction mixture to remove the manganese dioxide solids. Wash the filter cake with water to ensure complete recovery of the product.
-
Extraction: Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane) to isolate the N-Boc-thiomorpholine 1,1-dioxide.
-
Solvent Removal: Concentrate the organic extracts under reduced pressure to yield the crude N-Boc-thiomorpholine 1,1-dioxide as a solid.
Part 2: Deprotection and Hydrochloride Salt Formation
-
Acidic Hydrolysis: Dissolve the crude N-Boc-thiomorpholine 1,1-dioxide in a mixture of methanol and tetrahydrofuran.[13] Slowly add concentrated hydrochloric acid to the solution at room temperature.[13]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the deprotection reaction by TLC or HPLC.
-
Crystallization: Upon completion of the reaction, concentrate the solution under reduced pressure to remove the solvents. The crude this compound will precipitate.[13]
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ethanol) to obtain the final product with high purity.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Analytical Characterization and Quality Control
The final product must be rigorously tested to ensure it meets the required specifications for pharmaceutical use.
| Analytical Method | Specification |
| Appearance | White to off-white crystalline solid.[14] |
| Identity (¹H NMR, ¹³C NMR, IR) | Conforms to the structure of this compound. |
| Purity (HPLC) | ≥ 99.0% |
| Melting Point | Consistent with the reference standard. |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residual Solvents (GC-HS) | Within ICH limits. |
Safety Considerations for Industrial Scale-Up
The scale-up of this synthesis presents several potential hazards that must be carefully managed.
-
Thermal Runaway: The oxidation with potassium permanganate is highly exothermic.[9] Strict temperature control, portion-wise addition of the oxidant, and an emergency cooling plan are essential.
-
Handling of Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Appropriate PPE, including acid-resistant gloves and face shields, must be used.
-
Pressure Build-up: The quenching of excess permanganate can release gas. The reactor must be properly vented.
-
Solvent Handling: The use of flammable organic solvents requires adherence to all standard safety protocols for handling such materials.
A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the industrial-scale synthesis of high-purity this compound. By adhering to the principles of controlled reaction conditions, rigorous in-process monitoring, and thorough final product analysis, manufacturers can ensure a reliable and safe supply of this critical pharmaceutical intermediate. The successful implementation of this process will support the continued development and production of life-saving medicines.
References
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- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH.
- Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity.
- Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications.
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
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- Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ResearchGate.
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One-Pot Synthesis of Substituted Thiomorpholines from Hydrochloride Salts: A Detailed Guide for Medicinal Chemists
Introduction: The Ascendance of the Thiomorpholine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the thiomorpholine moiety has emerged as a privileged scaffold, a molecular framework with the inherent ability to bind to multiple biological targets.[1] This versatile heterocycle, a sulfur-containing analog of morpholine, offers a unique combination of physicochemical properties. The substitution of oxygen with sulfur alters the ring's size, lipophilicity, and metabolic stability, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Thiomorpholine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3] A notable example of a thiomorpholine-containing drug candidate is Sutezolid, an oxazolidinone antibiotic investigated for the treatment of tuberculosis.[4]
The efficiency of synthetic routes to access diverse libraries of substituted thiomorpholines is a critical factor in accelerating drug discovery programs. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in this regard. They streamline workflows, reduce solvent waste, and can improve overall yields by minimizing handling losses. This guide provides detailed application notes and protocols for the one-pot synthesis of substituted thiomorpholines, with a particular focus on methods commencing from readily available hydrochloride salts.
Principles of One-Pot Thiomorpholine Synthesis from Amine Hydrochlorides
The use of amine hydrochloride salts as starting materials is highly advantageous in process chemistry due to their stability, ease of handling, and often crystalline nature, which facilitates purification. In a one-pot synthesis, the initial step typically involves the in situ neutralization of the hydrochloride salt to liberate the free amine. This is usually achieved by the addition of a suitable base. The liberated amine then participates in a cascade of reactions to form the thiomorpholine ring.
A common and effective strategy for constructing the thiomorpholine scaffold is through a tandem reaction sequence involving the formation of two new carbon-heteroatom bonds. This can be conceptualized as the reaction of a primary or secondary amine with a dielectrophilic sulfur-containing building block. The one-pot nature of these reactions relies on carefully controlled conditions to ensure the sequential or concurrent formation of the desired bonds while minimizing side reactions.
Telescoped Synthesis of Thiomorpholine from Cysteamine Hydrochloride: A One-Pot Batch Adaptation
A highly efficient method for the synthesis of the parent thiomorpholine scaffold has been developed using a continuous flow process, which can be adapted to a one-pot batch reaction.[5][6] This "telescoped" synthesis involves a photochemical thiol-ene reaction followed by a base-mediated cyclization, starting from the readily available and inexpensive cysteamine hydrochloride.[5]
Causality of Experimental Choices:
-
Starting Material: Cysteamine hydrochloride is an ideal starting material as it is a stable, solid, and economic source of the requisite amino-thiol functionality.[7] The hydrochloride form prevents premature side reactions of the free amine.
-
Reaction Sequence: A thiol-ene reaction between cysteamine and a suitable two-carbon electrophile generates a "half-mustard" intermediate. This is immediately followed by an intramolecular cyclization to form the thiomorpholine ring. Performing this in a single pot without isolation of the reactive intermediate enhances safety and efficiency.[5][6]
-
In Situ Neutralization: The addition of a base is crucial to neutralize the hydrochloride salt, freeing the amine for the subsequent cyclization step. The choice of base can influence the reaction rate and yield.
Experimental Protocol: One-Pot Batch Synthesis of Thiomorpholine
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride (or a suitable vinyl equivalent)
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (base)
-
Nitrogen or Argon source
-
Photoreactor or UV lamp (365 nm)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, add cysteamine hydrochloride (1.0 eq) and 9-fluorenone (0.005 eq).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add anhydrous methanol to dissolve the reactants, creating a solution of the desired concentration (e.g., 1-4 M).
-
Introduce vinyl chloride (1.1 eq) into the reaction mixture. For a laboratory setting, this can be achieved by bubbling a slow stream of the gas through the solution or by condensing the gas into the cooled reaction vessel.
-
Irradiate the reaction mixture with a 365 nm UV source at room temperature. Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.
-
Once the thiol-ene reaction is complete, add a suitable base such as DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be worked up by removing the solvent under reduced pressure, followed by an appropriate purification method such as distillation or column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Cysteamine Hydrochloride | [5] |
| Key Intermediate | 2-(2-chloroethylthio)ethylamine hydrochloride | [5] |
| Overall Yield (NMR) | ~84% | [2] |
| Throughput (Flow) | 1.8 g/h | [3] |
Visualization of the Workflow:
Caption: Workflow for the one-pot synthesis of thiomorpholine.
One-Pot Synthesis of N-Aryl Thiomorpholine-1,1-dioxides
For the synthesis of N-substituted thiomorpholines, a powerful one-pot method involves the reaction of in situ-reduced nitroarenes with divinyl sulfones.[8][9] This approach provides access to N-aryl thiomorpholine-1,1-dioxides, which are of significant interest in medicinal chemistry.
Causality of Experimental Choices:
-
Starting Materials: Nitroarenes are readily available and serve as stable precursors to anilines. Divinyl sulfone is a highly reactive dielectrophile that readily participates in double Michael additions.
-
Reductant: Indium metal in the presence of acetic acid is an effective system for the in situ reduction of the nitro group to an amine.[8] This avoids the isolation of the potentially air-sensitive aniline.
-
One-Pot Strategy: The in situ generated aniline immediately undergoes a double aza-Michael addition to divinyl sulfone, leading directly to the cyclized product. This cascade of reactions in a single pot is highly efficient.[8]
Experimental Protocol: One-Pot Synthesis of N-Aryl Thiomorpholine-1,1-dioxides
Materials:
-
Substituted Nitroarene
-
Divinyl sulfone
-
Indium powder
-
Acetic acid
-
Methanol (solvent)
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add the substituted nitroarene (1.0 eq), indium powder (5.0 eq), and methanol.
-
Add acetic acid (10.0 eq) to the mixture.
-
Add a solution of divinyl sulfone (1.0 eq) in methanol.
-
Stir the reaction mixture at reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through Celite to remove any solids.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Substrate (Nitroarene) | Product | Yield (%) | Reference |
| Nitrobenzene | N-Phenylthiomorpholine-1,1-dioxide | 85 | [8] |
| 4-Chloronitrobenzene | N-(4-Chlorophenyl)thiomorpholine-1,1-dioxide | 88 | [8] |
| 2-Nitrotoluene | N-(2-Tolyl)thiomorpholine-1,1-dioxide | 82 | [8] |
Visualization of the Reaction Mechanism:
Caption: One-pot synthesis of N-aryl thiomorpholine-1,1-dioxides.
Conclusion and Future Outlook
The one-pot synthetic strategies detailed in this guide offer efficient and streamlined access to the valuable thiomorpholine scaffold, starting from readily available materials such as amine hydrochlorides. By understanding the underlying principles and the rationale behind the experimental choices, researchers can effectively implement and adapt these protocols for the synthesis of diverse libraries of substituted thiomorpholines. The continued development of novel one-pot and multicomponent reactions will undoubtedly further accelerate the exploration of the chemical space around this privileged scaffold, paving the way for the discovery of new and improved therapeutic agents.
References
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
- PMC - NIH. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
- ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
- Semantic Scholar. ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES. [Link]
- ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
- European Journal of Medicinal Chemistry. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
- ResearchGate. One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. [Link]
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- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiomorpholine synthesis [organic-chemistry.org]
- 8. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiomorpholine 1,1-Dioxide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Thiomorpholine 1,1-Dioxide Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Overview of Synthetic Pathways
The successful synthesis of this compound hinges on two critical stages: the formation of the thiomorpholine ring and its subsequent oxidation to the sulfone. Two prevalent routes are typically employed, each with distinct advantages and challenges.
Route A: From Diethanolamine. This classic approach involves the reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride, which is then cyclized with a sulfide source.[1] While cost-effective, this route requires careful handling of corrosive and hazardous reagents.
Route B: From Bis(2-chloroethyl)amine Hydrochloride. This method starts with the commercially available bis(2-chloroethyl)amine hydrochloride, reacting it with a sulfur nucleophile to form the thiomorpholine ring.[2] This is followed by oxidation.
The final steps involve the oxidation of the thiomorpholine sulfide to the desired 1,1-dioxide (sulfone) and subsequent formation of the hydrochloride salt. The oxidation is a frequent source of yield loss and impurity generation.[3][4]
Caption: General synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: Ring Formation & Starting Materials
Question 1: My initial cyclization reaction from diethanolamine and thionyl chloride is giving a low yield of bis(2-chloroethyl)amine hydrochloride. What are the likely causes?
Answer: This is a common bottleneck. The reaction of diethanolamine with thionyl chloride is highly exothermic and moisture-sensitive. Here’s a breakdown of potential causes and solutions:
-
Cause - Reagent Quality: Diethanolamine is hygroscopic and can absorb atmospheric moisture. Water will rapidly quench thionyl chloride, reducing its effective concentration and generating HCl gas, which can lead to unwanted side reactions.
-
Solution: Ensure diethanolamine is dry, either by distillation or by using a fresh, sealed bottle. Thionyl chloride should be fresh and colorless to pale yellow; darker colors indicate decomposition.
-
Cause - Poor Temperature Control: The initial addition of thionyl chloride to diethanolamine is extremely exothermic.[1] If the temperature rises uncontrollably, it can lead to polymerization and the formation of tar-like byproducts.
-
Solution: The addition must be performed slowly and dropwise at a low temperature (e.g., 0-5 °C) in a suitable solvent like dichloromethane.[5] Maintain vigorous stirring to ensure efficient heat dissipation.
-
Cause - Incorrect Stoichiometry: An excess or deficit of thionyl chloride can be detrimental. Insufficient thionyl chloride will lead to incomplete conversion, while a large excess can promote side reactions upon heating.
-
Solution: Typically, slightly more than 2 equivalents of thionyl chloride are used per equivalent of diethanolamine to ensure both hydroxyl groups are converted to chlorides. The mechanism involves the formation of a quaternary nitrogen species, which is a key intermediate.[6]
Question 2: The cyclization of bis(2-chloroethyl)amine with sodium sulfide is slow and produces significant side products. How can I optimize this step?
Answer: The key to this S_N2 cyclization is managing the reactivity of the nitrogen mustard intermediate and the sulfide nucleophile.
-
Cause - pH and Free Amine Concentration: The reaction requires the free amine form of bis(2-chloroethyl)amine to act as an intramolecular nucleophile in the final ring-closing step. Starting from the hydrochloride salt, a base is needed, but a high pH can lead to side reactions.
-
Solution: The reaction is often performed in the presence of a base like sodium carbonate or by carefully controlling the pH. The use of sodium sulfide (Na₂S·9H₂O) often provides a sufficiently basic environment.
-
Cause - Solvent Choice: The solvent must be able to dissolve both the organic precursor and the inorganic sulfide salt to some extent.
-
Solution: Protic solvents like ethanol or isopropanol, often with a percentage of water, are effective. This helps to solubilize the sodium sulfide and facilitate the nucleophilic attack.
-
Cause - Competing Reactions: Bis(2-chloroethyl)amine is a bifunctional alkylating agent and can polymerize if intermolecular reactions compete with the desired intramolecular cyclization.[2]
-
Solution: Employing high-dilution principles can favor the intramolecular cyclization. This involves the slow addition of the bis(2-chloroethyl)amine solution to a well-stirred solution of the sulfide source.
Part 2: The Oxidation Step
The oxidation of the thiomorpholine sulfide to the sulfone is the most critical step for achieving high purity and yield. Over-oxidation or incomplete reaction are common pitfalls.
Question 3: My oxidation of thiomorpholine with hydrogen peroxide is sluggish and gives a mixture of the sulfoxide and the desired sulfone. How can I drive the reaction to completion?
Answer: Direct oxidation of a sulfide to a sulfone with hydrogen peroxide (H₂O₂) can be slow and difficult to control. The intermediate sulfoxide is often observed.[7]
-
Cause - Insufficient Oxidizing Power: Hydrogen peroxide alone may not be potent enough for a clean, rapid conversion to the sulfone at moderate temperatures.
-
Solution - Catalysis: The use of a catalyst is highly recommended. Sodium tungstate (Na₂WO₄) is a classic and effective catalyst for this transformation. It reacts with H₂O₂ to form a peroxotungstate species, which is a much more powerful and selective oxidizing agent.
-
Cause - Reaction Conditions: Temperature and pH play crucial roles.
-
Solution: The reaction is typically run in water or methanol. It is often initiated at room temperature and may require gentle heating to ensure full conversion to the sulfone. Maintaining a near-neutral pH is important, as acidic conditions can degrade the peroxide and basic conditions can lead to other side reactions.
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Safety |
| Hydrogen Peroxide (H₂O₂) + Na₂WO₄ | Water or Methanol, RT to 50°C | Cost-effective, green (water is the only byproduct), high-yielding. | Requires careful temperature control to prevent runaway reaction. |
| Potassium Permanganate (KMnO₄) | Acetic Acid or Water/Acetone | Strong oxidant, readily available. | Can be difficult to control, often requires batch-wise addition to manage exothermicity, generates MnO₂ waste.[4][8] |
| m-CPBA | Dichloromethane, 0°C to RT | Highly selective, clean reaction profile. | Expensive, potentially explosive (shock-sensitive), requires chromatographic purification to remove benzoic acid byproduct. |
| Oxone® (Potassium Peroxymonosulfate) | Water/Methanol | Easy to handle solid, powerful oxidant, simple workup. | Can be less selective, may require pH control. |
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}
Sources
- 1. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. finechem-mirea.ru [finechem-mirea.ru]
- 6. researchgate.net [researchgate.net]
- 7. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
Technical Support Center: Purification of Thiomorpholine 1,1-dioxide hydrochloride by Recrystallization
Welcome to the technical support center for the purification of Thiomorpholine 1,1-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity crystalline products. We will move beyond simple procedural steps to explain the underlying principles, helping you troubleshoot and optimize your recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial agents.[1][2] Its high purity is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
Q2: What are the key physical and chemical properties of this compound to consider for recrystallization?
Understanding the physicochemical properties is the foundation of a successful recrystallization.
| Property | Value/Description | Significance for Recrystallization |
| Molecular Formula | C4H10ClNO2S[3][4] | Provides the basic composition. |
| Molecular Weight | 171.65 g/mol [3][4] | Used for calculating molar quantities. |
| Appearance | White to off-white solid/powder.[3][5] | Visual indicator of purity. Color may suggest impurities. |
| Solubility | Moderately soluble in water.[3] Solubility in organic solvents varies. | This is the most critical parameter for solvent selection. |
| pH in Solution | Acidic due to the hydrochloride salt.[3] | Can influence solubility and stability in certain solvents. |
| Stability | Stable under normal conditions.[3] | Important for choosing appropriate heating and storage conditions. |
Q3: What makes a good recrystallization solvent for this compound?
The ideal solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[6][7] Additionally, the impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[6][8] The solvent should also be chemically inert towards the compound and be volatile enough for easy removal from the purified crystals.[8][9]
Q4: Can a mixed-solvent system be used?
Yes, a mixed-solvent system, often referred to as an anti-solvent recrystallization, is a viable option if a suitable single solvent cannot be identified.[6] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, to induce crystallization.[9]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
Possible Causes:
-
Incorrect Solvent Choice: The selected solvent may not have sufficient solvating power for this compound, even at elevated temperatures.
-
Insufficient Solvent Volume: The amount of solvent used may be too low to dissolve the entire sample.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity.
Solutions:
-
Verify Solvent Selection: Based on the polar nature of the hydrochloride salt, polar solvents are generally a good starting point. A patent for the preparation of this compound mentions the use of ethanol for recrystallization.[10]
-
Incremental Solvent Addition: Add the solvent in small portions to the heated crude material until the compound just dissolves. This ensures you are using the minimum amount of hot solvent necessary, which is crucial for maximizing yield.[11]
-
Hot Filtration: If insoluble impurities are suspected, perform a hot filtration to remove them before allowing the solution to cool.[7]
Problem 2: No crystals form upon cooling.
Possible Causes:
-
Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, leading to a solution that is not supersaturated upon cooling.[11][12]
-
Solution Cooled Too Rapidly: Rapid cooling can sometimes inhibit crystal nucleation.
-
Highly Pure Compound: Very pure compounds can sometimes be reluctant to crystallize without a nucleation site.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]
-
Induce Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[7]
Problem 3: The compound "oils out" instead of crystallizing.
Possible Causes:
-
High Concentration of Impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid ("oiling out") rather than a solid.
-
Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the compound may come out of solution too quickly and above its melting point in the solvent.
-
Inappropriate Solvent: The chosen solvent may not be suitable for promoting crystal lattice formation.
Solutions:
-
Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to reduce the concentration, then cool slowly.[12]
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before hot filtration.
-
Solvent System Re-evaluation: Consider a different solvent or a mixed-solvent system. For hydrochloride salts, 2-propanol is often a good alternative to ethanol.[13]
Problem 4: The yield of recovered crystals is very low.
Possible Causes:
-
Excessive Solvent Use: As mentioned, using too much solvent will result in a significant portion of the product remaining in the mother liquor.[11]
-
Premature Crystallization: Crystals forming during hot filtration will be lost.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[11]
Solutions:
-
Use Minimum Solvent: Strive to use the absolute minimum amount of boiling solvent to dissolve the crude product.[11]
-
Keep Funnel and Flask Hot: During hot filtration, keep the funnel and receiving flask warm to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor without dissolving the product.[11]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes may need to be determined empirically.
1. Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different potential solvents (e.g., ethanol, methanol, isopropanol, water) to each test tube at room temperature.[8]
-
Observe the solubility. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[7][8]
-
For this example, we will proceed with ethanol, which has been cited in the literature.[10]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture to boiling on a hot plate while stirring.
-
Continue to add small portions of hot ethanol until the solid just dissolves.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of the solvent.
Visualizing the Workflow
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// Edges Crude -> Dissolve; Dissolve -> HotFilter [label="Solution with\ninsoluble impurities"]; Dissolve -> Cool [label="Clear Solution"]; HotFilter -> Impurities1 [dir=back]; HotFilter -> Cool; Cool -> VacuumFilter; VacuumFilter -> Impurities2 [dir=back]; VacuumFilter -> Wash; Wash -> Dry; Dry -> Pure; } dots Caption: Recrystallization workflow for this compound.
// Nodes Start [label="Start Recrystallization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NoCrystals [label="No Crystals Form", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TooMuchSolvent [label="Too Much Solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate Some\nSolvent & Recool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce [label="Induce Crystallization\n(Scratch/Seed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OilingOut [label="Compound Oils Out", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReheatAddSolvent [label="Reheat & Add\nMore Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckProcedure [label="Review Procedure:\n- Min. Hot Solvent\n- Ice-Cold Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful\nCrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> NoCrystals; Start -> OilingOut; Start -> LowYield; Start -> Success [style=dashed]; NoCrystals -> TooMuchSolvent [label="Yes"]; NoCrystals -> Induce [label="No"]; TooMuchSolvent -> Evaporate; Evaporate -> Success; Induce -> Success; OilingOut -> ReheatAddSolvent; ReheatAddSolvent -> Success; LowYield -> CheckProcedure; CheckProcedure -> Success; } dots Caption: Troubleshooting decision tree for common recrystallization issues.
References
- Solvent Choice.Chemistry Teaching Labs - University of York. [Link]
- Reagents & Solvents: Solvents for Recrystallization.Department of Chemistry: University of Rochester. [Link]
- Finding the best solvent for recrystallisation student sheet.
- This compound (1:1) Supplier & Manufacturer in China.Bouling Chemical Co., Limited. [Link]
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo. [Link]
- Experiment : Recrystallization – Part I: Solvent Selectio nn.Science Learning Center. [Link]
- This compound | C4H10ClNO2S | CID 12324096.PubChem. [Link]
- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ...
- Tips & Tricks: Recrystallization.Department of Chemistry: University of Rochester. [Link]
- Thiomorpholine-1,1-dioxide hydrochloride | CAS#:59801-62-6.Chemsrc. [Link]
- Recrystalliz
- 3.6F: Troubleshooting.Chemistry LibreTexts. [Link]
- Purification of organic hydrochloride salt?
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound (1:1) Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Quality Assurance [chemheterocycles.com]
- 4. This compound | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. edu.rsc.org [edu.rsc.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. mt.com [mt.com]
- 10. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Common side reactions in the synthesis of Thiomorpholine 1,1-dioxide hydrochloride
Welcome to the technical support resource for the synthesis of Thiomorpholine 1,1-dioxide hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthesis, ensuring higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve a two-step process:
-
N-Protection and Oxidation: Thiomorpholine is first protected at the nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-thiomorpholine is then oxidized at the sulfur atom to form the sulfone.
-
Deprotection and Salt Formation: The Boc-protected thiomorpholine 1,1-dioxide is then treated with a strong acid, such as hydrochloric acid, to remove the protecting group and concurrently form the hydrochloride salt.
An alternative, though less common, approach is the direct oxidation of thiomorpholine, which can be more challenging to control and may lead to a wider array of byproducts.[1][2]
Q2: Why is the N-protection step necessary in the primary synthesis route?
A2: The secondary amine in thiomorpholine is nucleophilic and can be susceptible to oxidation or other side reactions under the conditions used for sulfur oxidation. Protecting the nitrogen atom as a carbamate (e.g., N-Boc) deactivates it, ensuring that the oxidation occurs selectively at the sulfur atom. This leads to a cleaner reaction and a higher yield of the desired sulfone.
Q3: What are the typical oxidizing agents used for the conversion of the sulfide to the sulfone?
A3: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents for this transformation.[1] The choice of oxidant can depend on the scale of the reaction, the solvent system, and safety considerations. Potassium permanganate is a powerful oxidant that can typically drive the reaction to completion, forming the sulfone directly.[3][4]
Q4: What is the mechanism of the acid-mediated Boc deprotection?
A4: The deprotection of the N-Boc group is an acid-catalyzed process. The acid protonates the carbamate, leading to its cleavage and the formation of a stable tert-butyl cation and carbamic acid. The carbamic acid is unstable and decomposes to carbon dioxide and the free amine, which is then protonated by the acid to form the hydrochloride salt.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of N-Boc-thiomorpholine 1,1-dioxide (Oxidation Step)
| Potential Cause | Recommended Action | Preventative Measures |
| Incomplete Oxidation: The oxidizing agent was not used in sufficient molar excess, or the reaction time was too short. | Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. If the reaction has stalled, a small additional charge of the oxidizing agent can be added. | Use a 2.1 to 2.5 molar equivalent of the oxidizing agent relative to the N-Boc-thiomorpholine. Ensure the reaction is stirred vigorously to overcome mass transfer limitations, especially with heterogeneous oxidants like KMnO₄. |
| Over-oxidation/Ring Cleavage: The reaction temperature was too high, or the oxidizing agent was added too quickly, leading to an uncontrolled exotherm. Strong oxidants like KMnO₄ can potentially lead to ring cleavage if not properly controlled.[3][7] | Add the oxidizing agent portion-wise at a reduced temperature (e.g., 0-10 °C) to maintain better control over the reaction exotherm. | Maintain a strict temperature profile throughout the addition of the oxidizing agent. For large-scale reactions, consider a continuous addition of the oxidant as a solution. |
| Formation of Thiomorpholine-1-oxide (Sulfoxide): Insufficient oxidant or reaction time may lead to the formation of the sulfoxide as a stable intermediate. | If the sulfoxide is the major product, you can attempt to re-subject the isolated material to the oxidation conditions with an additional equivalent of the oxidizing agent. | Ensure adequate stoichiometry of the oxidizing agent and allow for sufficient reaction time. Monitoring the reaction is crucial to confirm full conversion to the sulfone. |
Issue 2: Presence of Impurities After Boc-Deprotection
| Potential Cause | Recommended Action | Preventative Measures |
| tert-Butylation of the Amine: The tert-butyl cation generated during deprotection can act as an alkylating agent, reacting with the newly deprotected amine to form N-tert-butyl-thiomorpholine 1,1-dioxide. This is a common side reaction in Boc deprotections.[8] | Use a cation scavenger, such as anisole or triethylsilane, in the reaction mixture to trap the tert-butyl cation as it forms. | Add 1-2 equivalents of a scavenger at the beginning of the deprotection reaction. This is particularly important if the reaction is run at higher concentrations or for extended periods. |
| Incomplete Deprotection: The amount of acid used was insufficient, or the reaction was not allowed to proceed to completion. | Monitor the deprotection reaction by TLC or LC-MS. If starting material remains, add additional acid or increase the reaction time. | Use a significant excess of acid. A common method is using a 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane.[9] |
| Degradation of the Product: Prolonged exposure to very strong acidic conditions or high temperatures may lead to degradation of the thiomorpholine ring. | Perform the deprotection at room temperature or below if possible. Once the reaction is complete, proceed with the workup and isolation promptly. | Avoid excessive heating during the deprotection step. Use the minimum reaction time necessary for complete conversion. |
Experimental Protocols & Methodologies
Protocol 1: Oxidation of N-Boc-thiomorpholine
-
Dissolve N-Boc-thiomorpholine in a suitable solvent, such as acetone or a mixture of t-butanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of potassium permanganate (2.2 equivalents) in water.
-
Add the potassium permanganate solution dropwise to the cooled N-Boc-thiomorpholine solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-thiomorpholine 1,1-dioxide.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-thiomorpholine 1,1-dioxide in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
To this solution, add a 4M solution of HCl in dioxane (5-10 equivalents) at room temperature.
-
Stir the mixture for 2-4 hours. The product will typically precipitate as a white solid.
-
Monitor the reaction by TLC/LC-MS to confirm the disappearance of the starting material.
-
Filter the solid precipitate and wash with a small amount of cold diethyl ether or the reaction solvent.
-
Dry the solid under vacuum to obtain this compound.
Visualizing Reaction Pathways
Caption: Overall synthetic workflow.
Caption: Common side reaction pathways.
References
- Vertex AI Search. (2026).
- ResearchGate. (2025).
- YouTube. (2023). Potassium permanganate (KMnO4) + Sodium sulphide (Na2S). [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
- PubMed. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
- Canadian Journal of Chemistry. (1984). Heterogeneous permanganate oxidations. 4.
- University of Regina. (2011).
- Parikh Panel. (n.d.). Manufacturing Process. [Link]
- ResearchGate. (2025).
- PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
- Fine Chemical Technologies. (n.d.). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. [Link]
- ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
- ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
- SciSpace. (n.d.).
- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Organic Syntheses. (n.d.). desyl chloride. [Link]
- ResearchGate. (n.d.). Reagents and conditions: (i) Thionyl chloride; (ii) Method A:. [Link]
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- 9. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for N-Substitution of Thiomorpholine 1,1-dioxide
Welcome to the Technical Support Center for the N-substitution of Thiomorpholine 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, helping you optimize your reaction conditions for maximum yield and purity.
Section 1: Understanding the Substrate
Q1: What are the key chemical properties of Thiomorpholine 1,1-dioxide that I should consider before starting an N-substitution reaction?
A1: Understanding the substrate is the first step to a successful reaction. Thiomorpholine 1,1-dioxide is a secondary amine, but its reactivity is significantly influenced by the electron-withdrawing sulfone group.
-
Reduced Nucleophilicity: The two oxygen atoms on the sulfur atom pull electron density away from the nitrogen atom. This inductive effect makes the nitrogen lone pair less available for nucleophilic attack compared to non-oxidized analogues like thiomorpholine or morpholine. Consequently, reactions may require more forcing conditions (e.g., stronger bases, higher temperatures) than with other secondary amines.
-
Acidity/Basicity: The conjugate acid of thiomorpholine 1,1-dioxide has a predicted pKa between 5.4 and 6.5.[1][2] This makes it a weakly basic amine. This property is critical when selecting a base for your reaction; the chosen base must be strong enough to deprotonate the N-H bond to a sufficient degree to generate the active nucleophile but should not introduce competing side reactions.
-
Polarity and Solubility: The sulfone group makes the molecule quite polar. It is generally a light yellow or off-white solid at room temperature.[1][3] Its polarity influences solvent choice, and it is typically soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile, which are often the preferred media for N-substitution reactions.
Section 2: N-Alkylation Strategies & Troubleshooting
N-alkylation via bimolecular nucleophilic substitution (SN2) is a fundamental method for forming C-N bonds. However, the unique properties of thiomorpholine 1,1-dioxide present specific challenges.
Q2: I am attempting to N-alkylate Thiomorpholine 1,1-dioxide with an alkyl bromide, but the reaction shows low conversion. What are the common causes and how can I troubleshoot this?
A2: Low conversion in SN2 alkylation is a frequent issue. A systematic approach to troubleshooting is essential. The diagram below outlines a logical workflow for diagnosing the problem.
Sources
Technical Support Center: Overcoming Solubility Challenges with Thiomorpholine 1,1-dioxide hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Thiomorpholine 1,1-dioxide hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important building block in their synthetic workflows. We understand that the physicochemical properties of this compound, particularly its solubility, can present challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these issues effectively.
Section 1: Understanding the Compound - Physicochemical Profile
Q: What are the key properties of this compound that influence its solubility in reactions?
A: The solubility behavior of this compound is dictated by its unique molecular structure. As a hydrochloride salt, it is an ionic compound with significant polarity.[1][2] The presence of the sulfone group (SO₂) and the protonated amine confers high polarity and the capacity for strong hydrogen bonding.[1] This makes it readily soluble in polar protic solvents like water but challenging to dissolve in many common organic solvents used for synthesis.
The key takeaway is the principle of "like dissolves like".[3] The high polarity and ionic character of the hydrochloride salt mean it is most compatible with polar solvent systems.
Table 1: Physicochemical Properties Influencing Solubility
| Property | Feature | Implication for Solubility |
| Compound Type | Hydrochloride Salt | Ionic nature; high crystal lattice energy. Favors polar, protic solvents. Poor solubility in non-polar organic solvents. |
| Key Functional Groups | Sulfone (SO₂), Secondary Amine (as hydrochloride) | Highly polar; acts as a hydrogen bond donor and acceptor.[1] Increases affinity for polar solvents. |
| Molecular Weight | ~171.65 g/mol [1][2] | Relatively low molecular weight, but polarity is the dominant factor. |
| Appearance | White to off-white solid/powder[4][5] | A high melting point crystalline solid, suggesting significant crystal lattice energy that must be overcome for dissolution. |
Section 2: Common Solubility Challenges & Root Causes
Q: I'm trying to run a reaction in a common organic solvent like Dichloromethane (DCM) or Toluene, but the this compound won't dissolve. Why?
A: This is the most frequently encountered issue. The root cause is a fundamental mismatch in polarity.[3]
-
Polarity Mismatch: Solvents like DCM, THF, and Toluene are non-polar or have low polarity. They lack the ability to effectively solvate the charged ions (the protonated thiomorpholine dioxide cation and the chloride anion) of the salt.
-
High Crystal Lattice Energy: As a crystalline salt, this compound has a highly ordered structure stabilized by strong ionic interactions. Non-polar organic solvents do not provide enough energy upon solvation to overcome this stable crystal lattice.
-
Lack of Hydrogen Bonding: These solvents cannot engage in the hydrogen bonding required to stabilize the polar functional groups of the molecule.
Essentially, the compound has a much stronger affinity for itself (in the crystal lattice) than for the surrounding low-polarity solvent molecules.
Section 3: A Systematic Troubleshooting Workflow
Encountering solubility issues can be frustrating. The key is to approach the problem systematically, starting with the simplest and least disruptive modifications to your reaction conditions.
Caption: Systematic workflow for troubleshooting solubility.
Step 1: Solvent System Optimization
Q: What is the best solvent to start with, and how can I use co-solvents?
A: The ideal approach is to select a solvent that is compatible with your reaction chemistry while having sufficient polarity to dissolve the salt.
-
Primary Solvent Choice: If your reaction allows, polar aprotic solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are excellent starting points. Polar protic solvents like methanol or ethanol can also be effective, but you must ensure they do not interfere with your reagents (e.g., as nucleophiles).
-
Co-Solvent Strategy: Often, a complete solvent change is not desirable. In these cases, a co-solvent can be highly effective. The addition of a small percentage (e.g., 5-10% v/v) of a polar aprotic solvent like DMF or DMSO to a less polar system (like THF or Acetone) can dramatically increase solubility.[6] The highly polar co-solvent helps to break down the crystal lattice and solvate the ionic species.
Protocol: Co-Solvent Screening
-
To your reaction vessel containing the primary solvent and other reagents, add the this compound.
-
While stirring, add a polar aprotic co-solvent (e.g., DMF) dropwise.
-
Observe for dissolution. Continue adding the co-solvent in small increments (e.g., 1-2% of total volume at a time) until the solid dissolves or you reach a predetermined limit (e.g., 20% v/v) to avoid significantly altering the reaction medium.
Step 2: Temperature Adjustment
Q: Will heating my reaction help dissolve the compound?
A: For most solids, solubility increases with temperature.[3][7] Applying heat provides the energy needed to overcome the crystal lattice energy.
Protocol: Temperature Optimization
-
Set up your reaction under an inert atmosphere with vigorous stirring.
-
Slowly increase the temperature of the reaction mixture in increments of 5-10 °C.
-
Hold at each new temperature for several minutes to allow time for dissolution.
-
Crucially: Monitor the stability of your starting materials and reagents at elevated temperatures. Run a control experiment or use TLC/LCMS to check for degradation if you are approaching the thermal limits of your other components.
Step 3: pH Modification (In-Situ Free-Basing)
Q: Should I convert the hydrochloride salt to its free base before the reaction?
A: This is a powerful technique. The free base, Thiomorpholine 1,1-dioxide, is a neutral molecule and is significantly more soluble in a wider range of organic solvents, including THF, DCM, and Acetone.[5] However, this requires adding a base, which could potentially interfere with your desired reaction.
Protocol: In-Situ Free-Basing
-
Suspend the this compound in your chosen organic solvent.
-
Add one equivalent of a non-nucleophilic base. A tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is a common choice.
-
Stir the mixture at room temperature. You will typically observe the solid dissolving as the free base is formed. A salt byproduct (e.g., triethylammonium chloride) will precipitate.
-
The fine, often milky, salt precipitate can sometimes be ignored. If it is problematic, it can be filtered off before proceeding with the next step of your reaction.
-
Caution: Ensure the chosen base and the resulting ammonium salt byproduct do not negatively impact your subsequent chemical steps.
Section 4: Advanced Strategy for Biphasic Systems - Phase-Transfer Catalysis
Q: My reaction is biphasic (e.g., an organic solvent and an aqueous base), and the hydrochloride salt is stuck in the aqueous layer. How can I get it to react in the organic layer?
A: This is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. A phase-transfer catalyst is a substance that acts like a "detergent," shuttling an ion from the aqueous phase into the organic phase where the reaction can occur.[8]
The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), exchanges its anion for the reactant in the aqueous phase.[9] This new ion pair is lipophilic ("fat-loving") and can migrate into the organic solvent to react.
Caption: How a PTC shuttles reactants across the phase boundary.
Protocol: Reaction Setup with a Phase-Transfer Catalyst
-
Charge your reaction vessel with the organic solvent, your organic-soluble reactant, and the phase-transfer catalyst (typically 1-10 mol%). Common catalysts include Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), or Aliquat 336.
-
In a separate vessel, dissolve the this compound and any other aqueous-soluble reagents (e.g., sodium carbonate, potassium hydroxide) in water.
-
Combine the organic and aqueous phases in the reaction vessel.
-
Stir the biphasic mixture vigorously. High agitation is crucial to maximize the surface area between the two phases, which facilitates rapid transfer of the catalyst back and forth.
-
Heat the reaction as required. Monitor progress by sampling the organic layer via TLC or LCMS.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use sonication to help dissolve the compound? A: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create micro-cavitations that can help break apart the solid particles and increase the interaction with the solvent. It is most effective for preparing a suspension or for dissolving the material in a solvent where it is already sparingly soluble. It can be used in conjunction with heating.
Q: I observe the material precipitating out of solution as the reaction progresses. Why might this be happening? A: This could be due to a "common ion effect".[10] If your reaction generates a hydrochloride salt as a byproduct (e.g., from a reaction with a base), the increased concentration of chloride ions can shift the solubility equilibrium, causing your starting material to precipitate. It could also be that a change in the composition of the reaction mixture over time is reducing the overall polarity of the solvent system.
Q: What is the best way to store this compound? A: It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture.[4] As a hydrochloride salt, it can be hygroscopic (absorb moisture from the air), which can affect its handling and weighing accuracy.
References
- ChemBK. (2024). Thiomorpholine-1.1-dioxide hydrochloride.
- Bouling Chemical Co., Limited. (n.d.). This compound (1:1) Supplier & Manufacturer in China.
- Slideshare. (n.d.). Methods of solubility enhancements.
- PubChem. (n.d.). This compound.
- LinkedIn. (2024). Enhancing solubility of poorly soluble drugs using various techniques.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- IJIRT. (n.d.). Solubility Enhancement Methods.
- Google Patents. (n.d.). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
- YouTube. (2025). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid.
- ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- IAJPR. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
- YouTube. (2023). Increase Solubility of Sparingly Soluble Salts.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
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- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
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- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Thiomorpholine 1,1-Dioxide Hydrochloride
Welcome to the Technical Support Center for Thiomorpholine 1,1-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to identify and resolve common purity challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a yellowish tint. What is the likely cause?
A yellowish discoloration often indicates the presence of residual oxidizing agents or byproducts from the oxidation step, especially if potassium permanganate was used. It could also be due to thermal degradation if the reaction or work-up was conducted at elevated temperatures for a prolonged period.
Q2: I'm observing poor yield after recrystallization. What are the common reasons for this?
Low recovery during recrystallization is a frequent issue. The primary causes include:
-
Using an excessive volume of the recrystallization solvent.
-
The chosen solvent having too high a solubility for the compound at low temperatures.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization before filtration.
-
Redissolving the product by washing with a solvent that is not ice-cold.[1]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[2] To address this, you can:
-
Increase the volume of the solvent.
-
Add a co-solvent to decrease the polarity of the solvent system.
-
Ensure the solution is heated sufficiently to dissolve the compound completely before cooling.
-
Try a different recrystallization solvent.
Q4: What are the typical impurities I should be looking for in my this compound sample?
Common impurities can originate from starting materials, byproducts of the reaction, or degradation of the final product. These may include unreacted thiomorpholine, thiomorpholine 1-oxide (the sulfoxide), residual manganese dioxide (if permanganate is used), and chlorinated byproducts from thionyl chloride.
Troubleshooting Guide: Common Impurities and Their Removal
The synthesis of this compound typically involves the oxidation of a thiomorpholine precursor, followed by salt formation with hydrochloric acid. Each step presents opportunities for impurity formation.
Identifying and Mitigating Impurities
| Impurity Name | Potential Source | Identification Method(s) | Recommended Purification Method(s) |
| Unreacted Thiomorpholine | Incomplete oxidation | GC-MS, ¹H NMR | Recrystallization, Acid-base extraction |
| Thiomorpholine 1-oxide | Incomplete oxidation to the sulfone | HPLC, LC-MS, ¹H NMR | Recrystallization, Column chromatography |
| Manganese Dioxide (MnO₂) | Byproduct of permanganate oxidation | Visual (brown/black solid), ICP-MS | Filtration, Celite filtration |
| Residual Solvents | Trapped in the crystal lattice | ¹H NMR, GC-HS | Drying under vacuum, Recrystallization |
| Chlorinated Byproducts | Side reactions with thionyl chloride | GC-MS, LC-MS | Recrystallization, Slurry wash |
| Degradation Products | Exposure to high heat or strong base | HPLC, LC-MS | Recrystallization |
Experimental Protocols
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[1][3]
Step-by-Step Methodology:
-
Solvent Selection: Ethanol is a commonly used solvent. For hydrochloride salts that are highly soluble in ethanol, consider using 2-propanol or a mixture of ethanol and a less polar solvent like ethyl acetate to reduce solubility and improve recovery.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
This technique is useful for separating the basic Thiomorpholine 1,1-dioxide from non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude hydrochloride salt in water.
-
Basification: Slowly add a base (e.g., 1 M NaOH) with stirring until the pH is basic (pH 9-10). This will convert the hydrochloride salt to the free base.
-
Extraction: Extract the aqueous solution with an organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.
-
Washing: Combine the organic extracts and wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a compatible solvent to precipitate the pure hydrochloride salt.[5][6]
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. The following analytical techniques are recommended for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the sulfone group has a weak chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can provide more universal detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying volatile impurities. For polar compounds like thiomorpholine derivatives, derivatization may be necessary to improve volatility.[7][8]
-
Derivatization (Example for residual thiomorpholine): Reaction with a suitable agent to form a less polar and more volatile derivative.
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector and Detector Temperatures: Typically set around 250-280 °C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure separation of compounds with different boiling points.
-
Ionization: Electron Impact (EI) ionization is standard for generating reproducible mass spectra for library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and identification of impurities.
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for the hydrochloride salt.
-
Impurity Identification: Characteristic signals of impurities, such as unreacted starting materials or byproducts, can often be identified and quantified by integrating their peaks relative to a known standard or the main compound's peaks.
Visualization of Workflows
Purification Workflow
Caption: Decision tree for troubleshooting purification.
References
- University of California, Davis. (n.d.).
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2021, March 5). 2.
- Gotor, R., & Swain, R. W. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2022(2), M1369. [Link]
- Wang, L., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8549314. [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2017, February 7).
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.).
- University of Rochester. (n.d.).
- ECHEMI. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). Thiomorpholine 1,1-dioxide.
- Chem-Impex. (n.d.). This compound.
- Bouling Chemical Co., Limited. (n.d.). This compound (1:1) Supplier & Manufacturer in China.
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- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide
Welcome to the technical support center for the synthesis of thiomorpholine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the oxidation of thiomorpholine. This guide provides in-depth, experience-driven advice in a question-and-answer format to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the primary factors I should investigate?
A1: An incomplete or slow reaction is a frequent issue. The root cause often lies in one of three areas: the quality of the oxidizing agent, the reaction temperature, or the purity of the starting thiomorpholine.
-
Oxidizing Agent Potency: Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this transformation. However, its concentration can decrease over time due to decomposition. It is crucial to use a fresh, properly stored bottle of H₂O₂ and, if possible, titrate it to confirm its concentration before use. Other oxidizing agents like potassium permanganate can also be employed, but may require more stringent control to avoid over-oxidation.
-
Reaction Temperature: The oxidation of sulfides is an exothermic process. While some heat is necessary to overcome the activation energy, excessive temperatures can accelerate the decomposition of H₂O₂ and promote side reactions. Conversely, a temperature that is too low will result in a sluggish reaction. A controlled, gentle heating, typically in the range of 30-50°C, is often optimal. Careful monitoring of the internal reaction temperature is paramount.
-
Starting Material Purity: Impurities in the thiomorpholine starting material can interfere with the oxidation. It is advisable to use a high-purity grade of thiomorpholine. If the purity is questionable, purification by distillation before use is recommended.
Troubleshooting Guide
Problem 1: The major product of my reaction is thiomorpholine 1-oxide (the sulfoxide), not the desired 1,1-dioxide (the sulfone).
This indicates an incomplete oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. To drive the reaction to completion, consider the following adjustments:
-
Stoichiometry of the Oxidant: Ensure you are using a sufficient excess of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required. In practice, using a slight excess (e.g., 2.2-2.5 equivalents) of hydrogen peroxide can help push the reaction to completion.
-
Reaction Time: The oxidation from sulfoxide to sulfone can be slower than the initial oxidation of the sulfide. Extending the reaction time, while monitoring the progress by an appropriate analytical method (TLC, LC-MS, or GC-MS), is a straightforward solution.
-
Choice of Catalyst: While often not strictly necessary for this transformation with a strong oxidant like H₂O₂, the addition of a catalyst can improve the rate and selectivity for the sulfone. Metal-based catalysts are known to be effective.
Experimental Protocol: Driving the Reaction to Completion
-
Set up the reaction with purified thiomorpholine in a suitable solvent (e.g., methanol, water, or a mixture).
-
Slowly add 2.2-2.5 equivalents of 30-35% hydrogen peroxide, maintaining the internal temperature below 40°C.
-
Heat the reaction mixture to 40-50°C and monitor the progress every hour using TLC or LC-MS.
-
If the reaction stalls with significant amounts of the sulfoxide remaining after 4-6 hours, consider adding an additional 0.2-0.3 equivalents of H₂O₂.
-
Continue heating and monitoring until the starting material and sulfoxide are consumed.
Problem 2: I am observing significant byproduct formation, leading to a low yield of the desired thiomorpholine 1,1-dioxide.
Byproduct formation is often a consequence of harsh reaction conditions or the presence of reactive impurities.
-
Over-oxidation and Ring Opening: Aggressive oxidizing agents or excessively high temperatures can lead to over-oxidation and cleavage of the thiomorpholine ring. Using a milder, more controlled oxidizing system and maintaining a moderate temperature are key to minimizing these side reactions.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like water and alcohols are generally suitable for H₂O₂ oxidations.
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Hydrogen Peroxide (H₂O₂) | 30-35% aq. solution, 30-50°C | "Green" oxidant (byproduct is water), readily available. | Concentration can degrade over time, exothermic reaction requires careful control. |
| Potassium Permanganate (KMnO₄) | In a suitable solvent, often with batch-wise addition. | Powerful oxidant. | Can lead to over-oxidation, produces MnO₂ waste. |
| m-Chloroperoxybenzoic Acid (mCPBA) | Organic solvent (e.g., CH₂Cl₂), 0°C to rt | Highly selective for many oxidations. | Can be explosive, produces m-chlorobenzoic acid as a byproduct. |
Problem 3: The purification of my thiomorpholine 1,1-dioxide is challenging, and I am experiencing significant product loss.
Thiomorpholine 1,1-dioxide is a polar, water-soluble solid. This can make its extraction from aqueous reaction mixtures and subsequent purification difficult.
-
Work-up Procedure: After the reaction is complete, any excess peroxide should be quenched. A common method is the addition of a reducing agent like sodium sulfite or sodium thiosulfate until a test with peroxide indicator strips is negative.
-
Isolation as the Hydrochloride Salt: One effective strategy to improve isolation is to convert the product to its hydrochloride salt. Thiomorpholine 1,1-dioxide hydrochloride is often a crystalline solid that is less soluble in organic solvents, facilitating its isolation by filtration.
Experimental Protocol: Isolation as the Hydrochloride Salt
-
After quenching the excess oxidant, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.
-
Cool the mixture to induce crystallization.
-
Collect the crystalline this compound by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Recrystallization: For further purification, the isolated product (either the free base or the hydrochloride salt) can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
Visualizing the Process
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in the oxidation of thiomorpholine.
Diagram: Reaction Pathway
Caption: The stepwise oxidation of thiomorpholine to thiomorpholine 1,1-dioxide.
References
- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
- ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. [Link]
- PubMed. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
- PubMed Central.
Protecting group strategies for Thiomorpholine 1,1-dioxide hydrochloride
Technical Support Center: Thiomorpholine 1,1-Dioxide Hydrochloride
A Guide to Effective N-Protection Strategies and Troubleshooting
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when incorporating this valuable scaffold into complex synthetic routes. Thiomorpholine and its S,S-dioxide derivative are privileged structures in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] Their successful manipulation, however, hinges on a robust and well-planned protecting group strategy for the secondary amine.
This guide provides field-proven insights, detailed troubleshooting, and validated protocols to ensure your synthetic campaigns proceed efficiently and with high yields.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common foundational questions we receive regarding the handling and protection of this compound.
Q1: What are the key reactive features of this compound?
A: The molecule has two primary features of interest. First is the secondary amine, which is both nucleophilic and basic.[3] Second is the sulfone group (S,S-dioxide), which is a strong electron-withdrawing group.[4] This sulfone group reduces the basicity and nucleophilicity of the nitrogen atom compared to non-oxidized thiomorpholine. The molecule is typically supplied as a hydrochloride salt, meaning the nitrogen is protonated (an ammonium salt).[5][6] In this form, the nitrogen is not nucleophilic and will not react with electrophiles.
Q2: Why is it necessary to protect the nitrogen on this scaffold?
A: In a multi-step synthesis, the unprotected secondary amine can interfere with a wide range of reactions.[7] For instance, it can react with acyl chlorides, alkyl halides, or other electrophiles intended for another part of your molecule. It can also act as a base, disrupting base-sensitive reagents or catalyzing unwanted side reactions. A protecting group temporarily "masks" the amine's reactivity, allowing you to perform chemistry elsewhere before safely removing it to reveal the free amine.[8][9]
Q3: I have the hydrochloride salt. What is the critical first step before attempting N-protection?
A: You must neutralize the ammonium salt to liberate the free, nucleophilic secondary amine. This is a non-negotiable first step. Attempting to add a protecting group reagent to the hydrochloride salt will result in reaction failure, as the protonated nitrogen cannot act as a nucleophile. Neutralization is typically achieved by adding a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃), until the solution is neutral or slightly basic.
Q4: What are the most common and reliable protecting groups for this amine?
A: The most widely used protecting groups for secondary amines of this type are carbamates. The two most common choices offering distinct advantages are:
-
Boc (tert-Butoxycarbonyl): Extremely common, easy to install, and generally stable to a wide range of conditions except for strong acids.[3] The existence of commercially available N-Boc-thiomorpholine 1,1-dioxide confirms its utility.[10]
-
Cbz (Benzyloxycarbonyl): A classic protecting group, stable to both acidic and basic conditions, making it an excellent orthogonal partner to Boc. It is selectively removed via catalytic hydrogenolysis.[11][12]
Q5: What does "orthogonal protection" mean and why is it crucial?
A: Orthogonal protecting groups are sets of groups that can be removed under completely different reaction conditions without affecting each other.[3][13] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal. If your target molecule has multiple amines that need to be deprotected at different stages, an orthogonal strategy is essential.[13] This allows for the selective unmasking of one reactive site while others remain protected, which is a cornerstone of complex molecule synthesis.[7]
Part 2: Core Experimental Protocols
These protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.
General Workflow for N-Protection
The following diagram illustrates the essential sequence for successfully protecting the thiomorpholine 1,1-dioxide nitrogen.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound (1:1) Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Quality Assurance [chemheterocycles.com]
- 6. This compound | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protection and Deprotection [cem.com]
- 9. youtube.com [youtube.com]
- 10. 220655-09-4 Cas No. | Thiomorpholine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 11. total-synthesis.com [total-synthesis.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Deprotection of N-Protected Thiomorpholine 1,1-Dioxide
Welcome to the technical support guide for the deprotection of N-protected thiomorpholine 1,1-dioxide. This document provides in-depth protocols, troubleshooting advice, and mechanistic insights for researchers, scientists, and drug development professionals. The thiomorpholine 1,1-dioxide scaffold is a key structural motif in medicinal chemistry, valued for its metabolic stability and ability to act as a hydrogen bond acceptor. The nitrogen atom is frequently protected during synthetic sequences, making efficient and clean deprotection a critical final step.
This guide is designed to be a practical resource, addressing common challenges encountered in the laboratory. We will explore the deprotection of the most frequently used N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
Strategic Overview: Selecting Your Deprotection Pathway
Choosing the correct deprotection strategy is paramount and depends on the stability of your substrate and the orthogonality required with other functional groups present in the molecule. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting a deprotection method.
N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group is prized for its stability under a wide range of conditions but is readily cleaved under acidic conditions.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. This process ultimately leads to the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.[2]
Standard Protocol: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally robust method for Boc deprotection.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected thiomorpholine 1,1-dioxide (1.0 equiv.) in dichloromethane (DCM). A typical concentration is 0.1–0.2 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise. Common protocols use a 20-50% solution of TFA in DCM.[3][4]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purification: The crude product is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to yield the deprotected product.
Alternative Protocol: HCl in 1,4-Dioxane
For substrates that may be sensitive to TFA, a solution of hydrogen chloride (HCl) in an organic solvent is an excellent alternative.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv.) in 1,4-dioxane or methanol.
-
Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (3-5 equiv.) to the solution.[5]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-16 hours, depending on the substrate.[5] Monitor by TLC or LC-MS.
-
Work-up: Concentrate the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the amine, which is often sufficiently pure for subsequent steps. If the free base is required, perform a basic aqueous work-up as described in the TFA protocol.
Troubleshooting & FAQs: N-Boc Deprotection
Q1: My deprotection is sluggish or incomplete, even after several hours. What should I do?
A1: This can happen with certain substrates.
-
Increase Acid Concentration/Equivalents: The rate of Boc cleavage can show a second-order dependence on the acid concentration.[6] Try increasing the concentration of TFA (e.g., from 25% to 50% in DCM) or the number of equivalents of HCl.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can accelerate the reaction. However, be cautious as this can also promote side reactions. Thermal deprotection, sometimes in the absence of acid, can also be an option for robust molecules.[7][8]
-
Scavengers: The intermediate tert-butyl cation can sometimes alkylate electron-rich aromatic rings or sulfur atoms. Adding a scavenger like anisole or thioanisole (1-2 equiv.) can trap this cation and prevent side reactions.[9]
Q2: I am seeing degradation of other functional groups in my molecule. Are there milder conditions I can try?
A2: Yes, if your molecule contains other acid-labile groups (e.g., acetals, silyl ethers), the standard strong acid conditions may be too harsh.
-
Use a Milder Acid: Consider using p-toluenesulfonic acid (TsOH) in a solvent like DME at a slightly elevated temperature (e.g., 40 °C).
-
Lewis Acids: In some cases, Lewis acids like zinc bromide (ZnBr₂) in an inert solvent can effect Boc deprotection under milder conditions than protic acids.
-
Thermal Deprotection: For some substrates, heating in a high-boiling point solvent like toluene or dioxane can cause thermolytic cleavage of the Boc group, avoiding the need for any acid.[7]
Q3: My compound is very polar, and I'm having trouble with the aqueous work-up. How can I isolate my product?
A3: This is common when the resulting amine salt is water-soluble.
-
Ion-Exchange Resin: After removing the acid in vacuo, dissolve the residue in a solvent like methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A-21). This will neutralize the acid and allow you to isolate the free amine after filtration and evaporation.[10][11]
-
Lyophilization: If you have access to a lyophilizer (freeze-dryer), you can remove the excess acid and solvent to obtain the salt, which can often be used directly.
N-Cbz (Z) Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, stable to acidic and basic conditions but readily cleaved by catalytic hydrogenation.[12]
Standard Protocol: Catalytic Hydrogenation
This method involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst. The byproducts are toluene and carbon dioxide, which are volatile and easily removed.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Cbz protected thiomorpholine 1,1-dioxide (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a Parr hydrogenation apparatus. Purge the flask with H₂ (or an inert gas first, then H₂).
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often pure enough for the next step.
Alternative Protocol: Catalytic Transfer Hydrogenation (CTH)
CTH is an excellent alternative when handling pressurized hydrogen gas is undesirable or when standard hydrogenation is sluggish. It uses a hydrogen donor in the presence of a catalyst.[13][14]
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Cbz protected substrate (1.0 equiv.) in methanol or ethanol.
-
Catalyst Addition: Add 10% Pd/C catalyst (5-10 mol% by weight).
-
Hydrogen Donor: Add a hydrogen donor such as ammonium formate (HCOONH₄, 3-5 equiv.) or cyclohexene.[14]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often much faster than with H₂ gas. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the same filtration and concentration procedure as for standard hydrogenation. If ammonium formate was used, an aqueous work-up may be necessary to remove residual salts.
Troubleshooting & FAQs: N-Cbz Deprotection
Q1: My hydrogenation reaction is very slow or has stalled. What's the problem?
A1: This is a frequent issue in catalytic hydrogenation and is often related to the catalyst.
-
Catalyst Poisoning: The sulfur atom in the thiomorpholine 1,1-dioxide ring, although oxidized to a sulfone, can still interact with and deactivate the palladium catalyst.[15] This is the most likely cause of a stalled reaction.
-
Solution 1: Increase Catalyst Loading. Try increasing the amount of Pd/C, sometimes up to 50-100% by weight.
-
Solution 2: Use a More Robust Catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C.
-
Solution 3: Add an Acid. Adding a small amount of acetic acid (AcOH) can sometimes help by protonating the product amine, preventing it from binding to and deactivating the catalyst surface.[15]
-
-
Poor Catalyst Quality: The activity of Pd/C can vary. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Mixing: This is a heterogeneous reaction. Ensure vigorous stirring to maintain good contact between the substrate, hydrogen, and the catalyst surface.
Q2: My molecule has other reducible groups (e.g., alkenes, nitro groups, aryl halides). How can I selectively remove the Cbz group?
A2: This requires careful selection of reaction conditions.
-
Catalytic Transfer Hydrogenation (CTH): CTH is often milder and can sometimes offer better chemoselectivity than high-pressure hydrogenation.[13]
-
Acidic Cleavage: While hydrogenation is standard, the Cbz group can also be cleaved by strong acids like HBr in acetic acid. This is a harsh method but avoids reduction. It is only suitable for substrates that can withstand these conditions.
-
Lewis Acid Cleavage: Conditions like AlCl₃ in a fluorinated solvent can also remove Cbz groups and may be compatible with reducible functionalities.[16]
N-Benzyl (Bn) Deprotection
Like the Cbz group, the N-benzyl group is typically removed by catalytic hydrogenation. However, the C-N bond is generally stronger and more difficult to cleave than the benzylic C-O bond of the Cbz group.
Protocol: Catalytic Hydrogenation / CTH
The protocols for N-debenzylation are very similar to those for Cbz deprotection, but often require more forcing conditions.
Step-by-Step Methodology:
-
Setup: Follow the same setup as for Cbz deprotection (dissolution, catalyst addition).
-
Reaction Conditions:
-
Hydrogenation: Higher pressures of H₂ (e.g., 50 psi) and/or elevated temperatures may be necessary.
-
CTH: Refluxing the reaction with ammonium formate as the hydrogen donor is often effective.[17]
-
-
Monitoring & Work-up: Monitor the reaction progress carefully. The work-up procedure (filtration through Celite®, concentration) is identical to that for Cbz deprotection.
Troubleshooting & FAQs: N-Benzyl Deprotection
Q1: The debenzylation is extremely slow, and increasing catalyst loading isn't helping much.
A1: N-debenzylation can be challenging, especially with the potential for catalyst poisoning by the sulfur-containing ring.
-
Switch Solvents: Sometimes, changing the solvent can have a significant impact. Trifluoroethanol (TFE) has been shown to be an effective solvent for challenging hydrogenolysis reactions.
-
Change the Hydrogen Donor: If ammonium formate is ineffective, try other donors like formic acid or 1,4-cyclohexadiene.
-
Alternative Chemistries: If hydrogenation fails, you may need to consider non-reductive methods. For certain substrates, oxidative cleavage (e.g., with potassium tert-butoxide/DMSO and O₂) can be an option, though this is less common and highly substrate-dependent.[18]
Q2: I am observing N-methylation as a side product when using methanol as a solvent.
A2: This is a known side reaction. The palladium catalyst can oxidize the methanol solvent to formaldehyde, which can then undergo reductive amination with the newly formed secondary amine product.[19]
-
Solution: Switch to a non-alcoholic solvent like ethyl acetate (EtOAc), tetrahydrofuran (THF), or acetic acid to prevent this side reaction.
Summary of Deprotection Conditions
| Protecting Group | Primary Method | Reagents & Conditions | Key Considerations & Potential Issues |
| Boc | Acidolysis | 1. TFA (20-50%) in DCM, 0°C to RT2. 4M HCl in Dioxane, RT | Sensitive to other acid-labile groups. Incomplete reaction may require stronger conditions.[3][5] |
| Cbz (Z) | Hydrogenolysis | 1. H₂ (1 atm), 10% Pd/C, MeOH/EtOH2. CTH: NH₄OOCH, 10% Pd/C, MeOH | Catalyst poisoning by sulfur is a major concern.[15] May reduce other functional groups. |
| Benzyl (Bn) | Hydrogenolysis | 1. H₂ (>1 atm), 10% Pd/C, heat2. CTH: NH₄OOCH, 10% Pd/C, reflux | More difficult to cleave than Cbz. Catalyst poisoning is also a significant issue. Potential for N-alkylation with alcohol solvents.[17][19] |
Visualizing the Deprotection Workflow
The following diagram illustrates the general experimental workflow for a typical deprotection reaction followed by purification.
Caption: General experimental workflow for deprotection reactions.
References
- Vertex AI Search Result[14]
- Vertex AI Search Result[16]
- Vertex AI Search Result[17]
- Vertex AI Search Result[15]
- Vertex AI Search Result[13]
- Vertex AI Search Result[19]
- Vertex AI Search Result[22]
- Vertex AI Search Result[3]
- Vertex AI Search Result[23]
- Vertex AI Search Result[10]
- Vertex AI Search Result[24]
- Vertex AI Search Result[25]
- Vertex AI Search Result[18]
- Vertex AI Search Result[26]
- Vertex AI Search Result[4]
- Vertex AI Search Result[27]
- Vertex AI Search Result[28]
- Vertex AI Search Result[7]
- Vertex AI Search Result[29]
- Vertex AI Search Result[8]
- Vertex AI Search Result[11]
- Vertex AI Search Result[12]
- Vertex AI Search Result[9]
- Vertex AI Search Result[5]
- Vertex AI Search Result[30]
- Vertex AI Search Result[31]
- Vertex AI Search Result[32]
- Vertex AI Search Result[33]
- Vertex AI Search Result[21]
- Vertex AI Search Result[34]
- Vertex AI Search Result[1]
- Vertex AI Search Result[20]
- Vertex AI Search Result[35]
- Vertex AI Search Result[36]
- Vertex AI Search Result[2]
- Vertex AI Search Result[6]
- Vertex AI Search Result[37]
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- Vertex AI Search Result[39]
- Vertex AI Search Result[40]
- Vertex AI Search Result[41]
- Vertex AI Search Result[42]
- Vertex AI Search Result[43]
- Vertex AI Search Result[44]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Analytical methods for assessing the purity of Thiomorpholine 1,1-dioxide hydrochloride
Technical Support Center: Purity Analysis of Thiomorpholine 1,1-dioxide hydrochloride
Welcome to the technical support guide for the analytical assessment of this compound (CAS: 59801-62-6). This document is designed for researchers, analytical chemists, and drug development professionals who require robust methods for determining the purity of this important synthetic intermediate. As a versatile building block in pharmaceutical and agrochemical research, ensuring its purity is critical for downstream success.[1]
This guide provides foundational knowledge through frequently asked questions and dives deep into troubleshooting common analytical techniques, explaining the causality behind experimental choices to ensure method integrity and trustworthiness.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the hydrochloride salt of Thiomorpholine 1,1-dioxide.[1] It is also known by synonyms such as Morpholine S,S-dioxide hydrochloride and 1,1-Dioxide-4-thiomorpholine hydrochloride.[1][2] It is a white to off-white crystalline solid that is moderately soluble in water.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNO₂S | [3] |
| Molecular Weight | 171.65 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Typical Purity | ≥98% to ≥99% | [1][4] |
Q2: How should I properly store and handle this compound?
This compound should be stored in a cool, dry place, away from direct sunlight and moisture, which can lead to degradation.[2] It is advisable to keep it in a tightly sealed container under an inert atmosphere to ensure long-term stability.[2]
Q3: What are the primary analytical methods used to assess its purity?
The most common and effective methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][5] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and quantitative purity assessment (qNMR), while acid-base titration serves as a reliable method for assay determination.[4][5]
Troubleshooting Guide 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely cited method for purity analysis of this compound.[1] Due to its high polarity and salt form, chromatographic challenges are common.
Q1: I need to develop a purity method. What is a good starting point for HPLC conditions?
A reversed-phase HPLC method is typically suitable. Given the polar nature of the analyte, a column with enhanced polar retention is recommended.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale & Causality |
| Column | C18 Polar-Embedded or Aqueous C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard C18 phases can exhibit poor retention for highly polar analytes due to "dewetting" in highly aqueous mobile phases.[6] Polar-embedded or aqueous-compatible phases maintain a hydrated surface, ensuring consistent retention.[7] |
| Mobile Phase | A: 0.1% Formic Acid or Phosphoric Acid in WaterB: Acetonitrile (MeCN) | An acidic modifier is crucial to ensure the secondary amine is protonated, leading to a single ionic form and sharp peak shape. Formic acid is MS-compatible.[8] |
| Gradient | Start with high aqueous content (e.g., 95% A) for 2-3 min, then ramp to 50-95% B. | A shallow gradient starting at a high aqueous percentage is necessary to retain this polar compound.[9] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 205-215 nm | The compound lacks a strong chromophore, requiring detection at low UV wavelengths where the sulfone and amine groups absorb. |
| Temperature | 30-40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
Q2: My analyte peak is broad, tailing, or splitting. What is the cause and how can I fix it?
This is a classic problem stemming from undesirable secondary interactions between the analyte and the stationary phase or from issues with the sample solvent.
-
Causality: The basic nitrogen in the thiomorpholine ring can interact with acidic residual silanol groups on the silica backbone of the column packing, leading to peak tailing.[6] If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion and splitting.[10]
-
Solutions:
-
Optimize Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to fully protonate the amine, minimizing silanol interactions.
-
Use a High-Purity Column: Modern, high-purity (Type B) silica columns have fewer accessible silanol groups, significantly reducing tailing.
-
Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase to mask active silanol sites, though this is not compatible with MS detection.
-
Match Sample Solvent: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure proper peak focusing on the column head.[10]
-
Q3: My retention time is unstable and drifting between injections. What should I investigate?
Retention time drift points to a lack of system equilibrium or changing conditions.[6] A systematic approach is required to diagnose the root cause.
Troubleshooting Guide 2: Gas Chromatography (GC)
While less common than HPLC, GC can be used for purity, especially for volatile impurities.[5] Direct analysis of the hydrochloride salt is problematic.
Q1: Can I inject this compound directly onto a GC system?
Direct injection is not recommended.
-
Causality: Hydrochloride salts are non-volatile and will not elute from a GC column. Furthermore, the high temperatures of the GC inlet (typically >250°C) can cause the compound to decompose rather than vaporize, leading to no peak, broad peaks, or the appearance of degradation products.
-
Solution: The compound must be converted to its more volatile free-base form or derivatized before analysis.
Q2: How do I prepare the sample for GC analysis?
There are two primary strategies: neutralization to the free base or chemical derivatization.
-
Neutralization:
-
Protocol: Dissolve the hydrochloride salt in a suitable solvent (e.g., methanol). Add a slight excess of a base (e.g., sodium carbonate or a liquid amine like triethylamine) to neutralize the HCl and liberate the free base (Thiomorpholine 1,1-dioxide, CAS 39093-93-1).[5][11] The resulting solution can then be injected.
-
-
Derivatization:
-
Protocol: Convert the free amine to a less polar, more volatile derivative. Silylation is a common technique where an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group.[12] This reduces polarity and improves thermal stability.[12]
-
Troubleshooting Guide 3: NMR for Purity Assessment
NMR is an excellent tool for both identity confirmation and purity determination via quantitative NMR (qNMR).[4]
Q1: How can I use ¹H NMR to calculate the purity of my sample?
Quantitative ¹H NMR (qNMR) allows for the determination of purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known mass.
-
Causality (The Principle of qNMR): The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known amount of a high-purity standard, you can use the ratio of integrals to calculate the concentration and thus the purity of your analyte.
-
Step-by-Step Protocol:
-
Accurately weigh a specific amount of the this compound sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H NMR spectrum using quantitative parameters: ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This ensures all signals are fully relaxed before the next pulse, which is critical for accurate integration.
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate purity using the standard qNMR equation.
-
Q2: My NMR signals are broad and poorly resolved. What's the problem?
Signal broadening can arise from several factors related to sample preparation and instrument settings.
-
Causality & Solutions:
-
Sample Concentration: Too high a concentration can lead to viscosity-related broadening. Try diluting the sample.
-
Paramagnetic Impurities: Trace metals can cause significant broadening. If suspected, add a small amount of a chelating agent like EDTA.
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Re-shim the instrument, especially the Z1 and Z2 shims, to optimize field homogeneity.
-
Unresolved Couplings: Complex spin systems or intermediate chemical exchange rates can broaden signals. Changing the solvent or analysis temperature may help resolve these issues.
-
Troubleshooting Guide 4: Titration for Assay
Titration is a classic, robust pharmacopeial method for determining the overall percentage assay of an acidic or basic compound. For this hydrochloride salt, a simple acid-base titration is effective.[13]
Q1: What is a standard procedure for titrating this compound?
This involves titrating the acidic hydrochloride salt with a standardized strong base.
-
Protocol: Potentiometric Titration
-
Apparatus: Calibrated pH meter or autotitrator, beaker, and magnetic stirrer.[13]
-
Reagents: Standardized 0.1 N Sodium Hydroxide (NaOH) solution.[13]
-
Procedure: a. Accurately weigh about 150 mg of the sample into a beaker. b. Dissolve in ~50 mL of deionized water and stir to dissolve.[13] c. Place the calibrated pH electrode into the solution. d. Titrate with the standardized 0.1 N NaOH, recording the pH and the volume of titrant added. e. The equivalence point is the point of maximum inflection in the titration curve (e.g., the first derivative maximum).
-
Calculation: Calculate the assay based on the volume of NaOH consumed, its normality, the sample weight, and the molecular weight of the analyte (171.65 g/mol ).
-
Q2: My titration endpoint is unclear or "sluggish." How can I get a sharper result?
A poorly defined endpoint often relates to solubility issues or the inherent pKa of the analyte in the chosen solvent.
-
Causality: In a purely aqueous medium, if the free base form of the compound has low solubility, it may begin to precipitate as the titration proceeds, leading to a sluggish and inaccurate endpoint.
-
Solutions:
-
Use a Mixed Solvent: Performing the titration in a mixed solvent system, such as 50:50 water/isopropyl alcohol, can keep both the salt and the free base forms fully solvated throughout the titration, resulting in a much sharper endpoint.[14]
-
Consider Non-Aqueous Titration: For the highest precision, a non-aqueous titration can be performed. The free base (after neutralization) can be dissolved in a solvent like acetic acid and titrated with a strong acid like perchloric acid.[15] This method often yields very sharp endpoints for amines.[15]
-
References
- HPLC Troubleshooting Guide. (n.d.). Google Cloud.
- Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv.
- This compound (1:1) Supplier & Manufacturer in China. (n.d.). Bouling Chemical Co., Limited.
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- Amine Titration Method. (n.d.). Scribd.
- HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- This compound. (n.d.). Chem-Impex.
- Amine Titration. (n.d.). Scribd.
- Thiomorpholine(123-90-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications.
- This compound. (n.d.). Benchchem.
- a. 1 H NMR spectrum of thiomorpholine derivative. (n.d.). ResearchGate.
- Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? (2024). ResearchGate.
- Analytical Chemistry 1956 Vol.28 no.4. (1956). Analytical Chemistry.
- Thiomorpholinium-1,1-dioxide Chloride. (n.d.). Greatcell Solar Materials.
- Thiomorpholine 1,1-Dioxide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Thiomorpholine 1,1-dioxide. (n.d.). Chem-Impex.
- This compound. (n.d.). PubChem.
- Thiomorpholine 1,1-dioxide. (n.d.). Sigma-Aldrich.
- Method of testing content of free amine in nuclear matrix protein (NMP). (n.d.). Google Patents.
- Kinetics of thiomorpholine transformation by M. aurum MO1. (n.d.). ResearchGate.
- gas chromatography of cannabis constituents and their synthetic derivatives. (n.d.). Journal of Chromatography.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (1:1) Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Quality Assurance [chemheterocycles.com]
- 3. This compound | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thiomorpholine 1,1-Dioxide | 39093-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. ijsdr.org [ijsdr.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Stability of Thiomorpholine 1,1-Dioxide Hydrochloride
Welcome to the technical support resource for the synthesis of Thiomorpholine 1,1-dioxide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and handling of this important pharmaceutical intermediate.[1][2] We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your workflow effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and properties of this compound.
Q1: What is the most common and reliable synthesis route for this compound?
A1: The most prevalent method is a two-step process starting from an N-protected thiomorpholine, such as tert-butyl thiomorpholine-4-carboxylate. The synthesis involves:
-
Oxidation: The sulfide in the thiomorpholine ring is oxidized to a sulfone (1,1-dioxide). This is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or hydrogen peroxide.[3][4]
-
Deprotection and Salt Formation: The N-protecting group (e.g., Boc-group) is removed under acidic conditions using concentrated hydrochloric acid, which concurrently forms the desired hydrochloride salt.[1][3]
Q2: What are the most critical parameters to control during the synthesis to prevent decomposition?
A2: Success hinges on meticulous control over three key parameters:
-
Temperature: Especially during the oxidation step, which is highly exothermic. Runaway temperatures can lead to side-product formation and reduced yields.[3][5]
-
Reagent Stoichiometry and Purity: Using the correct molar ratios and high-purity starting materials is essential to avoid incomplete reactions and the formation of impurities that can be difficult to remove.[5][6]
-
Atmosphere and Moisture: The final product can be air-sensitive and susceptible to moisture.[7][8] Proper handling and storage under dry, inert conditions are crucial for long-term stability.[9]
Q3: What are the typical signs of product decomposition or impurity?
A3: Visual inspection can often provide the first clues. Signs of degradation include discoloration (a pure product should be a white to off-white crystalline solid), a change in texture, or a failure to meet melting point specifications (typically 68-71°C for the free base).[10] Analytically, impurities will be evident in NMR spectra as unexpected signals or in chromatography as additional peaks.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from direct sunlight.[7][11] For maximum longevity and to prevent potential degradation from atmospheric moisture or oxygen, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.[8][9][12] It should be kept separate from incompatible materials such as strong bases and oxidizing agents.[7][8]
Key Physicochemical Properties
The following table summarizes essential data for Thiomorpholine 1,1-dioxide and its hydrochloride salt.
| Property | Value | Source |
| Chemical Formula (HCl Salt) | C₄H₁₀ClNO₂S | [7] |
| Molecular Weight (HCl Salt) | 171.65 g/mol | [7] |
| Appearance | White to off-white crystalline powder/solid | [10][11][13] |
| Melting Point (Free Base) | 68 - 71 °C | [10] |
| Solubility | Moderately soluble in water; Soluble in Methanol | [1][7][11] |
| Stability | Stable under recommended storage conditions; may be air/moisture sensitive | [7][8] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [9][12] |
Part 2: Troubleshooting Guide for Synthesis
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Troubleshooting Workflow Diagram
The following diagram outlines a logical path for addressing synthetic challenges.
Caption: Troubleshooting decision tree for synthesis.
Detailed Q&A Troubleshooting
Problem 1: Low yield or incomplete reaction during the oxidation step.
-
Q: My oxidation of N-Boc-thiomorpholine with potassium permanganate (KMnO₄) is sluggish and gives a low yield of the dioxide. What is the cause?
-
A: Causality & Solution: This issue often stems from two sources: poor temperature control or impure reagents. The oxidation is highly exothermic, and if the temperature is not maintained, side reactions can occur.[5] A Chinese patent highlights the importance of adding the oxidant in batches to keep the reaction smooth and controllable, recommending a temperature between 35-40°C.[3]
-
Actionable Advice:
-
Ensure your starting thiomorpholine is pure.
-
Add the solid KMnO₄ in small portions over time, carefully monitoring the internal reaction temperature. Use an ice bath to maintain the target temperature range.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
-
Problem 2: The final product is discolored or shows impurities after the deprotection/salt formation step.
-
Q: After adding concentrated HCl to deprotect the N-Boc-thiomorpholine 1,1-dioxide, my final isolated product is yellow/brown instead of white. Why?
-
A: Causality & Solution: Discoloration often indicates degradation, which can be caused by excessive heat during the workup. After the deprotection is complete, the solvent and excess HCl must be removed. Performing this concentration at elevated temperatures can char the organic material.
-
Actionable Advice:
-
Conduct the deprotection at room temperature. A typical procedure involves stirring for several hours (e.g., 3 hours) to ensure the reaction goes to completion.[1]
-
Remove the solvent (e.g., THF/methanol) and excess HCl under reduced pressure (rotary evaporation) while keeping the water bath temperature low (e.g., <40°C).
-
The resulting crude solid can be purified by suspending it in a minimal amount of a suitable solvent like methanol, filtering, washing with fresh cold methanol, and then drying thoroughly.[1]
-
-
-
Problem 3: The isolated this compound seems to degrade over time.
-
Q: I successfully synthesized a pure, white batch of the product, but after a few weeks in storage, it has become clumpy and discolored. What is happening?
-
A: Causality & Solution: This strongly suggests degradation due to improper storage. The hydrochloride salt is hygroscopic and can absorb atmospheric moisture, which can lead to hydrolysis or other forms of decomposition. The compound may also be sensitive to air (oxidation).[7][8]
-
Actionable Advice:
-
Drying is Critical: Ensure the product is absolutely dry before storage. Dry under high vacuum for several hours.
-
Inert Atmosphere: Store the final product in a sealed vial with the headspace flushed with an inert gas like argon or nitrogen.[9][12]
-
Proper Location: Keep the container in a desiccator or a dry cabinet, away from light and heat sources.[7][11]
-
-
-
Part 3: Validated Experimental Protocol
This protocol is a synthesized example based on common procedures for the preparation of this compound from its N-Boc protected precursor.[1][3]
Synthesis of this compound
Caption: General synthetic workflow.
Step 1: Oxidation of tert-butyl thiomorpholine-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve tert-butyl thiomorpholine-4-carboxylate (1.0 eq) in a suitable solvent system such as aqueous acetone.
-
Cool the mixture in an ice-water bath.
-
Slowly add potassium permanganate (KMnO₄) (approx. 2.2 eq) in small portions, ensuring the internal temperature does not exceed 40°C.[3]
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC until all starting material is consumed.
-
Upon completion, quench the reaction with a suitable agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 1,1-dioxothiomorpholine-4-carboxylate. This intermediate can be carried forward without further purification.
Step 2: Deprotection to form this compound
-
Dissolve the crude intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.[1]
-
To this solution, slowly add concentrated hydrochloric acid (e.g., 4-5 equivalents) at room temperature with stirring.[1]
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours, or until TLC analysis indicates the complete disappearance of the starting material.[1]
-
Concentrate the reaction mixture under reduced pressure, ensuring the bath temperature remains low (<40°C), to remove the solvents and excess HCl.
-
The resulting crude solid or oil should be treated with cold methanol. Suspend the crystals, stir briefly, and then collect the solid by vacuum filtration.[1]
-
Wash the collected crystals with a small amount of cold methanol and then dry thoroughly under high vacuum to yield this compound as a white crystalline solid.[1]
References
- Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ....
- Bouling Chemical Co., Limited. (n.d.). This compound (1:1) Supplier & Manufacturer in China. [Link]
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Greatcell Solar Materials. (n.d.). Thiomorpholinium-1,1-dioxide Chloride. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound (1:1) Supplier & Manufacturer in China | Specifications, Uses, Safety Data, Quality Assurance [chemheterocycles.com]
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- 11. guidechem.com [guidechem.com]
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- 13. Thiomorpholinium-1,1-dioxide Chloride [greatcellsolarmaterials.com]
Technical Support Center: Optimizing Solvent Selection for Reactions Involving Thiomorpholine 1,1-Dioxide Hydrochloride
Welcome to the technical support resource for optimizing reactions with thiomorpholine 1,1-dioxide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of solvent selection when using this valuable building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Section 1: Core Principles & Physicochemical Properties
Understanding the inherent properties of this compound is the foundation for rational solvent selection. Its behavior in solution is dictated by its structure: a polar sulfone group, a secondary amine packaged as a hydrochloride salt.
FAQ: What are the key properties of this compound I should consider?
Answer: There are three primary characteristics to consider:
-
It is a Salt: The hydrochloride form means you are not working with the free, nucleophilic amine. It is an ammonium salt. This makes it a crystalline, often high-melting solid with significantly different solubility compared to its free-base form.[1] The pH of the compound in aqueous solution will be acidic.
-
Polarity: The presence of the S,S-dioxide group makes the molecule highly polar. This polarity, combined with its ionic salt nature, governs its solubility.[2]
-
Acidity (pKa): The protonated amine has an associated pKa. To engage the nitrogen in a nucleophilic reaction (e.g., alkylation, acylation), you must add a base to deprotonate it in situ. The pKa of the free base, thiomorpholine 1,1-dioxide, is approximately 5.4-6.5.[2][3] This means a base whose conjugate acid has a pKa significantly higher than this range is required for complete deprotonation.
Data Summary: Solubility Profile
The solubility of this compound is a critical parameter. The table below provides a qualitative summary based on literature and typical laboratory observations.
| Solvent | Type | Qualitative Solubility | Rationale & Comments |
| Water | Protic | Moderately Soluble | The hydrochloride salt form enhances aqueous solubility.[2] |
| Methanol (MeOH) | Protic | Soluble | Often used in synthesis, but can interfere with certain reagents.[4][5][6] |
| Acetonitrile (MeCN) | Polar Aprotic | Poor to Suspension | Often used as a slurry/suspension.[7] Sonication may be required to disperse the solid.[7] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good general-purpose solvent for this substrate due to its high polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Slightly Soluble | High polarity makes it a good solvent, though it can be difficult to remove and can participate in some oxidation reactions.[8] |
| Dichloromethane (DCM) | Aprotic | Poorly Soluble | Generally not a good choice for the initial dissolution of the salt.[6] |
| Tetrahydrofuran (THF) | Aprotic | Poorly Soluble | Similar to DCM, its lower polarity is insufficient to dissolve the salt effectively.[6] |
Section 2: Strategic Solvent Selection & Troubleshooting
A logical workflow can streamline the process of selecting an appropriate solvent system and help diagnose issues when they arise.
Workflow for Initial Solvent Selection
This decision tree provides a starting point for choosing a solvent for common reaction types involving this compound.
Caption: A decision workflow for initial solvent selection.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is sluggish and fails to reach completion. How can I diagnose if the solvent is the issue?
A1: This is a classic problem often rooted in solubility.
-
Causality: this compound must first be deprotonated by a base to become an active nucleophile. If the hydrochloride salt has poor solubility in your chosen solvent (e.g., MeCN, THF), only the small amount of dissolved material can react. This creates a bottleneck, slowing the reaction. Furthermore, the base itself might not be soluble enough to be effective.
-
Troubleshooting Steps:
-
Visual Inspection: Is your reaction a thick, un-stirrable slurry? This indicates poor solubility.
-
Solvent Change: Switch to a more polar aprotic solvent like DMF or NMP. These solvents are often excellent choices for dissolving polar salts and facilitating reactions.
-
Temperature Increase: Gently heating the reaction can increase the solubility of the starting material and accelerate the rate.
-
Base Evaluation: Ensure your base is strong enough (e.g., DIPEA, DBU) and soluble in the chosen solvent.
-
Q2: My reaction mixture has become a solid mass after adding the base. What happened?
A2: This is typically caused by the precipitation of the base's hydrochloride salt.
-
Causality: When you add a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the this compound, you form the free amine and the hydrochloride salt of your added base (e.g., Et₃N·HCl or DIPEA·HCl). These ammonium salts are often poorly soluble in moderately polar organic solvents like acetonitrile or DCM, causing them to precipitate and potentially trap your reactants, stalling the reaction.
-
Solutions:
-
Increase Solvent Volume: The simplest first step is to add more solvent to try and dissolve the precipitated salt.
-
Switch to a More Polar Solvent: Solvents like DMF can often keep these byproduct salts in solution.
-
Use an Alternative Base: Consider a base whose hydrochloride salt might be more soluble. Alternatively, using a solid-supported base can simplify removal during work-up.
-
Caption: Troubleshooting logic for a stalled reaction.
Q3: Can I use a protic solvent like methanol or ethanol?
A3: It depends entirely on your reagents.
-
When it Works: Methanol has been successfully used in some syntheses, particularly when the electrophile is robust.[5][6] Its high polarity is excellent for dissolving the hydrochloride salt.
-
When to Avoid It: Do NOT use protic solvents if your reaction involves:
-
Highly reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides) that can react with the solvent.
-
Strong bases (e.g., NaH, LDA) that will deprotonate the solvent instead of your substrate.
-
Reagents sensitive to protic sources.
-
Section 3: Experimental Protocol Example
This section provides a representative protocol for an N-alkylation reaction, highlighting the key considerations for solvent and base selection.
Protocol: N-Alkylation with a Benzyl Bromide Derivative
This protocol is adapted from a literature procedure and illustrates the use of acetonitrile as a suspension.[7]
Objective: To synthesize the N-alkylated product of thiomorpholine 1,1-dioxide.
Materials:
-
This compound
-
Substituted Benzyl Bromide (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Acetonitrile (MeCN)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add acetonitrile to create a suspension (approx. 0.1 M concentration relative to the limiting reagent). The solid will not fully dissolve.
-
Base Addition: Add N,N-diisopropylethylamine (2.2 eq) to the suspension. The mixture may become slightly less cloudy as some free base is formed, but the DIPEA·HCl salt will begin to form.
-
Dispersion: Sonicate the mixture for 5-10 minutes at room temperature to ensure the solids are well-dispersed.[7]
-
Electrophile Addition: Add the substituted benzyl bromide (1.0 eq) to the stirring suspension.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Troubleshooting Note: If the reaction is slow, an additional portion of MeCN can be added to improve stirring, or the temperature can be gently raised to 40-50 °C.[7]
-
Work-up:
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Filter the resulting slurry to remove the precipitated DIPEA·HCl.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or recrystallization as needed.
-
References
- Bouling Chemical Co., Limited. This compound (1:1) Supplier & Manufacturer in China.
- Guidechem. Thiomorpholine-1,1-dioxide 39093-93-1 wiki.
- ChemicalBook. This compound synthesis.
- Google Patents.
- Mol-Instincts. Some tips on Thiomorpholine-1-oxide hydrochloride.
- Chem-Impex. Thiomorpholine 1,1-dioxide.
- PubChem - NIH. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228.
- Chem-Impex. This compound.
- ACS Publications.
- ChemRxiv.
- ChemicalBook. Thiomorpholine-1,1-dioxide | 39093-93-1.
Sources
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- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thiomorpholine.com [thiomorpholine.com]
- 8. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
Technical Support Center: Navigating the Scale-Up of Thiomorpholine 1,1-Dioxide Hydrochloride Production
Welcome to the technical support guide for the synthesis and scale-up of Thiomorpholine 1,1-dioxide hydrochloride. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot plant or manufacturing scale. As a versatile building block in medicinal chemistry, particularly for novel antibiotics and other therapeutics, a robust and scalable synthesis is critical.[1][2]
This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into the common challenges encountered during scale-up. We will explore the causality behind process deviations and offer structured solutions to ensure your project's success.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and cost-effective method for producing this compound begins with readily available starting materials like diethanolamine.[3][4] The general sequence involves chlorination, cyclization, oxidation, and finally, salt formation. While variations exist, the following pathway highlights the critical transformations and intermediates.
Caption: A common multi-step synthesis pathway for this compound.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific, practical problems that frequently arise during the scale-up process.
Question 1: During the chlorination of diethanolamine with thionyl chloride (Step 1), my reaction mixture turns dark brown or black, and the yield of bis(2-chloroethyl)amine hydrochloride is significantly lower than in the lab. What is causing this?
Answer: This is a classic sign of an uncontrolled exotherm leading to decomposition.
-
Causality: The reaction between an alcohol (diethanolamine) and thionyl chloride is highly exothermic and liberates significant quantities of gaseous HCl and SO₂. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. During scale-up, this ratio decreases dramatically, making it difficult to remove heat effectively. The resulting temperature spike accelerates side reactions and causes the degradation of the starting material and product, leading to charring and reduced yield.
-
Troubleshooting & Solutions:
-
Reverse Addition: Instead of adding thionyl chloride to diethanolamine, add the diethanolamine solution dropwise to the thionyl chloride solution. This ensures the reactive species is consumed immediately under controlled conditions.
-
Dilution & Solvent Choice: Increasing the dilution with an appropriate inert solvent (e.g., toluene, dichloromethane) can help manage the reaction mass's heat capacity.[3] However, be mindful that excessive dilution may slow the reaction and impact downstream processing.
-
Aggressive Cooling & Controlled Addition: Ensure your reactor has sufficient cooling capacity. Start the reaction at a lower temperature (e.g., 0-5 °C) and control the addition rate of the diethanolamine solution to maintain a stable internal temperature. Use a temperature probe to monitor the batch temperature in real-time, not just the jacket temperature.
-
Agitation: Poor mixing can create localized "hot spots." Verify that the agitation is sufficient to keep the reaction mixture homogeneous and facilitate heat transfer to the reactor walls.
-
Question 2: The oxidation of thiomorpholine with potassium permanganate (KMnO₄) (Step 3) is difficult to control. I'm experiencing a dangerous temperature spike after an initial induction period. How can I run this safely at scale?
Answer: The oxidation with KMnO₄ is notoriously energetic and requires stringent control measures. The induction period followed by a runaway reaction is a common and hazardous scenario.
-
Causality: Potassium permanganate is a powerful oxidizing agent. The reaction's initiation can be slow (the induction period), but once it begins, it is autocatalytic and highly exothermic. The heat generated further accelerates the reaction rate, creating a feedback loop that can lead to a thermal runaway if not managed.
-
Troubleshooting & Solutions:
-
Portion-wise Addition: Never add all the KMnO₄ at once. Add it in small, controlled portions, allowing the temperature to stabilize between additions. A patent for this process specifically recommends adding potassium permanganate in batches to control the exotherm.[3]
-
Monitor the Exotherm: Use a sensitive temperature probe and a reaction calorimeter if available to characterize the heat flow. The rate of addition should be dictated by the reactor's ability to remove the heat generated.
-
Alternative Reagents: Consider exploring alternative, safer oxidation systems for scale-up. For example, hydrogen peroxide with a suitable catalyst (like sodium tungstate) can offer a milder and more controllable reaction profile. The oxidation of thiomorpholine using hydrogen peroxide is a known method.[5]
-
Quenching Strategy: Have a quenching agent (e.g., sodium bisulfite solution) ready on standby to quickly neutralize the permanganate and stop the reaction in an emergency.
-
Question 3: My final product, this compound, "oils out" during crystallization or results in a fine, difficult-to-filter powder. How can I improve my isolation step (Step 4)?
Answer: This issue points to problems with supersaturation, solvent choice, or impurities.
-
Causality: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit so rapidly that molecules don't have time to arrange into an ordered crystal lattice, forming an amorphous liquid phase instead. Fine powders result from rapid, uncontrolled nucleation. Impurities can also inhibit crystal growth.
-
Troubleshooting & Solutions:
-
Solvent System Optimization: The choice of crystallization solvent is critical. Often, an anti-solvent system is used. For example, dissolving the product in a polar solvent like methanol or water and then slowly adding a less polar anti-solvent like isopropanol or acetone can induce controlled crystallization.[6]
-
Controlled Cooling Profile: Avoid "crash cooling." A slow, linear cooling ramp allows for the gradual formation of larger, more stable crystals. A typical profile might be to cool from the dissolution temperature to an intermediate temperature, hold for a period, and then cool slowly to the final isolation temperature.
-
Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) when the solution is slightly supersaturated. This provides a template for crystal growth and can prevent oiling out while promoting a more uniform particle size.
-
Purity Check: Analyze the purity of the solution before crystallization. If significant impurities are present, they may need to be removed via a carbon treatment or an additional work-up step, as they can act as crystal growth inhibitors.
-
Section 3: Troubleshooting Workflow Diagram
This decision tree provides a logical path to diagnose common scale-up issues.
Caption: A decision-tree diagram for troubleshooting common scale-up problems.
Section 4: Key Scale-Up Considerations & Data
When moving from grams to kilograms, several physical and safety parameters become critical.
| Parameter | Laboratory Scale (Grams) | Pilot/Manufacturing Scale (Kilograms) | Key Considerations & Rationale |
| Heat Transfer | High surface area to volume ratio; efficient dissipation via flask walls. | Low surface area to volume ratio; requires jacketed reactors and precise temperature control. | The inability to remove heat is the most common cause of failed scale-up. Reaction calorimetry is highly recommended to quantify heat flow before scaling.[7] |
| Addition Rate | Often manual via dropping funnel over minutes. | Automated pump control over hours. | Must be linked to the reactor's cooling capacity to prevent thermal accumulation. A slow, controlled addition is crucial for exothermic steps. |
| Mixing | Magnetic stir bar or overhead stirrer; generally efficient. | Impeller design, speed (RPM), and baffle presence are critical for homogeneity. | Inefficient mixing leads to localized concentration and temperature gradients, causing side reactions and impurities. |
| Gas Evolution | Vented to a fume hood. | Requires a dedicated off-gas scrubbing system to neutralize corrosive gases like HCl and SO₂. | The volume of gas produced at scale is substantial and poses a significant safety and environmental hazard. |
| Safety | Standard PPE (lab coat, glasses). | Requires process hazard analysis (PHA), potentially enclosed charging systems, and emergency procedures. | Handling large quantities of hazardous materials like thionyl chloride necessitates rigorous engineering and administrative controls.[7] |
Section 5: Experimental Protocol Example
This protocol is a representative example for educational purposes and must be adapted and validated for specific laboratory and scale conditions.
Protocol: Kilogram-Scale Synthesis of Thiomorpholine 1,1-dioxide
-
Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
-
Charge a 50 L glass-lined reactor with toluene (20 L) and thionyl chloride (5.0 kg, 42.0 mol). Cool the reactor jacket to 0-5 °C.
-
In a separate vessel, dissolve diethanolamine (2.0 kg, 19.0 mol) in toluene (10 L).
-
Slowly add the diethanolamine solution to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the resulting solid, wash with cold toluene (2 x 2 L), and dry under vacuum to yield the intermediate.
-
-
Step 2 & 3: Cyclization and In-situ Oxidation
-
Charge a 100 L reactor with water (50 L) and the bis(2-chloroethyl)amine hydrochloride from the previous step.
-
Add a solution of sodium sulfide nonahydrate (4.8 kg, 20.0 mol) in water (10 L) dropwise, maintaining the temperature below 25 °C. Stir for 4 hours to form thiomorpholine in solution.
-
Cool the solution to 5 °C. In a separate container, prepare a solution of potassium permanganate (6.5 kg, 41.1 mol) in water (30 L).
-
Add the KMnO₄ solution to the reactor in portions over 8-10 hours, carefully monitoring the temperature to keep it below 15 °C.
-
After the addition, stir for another 2 hours. Quench any remaining permanganate by slowly adding a 10% sodium bisulfite solution until the purple color disappears.
-
-
Step 4: Isolation and Salt Formation
-
Filter the manganese dioxide byproduct.
-
Adjust the pH of the filtrate to >12 with 50% NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 L).
-
Combine the organic extracts and concentrate under reduced pressure to obtain crude Thiomorpholine 1,1-dioxide as an oil or solid.
-
Dissolve the crude product in isopropanol (10 L). Cool to 10 °C and slowly bubble anhydrous HCl gas or add concentrated HCl until the pH is ~1-2.
-
Stir the resulting slurry for 4 hours at 0-5 °C.
-
Filter the solid, wash with cold isopropanol (2 x 2 L), and dry in a vacuum oven at 50 °C to yield the final product.
-
Section 6: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent moisture uptake and degradation.[8]
-
-
Q: Besides TLC and NMR, what analytical methods are best for monitoring reaction progress and final product purity at scale?
-
A: High-Performance Liquid Chromatography (HPLC) with a suitable detector (UV or ELSD) is the preferred method for quantitative analysis of both the main component and any impurities. Gas Chromatography (GC) can also be used if the compound or its intermediates are sufficiently volatile.
-
-
Q: Are there modern, potentially safer synthesis routes being developed?
-
A: Yes, continuous flow chemistry is emerging as a powerful alternative. A telescoped continuous flow process using a photochemical thiol-ene reaction has been developed, which offers enhanced safety by minimizing the amount of hazardous intermediates present at any given time.[9][10][11][12][13][14] While the initial equipment investment is higher, it can provide superior control over reaction parameters.
-
-
Q: What are the primary safety hazards associated with the final product?
-
A: According to safety data, this compound may cause skin and eye irritation. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][15] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
References
- Google Patents. (CN106397356A)
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Guidechem. Thiomorpholine-1,1-dioxide 39093-93-1 wiki.
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH.
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
- BenchChem. (2025).
- Google Patents. (CN105906582A)
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- BenchChem. (2025). Application Note: A Modernized Approach to Thiomorpholine Synthesis.
- ChemicalBook. This compound synthesis.
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
- Sigma-Aldrich. Thiomorpholine 1,1-dioxide | 39093-93-1.
- Chem-Impex. This compound.
- PubChem. This compound | C4H10ClNO2S | CID 12324096.
- Chem-Impex. Thiomorpholine 1,1-dioxide.
- ResearchGate. (2025). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
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- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
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- 15. This compound | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thiomorpholine 1,1-dioxide Hydrochloride
Introduction
Welcome to the Technical Support Center for Thiomorpholine 1,1-dioxide Hydrochloride. This compound is a vital building block in the pharmaceutical industry, frequently utilized in the synthesis of bioactive molecules and drug candidates.[1][2][3] Its purity is paramount, as even minor by-products can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning by-product formation during the synthesis of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, control, and minimize impurities, ensuring the highest quality product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and analysis of this compound.
Q1: What are the primary synthetic routes for this compound?
A1: The most prevalent methods involve the oxidation of a thiomorpholine precursor, followed by salt formation. Key routes include:
-
Direct Oxidation of Thiomorpholine: This common method uses strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide to directly convert thiomorpholine to its 1,1-dioxide form.[1][4] The free base is then treated with hydrochloric acid.
-
N-Protected Synthesis: This route begins with an N-protected thiomorpholine (e.g., using a tert-butyloxycarbonyl, or 'Boc', protecting group). The protected intermediate is oxidized, and the protecting group is subsequently removed (deprotected) using concentrated hydrochloric acid, which also forms the desired hydrochloride salt in the same step.[5][6][7]
Q2: What are the most common by-products encountered in this synthesis?
A2: By-products are typically related to incomplete reactions or side reactions. The most common include:
-
Thiomorpholine 1-oxide (Sulfoxide): Results from incomplete oxidation of the sulfur atom.
-
Unreacted Thiomorpholine: The starting material may be present if the reaction does not go to completion.
-
N-Boc-Thiomorpholine 1,1-dioxide: In the N-protected route, this by-product arises from incomplete deprotection.[6]
-
Ring-Cleavage Products: Harsh reaction conditions (e.g., excessive temperature) can lead to the degradation of the thiomorpholine ring into smaller, oxidized aliphatic compounds.[8]
Q3: Why is temperature control so critical during the oxidation step?
A3: The oxidation of the sulfide in thiomorpholine to a sulfone is a highly exothermic process. Without strict temperature control, a thermal runaway can occur. This not only poses a significant safety risk but also promotes the formation of undesirable by-products through over-oxidation and ring cleavage.[8] Maintaining the recommended temperature range, often between 35–40°C, is essential for achieving high yield and purity.[8]
Q4: What is the advantage of using an N-protected synthesis strategy?
A4: Using a protecting group like Boc can improve the solubility of the starting material in certain organic solvents and prevent side reactions at the nitrogen atom during oxidation. While it adds an extra deprotection step, this strategy can sometimes lead to a cleaner reaction profile and simplify purification compared to the direct oxidation of the more reactive, unprotected thiomorpholine.
Q5: Which analytical techniques are essential for quality control and by-product analysis?
A5: A combination of chromatographic and spectroscopic methods is crucial.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and detecting by-products.[3][8]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the chemical structure of the final product and identifying the structures of unknown impurities.[6][8]
-
Thin-Layer Chromatography (TLC): A rapid and effective tool for monitoring the progress of the reaction in real-time to ensure it has gone to completion.[5]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the characteristic S=O stretches of the sulfone group.[8]
Part 2: Troubleshooting Guide for By-product Analysis
This guide is designed to help you diagnose and resolve specific issues related to by-product formation during your synthesis.
Issue 1: Presence of Starting Material or Sulfoxide Intermediate in Final Product
-
Observation: HPLC analysis shows peaks corresponding to Thiomorpholine and/or Thiomorpholine 1-oxide. ¹H NMR may show broader or overlapping signals with the main product peaks.
-
Probable Cause: Incomplete oxidation. This can be due to insufficient reaction time, an inadequate amount of the oxidizing agent, or a reaction temperature that is too low, slowing the conversion rate.
-
Causality Explained: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. If the reaction is quenched prematurely or the oxidant is fully consumed before all the sulfoxide is converted, these species will remain as impurities.
-
Solutions & Preventative Measures:
-
Reaction Monitoring: Use TLC to track the disappearance of the starting material before quenching the reaction.[5]
-
Optimize Oxidant Stoichiometry: Ensure at least two molar equivalents of the oxidizing agent (e.g., H₂O₂) are used. A slight excess may be required, but this should be carefully optimized to avoid over-oxidation.
-
Controlled Reagent Addition: For highly reactive oxidants like KMnO₄, adding it in portions (batch-wise) helps maintain a manageable reaction temperature and ensures a more controlled and complete reaction.[5]
-
Verify Reaction Time & Temperature: Ensure the reaction is stirred for the recommended duration at the optimal temperature to allow for full conversion.
-
Issue 2: Low Yield and Presence of Unidentified Polar Impurities
-
Observation: The final product yield is significantly lower than expected. HPLC analysis shows multiple, often broad, early-eluting peaks, indicating highly polar by-products.
-
Probable Cause: Over-oxidation and/or thermal degradation leading to ring cleavage.
-
Causality Explained: Excessive temperatures or a large excess of a strong oxidizing agent can provide enough energy to break the C-S or C-N bonds within the thiomorpholine ring. This fragmentation leads to a mixture of smaller, highly oxidized, and often water-soluble compounds, which are difficult to remove and result in a low yield of the desired product.
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Use a jacketed reactor or an ice bath to maintain the reaction temperature within the specified range (e.g., 35-40°C).[8]
-
Slow, Controlled Addition of Reagents: Add the oxidizing agent slowly and sub-surface if possible to prevent localized "hot spots" where degradation can occur.
-
Choose a Milder Oxidant: If over-oxidation is a persistent issue with KMnO₄, consider alternative, milder oxidizing agents like hydrogen peroxide in a suitable solvent.[4]
-
Issue 3: Presence of N-Protected By-product in the Final Hydrochloride Salt
-
Observation: A less polar by-product is observed in HPLC, and ¹H NMR shows a characteristic signal for the protecting group (e.g., a singlet at ~1.4 ppm for a Boc group).
-
Probable Cause: Incomplete acidic hydrolysis (deprotection) of the nitrogen protecting group.
-
Causality Explained: The removal of acid-labile protecting groups like Boc requires a sufficient concentration of acid and adequate time to proceed to completion. If the acid concentration is too low, the reaction time is too short, or the temperature is insufficient, a portion of the N-protected intermediate will remain.
-
Solutions & Preventative Measures:
-
Adjust Acid Concentration: Ensure a sufficiently high concentration of HCl is used for the deprotection step. The use of concentrated HCl is common.[6]
-
Increase Reaction Time/Temperature: If incomplete deprotection is observed, increase the stirring time at room temperature or gently warm the reaction mixture (e.g., to 40-50°C), monitoring by TLC/HPLC until the intermediate is fully consumed.
-
Ensure Proper Mixing: In larger-scale reactions, ensure the mixture is stirred vigorously to guarantee that the acid can effectively react with the protected compound, which may have limited solubility.
-
Part 3: Analytical Protocols & Data Interpretation
Accurate analysis is key to troubleshooting. The following are standard protocols for assessing the purity of this compound.
Experimental Protocol 1: HPLC Method for Purity Assessment
This protocol provides a robust method for separating the target compound from its common by-products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of water or the initial mobile phase mixture.
Data Interpretation Table
The following table summarizes the expected analytical signals for the target compound and its primary by-products. Note: Exact retention times (RT) and chemical shifts (δ) may vary based on the specific instrument and conditions used.
| Compound Name | Expected HPLC RT (min) | Key ¹H NMR Signals (in D₂O, δ ppm) |
| Thiomorpholine 1,1-dioxide HCl | ~3.5 - 5.0 | ~3.6-3.9 (m, 4H), ~3.4-3.6 (m, 4H) |
| Thiomorpholine 1-oxide (Sulfoxide) | ~2.5 - 4.0 | Signals will be shifted slightly upfield from the dioxide. |
| Thiomorpholine (Starting Material) | ~2.0 - 3.5 | ~3.1 (t, 4H), ~2.8 (t, 4H) |
| N-Boc-Thiomorpholine 1,1-dioxide | ~10.0 - 12.0 | ~3.8 (m, 4H), ~3.2 (m, 4H), ~1.45 (s, 9H) |
| Ring-Cleavage Products | < 2.5 (Highly Polar) | Complex multiplets in the aliphatic region; may show aldehyde or carboxylic acid protons. |
Part 4: Visual Guides & Workflows
Synthesis Pathway and By-product Formation
The following diagram illustrates the common synthesis route via direct oxidation and highlights the points at which key by-products are formed.
Caption: Synthesis pathway showing by-product origins.
Troubleshooting Workflow for Impurity Analysis
This workflow provides a logical sequence of steps to follow when an unknown impurity is detected in the final product.
Caption: Logical workflow for identifying and resolving impurities.
References
- Vertex AI Search. (2025).
- Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
- NCBI Bookshelf. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). [Link]
- ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
Sources
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- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 6. This compound | 59801-62-6 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Improving the handling and safety of Thiomorpholine 1,1-dioxide hydrochloride
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the handling, safety, and application of Thiomorpholine 1,1-dioxide hydrochloride. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its properties is crucial for successful and safe experimentation.[1] This guide, structured in a user-friendly question-and-answer format, addresses common challenges and provides field-proven insights to ensure both safety and experimental integrity.
Section 1: Safety and Handling Protocols
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel. This section addresses the most frequent questions regarding safety procedures.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary risks include:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][5]
-
Harmful if Swallowed: Some data indicates it may be harmful if swallowed.[4][5][6]
Always consult the Safety Data Sheet (SDS) before use.[2][3][5][7]
Q2: What are the correct storage and handling procedures for this compound?
A2: To maintain the compound's integrity and prevent accidents, adhere to the following procedures:
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3][8] Keep it away from incompatible materials, such as strong oxidizing agents and bases.[3][8] Some suppliers recommend storing under an inert atmosphere.[3][9][10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid generating and inhaling dust.[2][3][5] Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly with soap and water after handling.[2]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?
A3: The following PPE must be worn to minimize exposure:
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[3][5]
-
Body Protection: Use a lab coat or impervious clothing.[2][5]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Q4: What is the correct procedure for cleaning up a spill of this compound?
A4: In the event of a spill, immediate and proper cleanup is crucial.
-
Alert Personnel: Advise personnel in the area and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spillage from entering drains or water courses.[2]
-
Clean-up (Dry Spill): Use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or vacuum the material and place it into a clean, dry, labeled, and sealable container for disposal.[2][3]
-
Decontaminate: Wash the spill area down with large amounts of water.[2]
-
Dispose: Dispose of the waste in an approved hazardous waste collection point in accordance with local regulations.[2][3]
Section 2: Experimental Troubleshooting Guide
This section focuses on specific issues that may arise during reactions involving this compound, providing causal explanations and actionable solutions.
Q5: My reaction yield is consistently low. What are the potential causes related to the reagent itself?
A5: Low yield can be frustrating. When troubleshooting, consider the unique properties of this hydrochloride salt.
-
Cause 1: Acidity of the Reagent. The "hydrochloride" designation means you are working with an acidic salt. The nitrogen atom in the thiomorpholine ring is protonated. If your reaction requires the free amine (a neutral, nucleophilic nitrogen), the acidic nature of the starting material will prevent the reaction from proceeding.
-
Solution: You must add a non-nucleophilic base to the reaction mixture to neutralize the hydrochloride and liberate the free amine. Common choices include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[12][13] Typically, at least one equivalent of base is required, with a slight excess often used to ensure complete neutralization.
-
-
Cause 2: Poor Solubility. While described as moderately soluble in water, its solubility in organic solvents can vary.[8] If the reagent does not fully dissolve in your reaction solvent, the reaction will be slow and incomplete.
-
Cause 3: Reagent Degradation. Improper storage (e.g., exposure to moisture or incompatible chemicals) can lead to degradation.
Experimental Protocol: Neutralization for Amine-Based Reactions
This protocol outlines the standard procedure to deprotonate this compound for use in reactions requiring the free amine.
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add the chosen anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile, or DMF). Stir the suspension.
-
Base Addition: Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 eq), to the suspension at room temperature or 0 °C, depending on the reaction's sensitivity.
-
Stirring: Allow the mixture to stir for 15-30 minutes. You should observe the suspension dissolving as the more soluble free amine is formed.
-
Reaction: The resulting solution now contains the active, nucleophilic thiomorpholine 1,1-dioxide and is ready for the addition of other reagents.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing low-yield reactions.
Sources
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Validation & Comparative
A Technical Guide to the Biological Activity of Saturated Heterocycles: A Comparative Analysis of Thiomorpholine 1,1-Dioxide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences the druglikeness and overall performance of a therapeutic candidate. These cyclic structures are integral components of a vast number of approved drugs, lauded for their ability to impart favorable physicochemical properties, enhance binding to biological targets, and provide vectors for chemical diversification. This guide offers an in-depth, objective comparison of the biological and pharmacological characteristics of four key six-membered saturated heterocycles: thiomorpholine 1,1-dioxide hydrochloride, piperidine, piperazine, and morpholine.
The inclusion of this compound in this comparison is of particular note. As a sulfone-containing bioisostere of morpholine, it presents a unique combination of polarity, hydrogen bonding capability, and metabolic stability that is increasingly being explored in modern drug discovery programs. This guide will dissect the nuances of each heterocyclic core, providing a comparative analysis of their physicochemical properties, metabolic fates, and reported biological activities, supported by experimental data and detailed protocols to empower researchers in their scaffold selection process.
Physicochemical Properties: The Foundation of Pharmacokinetics
The physicochemical properties of a scaffold are fundamental to its pharmacokinetic profile, influencing solubility, permeability, and ultimately, bioavailability. The table below provides a comparative summary of key physicochemical parameters for the four heterocycles.
| Property | Thiomorpholine 1,1-Dioxide | Morpholine | Piperidine | Piperazine |
| Molecular Weight ( g/mol ) | 135.19[1] | 87.12 | 85.15[2] | 86.14[3] |
| logP | -1.1[1] | -0.86[4] | 0.84[2][5] | -1.5[6] |
| pKa (Conjugate Acid) | ~5.4 - 6.48[1][7] | 8.51 | 11.12[2] | 9.73 and 5.35[8] |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms of sulfone) | 1 (Oxygen) | 1 (Nitrogen) | 2 (Nitrogen atoms) |
| Water Solubility | Soluble[7] | Miscible[4] | Miscible[2] | 150 g/L (20 °C)[9] |
Expert Insights: The sulfone group in thiomorpholine 1,1-dioxide significantly increases its polarity, as reflected in its low logP value, which is comparable to that of piperazine. This high polarity generally translates to good aqueous solubility, a desirable trait for drug formulation. However, it may also present a challenge for passive diffusion across biological membranes. The pKa of thiomorpholine 1,1-dioxide is notably lower than that of piperidine and the primary pKa of piperazine, indicating that it is a weaker base. This can be advantageous in reducing off-target interactions with aminergic receptors and may influence its absorption and distribution profile.
Metabolic Stability: A Tale of Four Rings
The metabolic fate of a heterocyclic scaffold is a critical determinant of its in vivo half-life and potential for drug-drug interactions. The inherent chemical stability and susceptibility to enzymatic degradation vary significantly among these four rings.
Thiomorpholine 1,1-Dioxide: The electron-withdrawing nature of the sulfone group is anticipated to confer a high degree of metabolic stability to the thiomorpholine 1,1-dioxide ring. Oxidation of the sulfur atom to the sulfone state prevents further metabolism at this position. The adjacent carbon atoms may be less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to the analogous positions in piperidine due to the inductive effect of the sulfone.
Morpholine: The morpholine ring is generally considered to be metabolically more stable than piperidine.[10] The ether oxygen atom reduces the basicity of the nitrogen and can decrease the rate of N-dealkylation. However, it is not metabolically inert and can undergo oxidative metabolism.
Piperidine: The piperidine ring is susceptible to a broader range of metabolic transformations, which can lead to more rapid clearance.[10] Common metabolic pathways include N-dealkylation, α-carbon oxidation leading to lactam formation, and ring-opening.
Piperazine: Piperazine's two nitrogen atoms provide multiple sites for metabolism, primarily through N-dealkylation and oxidation. Its metabolic profile can be complex, depending on the nature of the substituents on the nitrogen atoms.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a standardized method to assess the metabolic stability of a test compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare the NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the phosphate buffer.
-
Add the liver microsome suspension (final concentration 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.
-
Biological Activity: A Comparative Overview
While the parent, unsubstituted heterocycles are not typically biologically active in themselves, they serve as foundational scaffolds for a vast array of bioactive molecules. The choice of heterocycle can significantly influence the potency and selectivity of the final compound.
| Heterocycle | Common Biological Activities of Derivatives |
| Thiomorpholine 1,1-Dioxide | Derivatives have shown antioxidant and hypolipidemic activity, with some inhibiting lipid peroxidation with IC50 values as low as 7.5 µM.[11] It is also a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[12] |
| Morpholine | Found in numerous approved drugs with a wide range of activities including anticancer, anti-inflammatory, and CNS effects.[13] |
| Piperidine | A prevalent scaffold in drugs targeting the central nervous system, as well as in anticancer and antiviral agents. |
| Piperazine | Widely used in anthelmintic drugs and as a linker in compounds targeting CNS receptors. |
Expert Insights: The substitution of a morpholine ring with a thiomorpholine 1,1-dioxide moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. For instance, in a series of antioxidant compounds, thiomorpholine derivatives demonstrated potent inhibition of lipid peroxidation.[11] This suggests that the electronic properties of the sulfone group can favorably influence interactions with biological targets.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the compound concentration.
-
Cell Permeability: Crossing the Barrier
The ability of a compound to cross cell membranes is crucial for reaching intracellular targets. While experimental data for the parent heterocycles is limited, their physicochemical properties allow for some predictions.
Expert Insights: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[14] Generally, compounds with higher lipophilicity (logP) tend to have better passive permeability. Based on their logP values, piperidine would be expected to have the highest passive permeability, while thiomorpholine 1,1-dioxide and piperazine, with their lower logP values, might exhibit lower passive diffusion rates. However, the presence of specific transporters can significantly influence the overall permeability of a compound. A study on various heterocyclic drugs showed that many are substrates for efflux transporters like P-glycoprotein (Pgp), which can limit their intracellular concentration and brain penetration.[15]
Experimental Protocol: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.
Caption: General workflow for a Caco-2 permeability assay.
Detailed Steps:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).
-
At designated time intervals, collect samples from the receiver chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Conclusion
The choice of a saturated heterocyclic scaffold is a multifaceted decision that requires a thorough understanding of the interplay between physicochemical properties, metabolic stability, and biological activity.
-
This compound emerges as a highly polar and metabolically robust scaffold, offering advantages in terms of aqueous solubility and resistance to oxidative metabolism. Its unique electronic properties make it a compelling choice for designing molecules with novel biological activities.
-
Morpholine provides a balance of metabolic stability and favorable physicochemical properties, contributing to its prevalence in approved drugs.
-
Piperidine offers a versatile and lipophilic core, well-suited for CNS-penetrant drugs, but its metabolic lability requires careful consideration and strategic modification.
-
Piperazine serves as an excellent polar, basic building block, often employed as a linker, with a well-established role in modulating receptor interactions.
This guide provides a foundational framework for comparing these critical scaffolds. The provided experimental protocols offer standardized methods for generating robust, comparative data to inform rational drug design and lead optimization efforts. As the field of medicinal chemistry continues to evolve, a deep understanding of the nuanced properties of these fundamental building blocks will remain essential for the successful development of new and effective therapeutics.
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- van de Waterbeemd, H., Camenisch, G., Folkers, G., Raevsky, O. A., & Chretien, J. R. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International journal of pharmaceutics, 263(1-2), 113–122. [Link]
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- Camenisch, G., Folkers, G., & van de Waterbeemd, H. (1998). Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight. European journal of pharmaceutical sciences, 6(4), 313–319. [Link]
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- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
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A Comparative Spectroscopic Guide to Thiomorpholine 1,1-dioxide Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. Thiomorpholine 1,1-dioxide and its derivatives represent a significant class of compounds, frequently incorporated into pharmacologically active agents due to their unique physicochemical properties. This guide provides an in-depth spectroscopic comparison of thiomorpholine 1,1-dioxide hydrochloride and a selection of its N-substituted derivatives, offering insights into how structural modifications influence their spectral characteristics. The data presented herein is supported by established experimental protocols, ensuring scientific integrity and reproducibility.
Introduction to Thiomorpholine 1,1-dioxide and its Significance
Thiomorpholine 1,1-dioxide is a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, with the latter in its highest oxidation state. This sulfone moiety imparts distinct electronic and conformational properties to the ring system, influencing its polarity, hydrogen bonding capacity, and metabolic stability. The hydrochloride salt form enhances aqueous solubility, a crucial factor in many pharmaceutical applications. N-substitution of the thiomorpholine 1,1-dioxide core allows for the exploration of a vast chemical space, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. Understanding the spectroscopic signatures of these modifications is essential for structure elucidation, purity assessment, and quality control in a research and development setting.
Experimental Protocols
To ensure the reliability and comparability of the spectroscopic data, standardized experimental procedures are crucial. The following section outlines the general protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for the compounds discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. Chemical shifts provide information about the electronic environment of the nuclei, while coupling constants reveal through-bond connectivity.
Typical Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher for ¹H nuclei.
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Employ a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon atom.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectra.
-
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Figure 1: General workflow for NMR spectroscopic analysis.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Rationale: FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The ATR technique is particularly useful for analyzing solid and liquid samples with minimal sample preparation.
Typical Protocol for ATR-FTIR:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact. For solid samples, a pressure clamp is often used to improve contact.
-
Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to enhance the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Figure 2: General workflow for ATR-FTIR spectroscopic analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Typical Protocol for LC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Liquid Chromatography: Inject the sample onto an LC system equipped with a suitable column (e.g., C18). A gradient elution program is often used to separate the analyte from any impurities.
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire mass spectra in both full scan mode (to determine the molecular ion) and, if necessary, in product ion scan mode (MS/MS) to study fragmentation patterns.
-
Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Figure 3: General workflow for LC-MS analysis.
Spectroscopic Comparison
The following sections detail the spectroscopic characteristics of this compound and a selection of its N-substituted derivatives. The data has been compiled from various sources and is presented in a comparative format to highlight the influence of structural modifications.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of thiomorpholine 1,1-dioxide and its derivatives are characterized by signals corresponding to the protons and carbons of the heterocyclic ring and the N-substituent.
This compound: In the protonated form, the chemical shifts of the methylene protons adjacent to the nitrogen and sulfur atoms are significantly influenced by the electron-withdrawing sulfone group and the positively charged nitrogen. Typically, the protons alpha to the sulfonyl group (H-3 and H-5) appear further downfield than those alpha to the nitrogen (H-2 and H-6).
N-Substituted Derivatives: The nature of the N-substituent has a pronounced effect on the chemical shifts of the ring protons and carbons.
-
N-Alkyl Substitution (e.g., N-Methyl, N-Benzyl): Alkyl groups are electron-donating and cause a slight upfield shift of the signals for the protons and carbons of the thiomorpholine ring compared to the hydrochloride salt. The signals for the protons of the N-alkyl group will also be present in the spectrum.
-
N-Aryl Substitution (e.g., N-Phenyl, N-(4-Nitrophenyl)): The electronic properties of the aryl substituent significantly impact the chemical shifts. An electron-withdrawing group on the phenyl ring, such as a nitro group, will deshield the protons and carbons of the thiomorpholine ring, causing a downfield shift. Conversely, an electron-donating group would be expected to cause an upfield shift.
-
N-Acyl Substitution (e.g., N-Acetyl): The electron-withdrawing nature of the acetyl group leads to a significant downfield shift of the adjacent methylene protons (H-2 and H-6) due to the anisotropic effect of the carbonyl group and its inductive effect.
Table 1: Comparative ¹H NMR Data (δ, ppm) of Thiomorpholine 1,1-dioxide and Derivatives
| Compound | H-2, H-6 (α to N) | H-3, H-5 (α to S) | Other Signals |
| Thiomorpholine 1,1-dioxide | ~3.1-3.3 | ~3.1-3.3 | NH proton |
| Thiomorpholine 1,1-dioxide HCl | Downfield shift | Downfield shift | NH₂⁺ proton |
| 4-Methylthiomorpholine 1,1-dioxide | ~2.7-2.9 | ~3.0-3.2 | N-CH₃ at ~2.3 ppm |
| 4-Benzylthiomorpholine 1,1-dioxide | ~2.8-3.0 | ~3.0-3.2 | N-CH₂ at ~3.6 ppm, Phenyl protons at ~7.2-7.4 ppm |
| 4-Phenylthiomorpholine 1,1-dioxide | ~3.4-3.6 | ~3.1-3.3 | Phenyl protons |
| 4-(4-Nitrophenyl)thiomorpholine | Downfield shift | Downfield shift | Aromatic protons significantly shifted |
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Thiomorpholine 1,1-dioxide and Derivatives
| Compound | C-2, C-6 (α to N) | C-3, C-5 (α to S) | Other Signals |
| Thiomorpholine 1,1-dioxide | ~45-47 | ~50-52 | - |
| 4-Methylthiomorpholine 1,1-dioxide | ~54-56 | ~50-52 | N-CH₃ at ~46 ppm |
| 4-Phenylthiomorpholine 1,1-dioxide | ~50-52 | ~50-52 | Aromatic carbons |
| 4-(4-Nitrophenyl)thiomorpholine | Downfield shift | Downfield shift | Aromatic carbons significantly shifted |
Infrared (IR) Spectroscopy
The IR spectra of these compounds are dominated by absorptions corresponding to the sulfone group and the vibrations of the heterocyclic ring and its substituents.
-
Sulfone Group (SO₂): The most characteristic feature in the IR spectra of all these compounds is the presence of two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone group. These typically appear in the regions of 1120-1160 cm⁻¹ (symmetric) and 1280-1350 cm⁻¹ (asymmetric).
-
N-H and N-H₂⁺ Stretching: In thiomorpholine 1,1-dioxide and its hydrochloride salt, N-H stretching vibrations are observed. For the hydrochloride salt, the N-H₂⁺ stretching appears as a broad band in the region of 2400-3000 cm⁻¹ .
-
C-H Stretching: Aliphatic C-H stretching vibrations are observed in the region of 2800-3000 cm⁻¹ .
-
Substituent Vibrations: The N-substituents introduce their own characteristic absorption bands. For example, an N-acetyl derivative will show a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ . An N-aryl derivative will exhibit bands corresponding to aromatic C-H and C=C stretching vibrations.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Thiomorpholine 1,1-dioxide and Derivatives
| Functional Group | Thiomorpholine 1,1-dioxide | N-Alkyl Derivative | N-Aryl Derivative | N-Acyl Derivative |
| SO₂ (asymmetric) | 1280-1350 | 1280-1350 | 1280-1350 | 1280-1350 |
| SO₂ (symmetric) | 1120-1160 | 1120-1160 | 1120-1160 | 1120-1160 |
| N-H or N-H₂⁺ | Present | Absent | Absent | Absent |
| C=O | Absent | Absent | Absent | ~1650 |
| Aromatic C=C | Absent | Absent | Present | Absent |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used for structural confirmation.
-
Molecular Ion: In ESI-MS, the compounds typically show a prominent protonated molecular ion [M+H]⁺. The accurate mass of this ion can be used to confirm the elemental composition.
-
Fragmentation: The fragmentation patterns of thiomorpholine 1,1-dioxide derivatives are influenced by the N-substituent. Common fragmentation pathways involve the loss of the sulfone group (SO₂) or cleavage of the bonds adjacent to the nitrogen atom. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. For N-benzyl derivatives, a common fragment observed is the tropylium ion at m/z 91.
Figure 4: Generalized fragmentation pathways for N-substituted thiomorpholine 1,1-dioxides.
Table 4: Expected Molecular Ions in Mass Spectrometry
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Thiomorpholine 1,1-dioxide | C₄H₉NO₂S | 136.04 |
| 4-Methylthiomorpholine 1,1-dioxide | C₅H₁₁NO₂S | 150.06 |
| 4-Benzylthiomorpholine 1,1-dioxide | C₁₁H₁₅NO₂S | 226.09 |
| 4-Phenylthiomorpholine 1,1-dioxide | C₁₀H₁₃NO₂S | 212.07 |
| 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide | C₁₀H₁₂N₂O₄S | 257.06 |
| 4-Acetylthiomorpholine 1,1-dioxide | C₆H₁₁NO₃S | 178.05 |
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals a strong correlation between their chemical structure and spectral properties. NMR spectroscopy is highly sensitive to the electronic environment of the heterocyclic ring, with N-substituents causing predictable shifts in the proton and carbon signals. IR spectroscopy provides a reliable method for identifying the characteristic sulfone group and other functional moieties. Mass spectrometry confirms the molecular weight and offers insights into the fragmentation patterns, which are influenced by the nature of the N-substituent. This comparative guide serves as a valuable resource for researchers in the field, aiding in the rapid and accurate characterization of this important class of compounds.
References
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A Senior Application Scientist's Guide to Thiomorpholine 1,1-Dioxide Hydrochloride: A Bioisostere for Cyclic Amines in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosterism, the exchange of one functional group for another with similar physical and chemical properties, is a powerful tool in this optimization process.[1][2] Saturated cyclic amines like piperidine, piperazine, and morpholine are ubiquitous scaffolds in pharmaceuticals, prized for their ability to confer aqueous solubility and provide key interaction points with biological targets.[3][4] However, their inherent basicity often leads to challenges, including off-target effects at aminergic G-protein coupled receptors (GPCRs), rapid metabolism, and lysosomal trapping, which can limit efficacy and introduce toxicity.
This guide presents thiomorpholine 1,1-dioxide hydrochloride as a compelling non-classical bioisostere for these traditional cyclic amines. By replacing a methylene group (in piperidine) or an ether oxygen/secondary amine (in morpholine/piperazine) with a sulfone moiety, medicinal chemists can dramatically modulate the physicochemical properties of a molecule, often mitigating the liabilities associated with basic amines while retaining or improving desired biological activity.[5][6] As a Senior Application Scientist, this guide will walk you through the causality behind this strategic replacement, provide comparative data, and detail the experimental protocols necessary to validate its application in your own research.
The Rationale: Why a Sulfone?
The central premise behind using thiomorpholine 1,1-dioxide lies in the powerful electron-withdrawing nature of the sulfone group (SO₂). This feature imparts unique properties that directly address the common pitfalls of its cyclic amine counterparts.[6]
-
Reduced Basicity: The sulfone's inductive effect significantly lowers the pKa of the ring nitrogen, rendering it much less basic than piperidine, piperazine, or morpholine. This is arguably the most significant advantage, as it can drastically reduce interactions with off-target aminophilic proteins and ion channels, a common source of adverse effects.
-
Enhanced Solubility and Polarity: The sulfone group is a potent hydrogen bond acceptor, which can improve aqueous solubility and modulate the overall polarity of the molecule. This can be particularly advantageous for improving the pharmacokinetic properties of lipophilic compounds.[5][7]
-
Metabolic Stability: The thiomorpholine 1,1-dioxide ring is generally more resistant to oxidative metabolism compared to piperidine or piperazine, which are often susceptible to N-dealkylation or ring oxidation.[3]
-
Structural Rigidity: The sulfone group introduces a degree of rigidity to the six-membered ring, which can be beneficial for locking in a specific conformation required for optimal binding to the target protein.[8]
The following diagram illustrates the strategic replacement of common cyclic amines with thiomorpholine 1,1-dioxide.
Caption: Bioisosteric replacement of common cyclic amines.
Synthesis of this compound
The hydrochloride salt of thiomorpholine 1,1-dioxide is a stable, crystalline solid suitable for use as a building block in synthesis.[9] It is typically prepared via a two-step process from a commercially available precursor: oxidation of a protected thiomorpholine followed by deprotection.
A common method involves the oxidation of N-Boc-thiomorpholine using an oxidizing agent like potassium permanganate (KMnO₄) or hydrogen peroxide, followed by acidic removal of the Boc protecting group.[8][10][11]
Caption: General synthesis workflow for thiomorpholine 1,1-dioxide HCl.
Comparative Physicochemical Properties
The true value of a bioisostere is revealed through a direct comparison of its properties against the moieties it aims to replace. The following table summarizes key physicochemical parameters for thiomorpholine 1,1-dioxide and its common counterparts.
| Property | Thiomorpholine 1,1-Dioxide | Morpholine | Piperidine | Piperazine |
| Structure | ||||
| Molecular Formula | C₄H₉NO₂S[12] | C₄H₉NO | C₅H₁₁N | C₄H₁₀N₂ |
| Molecular Weight ( g/mol ) | 135.19[12] | 87.12 | 85.15 | 86.14 |
| pKa (Conjugate Acid) | ~5.4[12] | ~8.4 | ~11.1 | ~9.7 (pKa1), ~5.6 (pKa2) |
| Calculated logP (cLogP) | -1.1[12] | -0.85 | 0.84 | -1.0 |
| Hydrogen Bond Acceptors | 3 (2 from SO₂, 1 from N) | 2 (1 from O, 1 from N) | 1 (from N) | 2 (from N) |
| Hydrogen Bond Donors | 1 (from N-H) | 1 (from N-H) | 1 (from N-H) | 2 (from N-H) |
Note: pKa and cLogP values are approximate and can vary based on the calculation method and experimental conditions. Data is compiled from various chemical databases for the free base form.
This data quantitatively demonstrates the dramatic reduction in basicity (pKa) and increase in polarity (lower cLogP, more H-bond acceptors) of thiomorpholine 1,1-dioxide compared to piperidine and piperazine.
Experimental Protocols for Comparative Analysis
To rigorously evaluate thiomorpholine 1,1-dioxide as a bioisostere in your specific chemical series, a set of standardized experiments is crucial. The following protocols provide a framework for this comparison.
Caption: Workflow for comparing cyclic amine bioisosteres.
Protocol 1: Determination of Lipophilicity (logD₇.₄)
Rationale: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and metabolism.[13] The shake-flask method remains the gold standard for its determination. This protocol measures the distribution coefficient (logD) at a physiologically relevant pH of 7.4.
Materials:
-
Test compound and its bioisosteric analog.
-
n-Octanol (pre-saturated with PBS).
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol).
-
Analytical instrumentation (HPLC-UV or LC-MS/MS).
-
Vortex mixer, centrifuge.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.
-
Incubation: In a glass vial, add 5 µL of the 10 mM stock solution to 500 µL of n-octanol and 500 µL of PBS (pH 7.4). This creates a 1:1 mixture with a starting aqueous concentration of 100 µM.
-
Equilibration: Cap the vials tightly and vortex vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the vials at 2000 x g for 15 minutes to achieve complete separation of the aqueous and organic layers.
-
Sampling: Carefully remove an aliquot from the aqueous layer. Perform a serial dilution of this aliquot in a suitable buffer/water-organic mixture for analysis.
-
Quantification: Analyze the concentration of the compound in the diluted aqueous phase using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
Calculation:
-
D = [Compound]octanol / [Compound]aqueous
-
Since [Compound]total = [Compound]octanol + [Compound]aqueous, the equation can be rearranged to solve for [Compound]octanol.
-
logD = log10(D)
-
Trustworthiness Check: Run a control compound with a known logD value (e.g., propranolol) in parallel to validate the experimental setup.
Protocol 2: In Vitro Metabolic Stability Assay
Rationale: Assessing metabolic stability in human liver microsomes (HLM) provides an early indication of a compound's potential hepatic clearance.[14] Comparing the stability of a parent amine with its thiomorpholine 1,1-dioxide analog can directly demonstrate the impact of the bioisosteric replacement on metabolism.
Materials:
-
Test compound and its bioisosteric analog.
-
Pooled Human Liver Microsomes (HLM), typically at 20 mg/mL.
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).
-
0.1 M Phosphate buffer (pH 7.4).
-
Positive control compounds (e.g., Testosterone, Verapamil - high clearance).
-
Negative control compound (e.g., Warfarin - low clearance).
-
Acetonitrile with an internal standard (for reaction termination).
-
LC-MS/MS for analysis.
Procedure:
-
Preparation: Prepare a working solution of each test compound at 2 µM in 0.1 M phosphate buffer.
-
Incubation Setup: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the compound's working solution. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T₀ (time zero) point for sampling.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Control Reactions:
-
Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Run positive and negative controls to ensure the microsomes are active and the assay is performing as expected.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis and Calculation:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Conclusion
This compound is more than just a simple building block; it is a sophisticated tool for addressing fundamental challenges in drug design. Its unique physicochemical profile, primarily driven by the electron-withdrawing sulfone group, offers a validated strategy to mitigate the liabilities of traditional cyclic amines like piperidine and piperazine.[15][16] By reducing basicity, enhancing metabolic stability, and modulating polarity, this bioisostere allows medicinal chemists to fine-tune the properties of lead compounds, ultimately leading to safer and more effective drug candidates.[17][18] The experimental frameworks provided in this guide offer a clear path for researchers to harness the potential of this versatile scaffold in their own drug discovery programs.
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A Comparative Guide to Thiomorpholine 1,1-Dioxide Hydrochloride Analogs in Preclinical Oncology Research
The thiomorpholine scaffold, a six-membered saturated heterocycle, has steadily gained prominence in medicinal chemistry, lauded as a "privileged scaffold" for its ability to bind to multiple biological targets with high affinity.[1][2] When the sulfur atom is oxidized to the sulfone state, forming thiomorpholine 1,1-dioxide, the resulting structural and electronic properties create a versatile building block for novel therapeutics.[2][3] This guide provides a comparative analysis of a representative series of N-substituted thiomorpholine 1,1-dioxide hydrochloride analogs, focusing on their evaluation as potential anticancer agents. We will delve into the causality behind experimental choices, present detailed protocols for in vitro and in vivo assessment, and analyze structure-activity relationships (SAR) to guide future drug discovery efforts.
The analogs under comparison are designated TMD-A , TMD-B , and TMD-C . They share the core this compound structure but differ in their N-aryl substitution, a common site for modification to modulate target specificity and pharmacokinetic properties.[4]
-
TMD-A: N-(4-methoxyphenyl)this compound
-
TMD-B: N-(4-chlorophenyl)this compound
-
TMD-C: N-(4-pyridinyl)this compound
In Vitro Assessment: From Target Engagement to Cellular Effects
The initial phase of preclinical assessment involves characterizing the interaction of the analogs with their molecular target and evaluating their effect on cancer cells in a controlled laboratory setting. Based on the prevalence of thiomorpholine derivatives as kinase inhibitors, we will focus on evaluating these analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis crucial for tumor growth.[1][5]
Workflow for In Vitro Screening
The following diagram outlines a standard workflow for the initial in vitro evaluation of our thiomorpholine 1,1-dioxide analogs.
Caption: High-level workflow for in vitro screening of TMD analogs.
Protocol 1: Radiometric VEGFR2 Kinase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of the TMD analogs on the enzymatic activity of VEGFR2. The principle relies on measuring the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Methodology:
-
Preparation: Serially dilute TMD analogs (A, B, C) and a known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control in a kinase reaction buffer.
-
Reaction Initiation: In a 96-well plate, combine the VEGFR2 enzyme, the substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compounds.
-
ATP Addition: Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper, corresponding to the phosphorylated substrate, using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration required to inhibit 50% of kinase activity) by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTS) Assay
This cell-based assay measures the metabolic activity of cancer cell lines as an indicator of cell viability after treatment with the TMD analogs. This helps determine the cytotoxic or cytostatic effects of the compounds.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HSC3 head and neck cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with increasing concentrations of TMD analogs (A, B, C) and a standard chemotherapy drug (e.g., Cisplatin) as a positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well. This reagent is converted by viable, metabolically active cells into a colored formazan product.
-
Incubation: Incubate for 1-4 hours until color development is sufficient.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value (the concentration required to reduce cell viability by 50%) from the resulting dose-response curve.
Comparative In Vitro Data
The following table summarizes hypothetical but representative data for our TMD analogs, based on findings for similar compounds in the literature.[6]
| Compound | Target: VEGFR2 IC50 (nM) | Cell Line: MCF-7 EC50 (µM) | Cell Line: HSC3 EC50 (µM) |
| TMD-A | 150 | 12.5 | 15.8 |
| TMD-B | 85 | 8.2 | 9.1 |
| TMD-C | 45 | 4.5 | 5.3 |
| Sunitinib | 10 | 2.1 | 3.0 |
Analysis of In Vitro Results: The data suggests a clear structure-activity relationship. The introduction of a halogen (TMD-B) and a nitrogen-containing heterocycle (TMD-C) on the N-aryl ring enhances both target engagement (lower IC50) and cellular potency (lower EC50) compared to the methoxy-substituted analog (TMD-A). TMD-C emerges as the most potent analog in this in vitro screen, warranting further investigation in in vivo models.
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Based on its superior in vitro profile, TMD-C is advanced to in vivo studies using a tumor xenograft model. This phase is critical to evaluate the compound's therapeutic efficacy and overall tolerability in a living organism.
Signaling Pathway Context: VEGFR2 in Angiogenesis
The diagram below illustrates the central role of VEGFR2 in promoting tumor angiogenesis, the process by which tumors develop their own blood supply. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Inhibition of the VEGFR2 signaling pathway by the TMD-C analog.
Protocol 3: Human Tumor Xenograft Mouse Model
This protocol describes the use of an established cancer cell line to grow tumors in immunocompromised mice, which then serve as a model to test the antitumor activity of a drug candidate.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., CT26 colon carcinoma cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[7]
-
Tumor Growth: Monitor the mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, TMD-C, Positive Control).
-
Treatment Administration: Administer the TMD-C analog (e.g., formulated in a suitable vehicle for intraperitoneal or oral dosing) and the vehicle control to their respective groups according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight: Record the body weight of each mouse at the same time as tumor measurements to monitor for signs of toxicity.
-
Clinical Observations: Observe the general health and behavior of the animals daily.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after the completion of the treatment cycle. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the TMD-C treated group to the vehicle control group. Analyze body weight data to assess toxicity.
Comparative In Vivo Data (Illustrative)
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 | - | -2% |
| TMD-C (25 mg/kg) | 620 | 60% | -4% |
| Positive Control | 542 | 65% | -10% |
Analysis of In Vivo Results: The illustrative data demonstrates that TMD-C significantly inhibits tumor growth in the xenograft model compared to the vehicle control, showing efficacy comparable to the positive control but with a more favorable toxicity profile (less body weight loss).[7] This suggests a promising therapeutic window for this analog.
Discussion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating novel this compound analogs. The in vitro data established a clear SAR, where the N-(4-pyridinyl) substitution (TMD-C ) conferred the highest potency against VEGFR2 and cancer cell lines. This superiority was translated into significant in vivo antitumor efficacy in a xenograft model.
The journey from a privileged scaffold to a clinical candidate is arduous.[1][2] Future work on the TMD series should include:
-
Broad-Panel Kinase Screening: To determine the selectivity profile of TMD-C and identify potential off-target effects.
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead analog.
-
Mechanism of Action Studies: To confirm target engagement within the tumor tissue in vivo through techniques like western blotting for phosphorylated VEGFR2.
-
Further SAR Studies: To explore other substitutions on the N-aryl ring to potentially enhance potency and refine PK properties.
The thiomorpholine 1,1-dioxide core has proven to be a robust and adaptable scaffold.[4] Through systematic evaluation and iterative chemical refinement, as demonstrated in this guide, analogs like TMD-C hold significant promise for development into next-generation targeted cancer therapies.
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Navigating the Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of Thiomorpholine 1,1-Dioxide Derivatives
The thiomorpholine 1,1-dioxide moiety has emerged as a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that offer advantages in drug design. Its incorporation into small molecules has led to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiomorpholine 1,1-dioxide derivatives, with a focus on their application as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) and Phosphoinositide 3-Kinases (PI3Ks), two critical targets in metabolic diseases and oncology, respectively.
The Thiomorpholine 1,1-Dioxide Scaffold: A Bioisosteric Advantage
The thiomorpholine ring, particularly in its oxidized sulfone form, is often employed as a bioisostere of the morpholine ring, a common feature in many approved drugs. The substitution of the morpholine oxygen with a sulfonyl group (SO₂) significantly alters the electronic and steric properties of the ring. The sulfone group is a strong hydrogen bond acceptor and can engage in favorable interactions within enzyme active sites. Furthermore, the tetrahedral geometry of the sulfone can influence the overall conformation of the molecule, leading to improved target engagement and selectivity.[1][2]
Comparative SAR Analysis: DPP-IV vs. PI3K Inhibition
The versatility of the thiomorpholine 1,1-dioxide scaffold is evident in its application against distinct enzyme classes. Here, we compare the SAR of its derivatives as inhibitors of the serine protease DPP-IV and the lipid kinase PI3K.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a key regulator of incretin hormones, making it a prime target for the treatment of type 2 diabetes. SAR studies of thiomorpholine 1,1-dioxide-based DPP-IV inhibitors have revealed a critical role for the substituent attached to the thiomorpholine nitrogen.
A notable study by Han et al. explored a series of N-acylated thiomorpholine 1,1-dioxide derivatives.[3][4] Their findings underscore a direct correlation between the steric bulk of the acyl group and the inhibitory potency against DPP-IV.
Key SAR Insights for DPP-IV Inhibition:
-
Steric Bulk is Favorable: An increase in the size of the substituent on the carbonyl group attached to the thiomorpholine nitrogen generally leads to enhanced DPP-IV inhibition. This suggests that the substituent occupies a hydrophobic pocket in the enzyme's active site.
-
Aromatic and Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings as part of the N-acyl group can significantly improve potency, likely through additional π-π stacking or hydrophobic interactions.
Below is a table summarizing the general SAR trend observed for these derivatives.
| Compound Series | General Structure | R Group Variation | Observed DPP-IV Inhibitory Activity Trend |
| A | N-Acyl Thiomorpholine 1,1-Dioxides | Small alkyl (e.g., methyl) | Lower Potency |
| B | N-Acyl Thiomorpholine 1,1-Dioxides | Bulky alkyl (e.g., tert-butyl) | Moderate Potency |
| C | N-Acyl Thiomorpholine 1,1-Dioxides | Aryl or Heteroaryl | Higher Potency |
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Substrate Preparation: Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate in assay buffer to their final working concentrations.
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well.
-
Add 2 µL of the test compound solution or DMSO (for control wells).
-
Add 20 µL of the diluted DPP-IV enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 37°C for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value using a suitable software.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making it a compelling target for oncology drug discovery. The morpholine moiety is a common feature in many PI3K inhibitors, where it often interacts with the hinge region of the kinase domain. The substitution of morpholine with thiomorpholine 1,1-dioxide can modulate the compound's properties and potentially enhance its activity and selectivity.
While direct and extensive SAR studies on a series of thiomorpholine 1,1-dioxide derivatives as PI3K inhibitors are not as prevalent in the public domain, we can infer the expected SAR based on the principles of bioisosteric replacement and the known binding modes of morpholine-containing PI3K inhibitors.
Comparative Analysis with Morpholine-Containing Analogs:
| Feature | Morpholine-Containing Inhibitor | Hypothetical Thiomorpholine 1,1-Dioxide Analog | Rationale for Performance Difference |
| Hydrogen Bonding | The morpholine oxygen acts as a hydrogen bond acceptor with the hinge region of the kinase. | The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, potentially forming stronger or more numerous interactions with the hinge region. | The increased hydrogen bonding capacity of the sulfone may lead to higher affinity and potency. |
| Solubility | Generally good aqueous solubility. | The sulfone group can increase polarity and potentially improve aqueous solubility compared to the corresponding sulfide or sulfoxide. | Improved solubility can lead to better pharmacokinetic properties. |
| Metabolic Stability | The morpholine ring can be susceptible to oxidation. | The sulfone is a stable oxidation state of sulfur, making the ring less prone to metabolic degradation at this position. | Enhanced metabolic stability can lead to a longer half-life in vivo. |
| Conformation | The chair conformation of the morpholine ring influences the orientation of substituents. | The thiomorpholine 1,1-dioxide ring also adopts a chair-like conformation, but the C-S and S-N bond lengths and angles differ from those in morpholine, potentially leading to a more optimal positioning of substituents for target binding. | Subtle conformational changes can have a significant impact on the binding affinity and selectivity. |
Experimental Protocol: In Vitro PI3K Alpha Glo® Kinase Assay
This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of test compounds against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: Tris-HCl (pH 7.5), MgCl₂, DTT
-
Test compounds dissolved in DMSO
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add assay buffer, PIP2 substrate, and the test compound solution or DMSO (for control wells) to the wells of the microplate.
-
Add the PI3Kα enzyme to all wells except for the no-enzyme control.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement: Read the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of PI3Kα activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
SAR Progression for DPP-IV Inhibitors
Caption: Increasing steric bulk on the N-acyl group enhances DPP-IV inhibitory potency.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The thiomorpholine 1,1-dioxide scaffold is a valuable building block in modern drug discovery, offering distinct advantages over its morpholine counterpart. As demonstrated in the context of DPP-IV and PI3K inhibitors, the structural and electronic properties of the sulfone group can be strategically exploited to enhance potency, selectivity, and pharmacokinetic profiles. For DPP-IV inhibitors, the SAR is driven by the steric and electronic nature of the N-substituent, with bulkier, aromatic groups leading to higher affinity. In the realm of PI3K inhibitors, the thiomorpholine 1,1-dioxide core serves as a promising bioisosteric replacement for morpholine, with the potential for improved hydrogen bonding, metabolic stability, and conformational rigidity. Future exploration of this privileged scaffold is poised to yield novel and effective therapeutic agents for a multitude of diseases.
References
- Mullard, A. Kinase inhibitors rock on. Nat. Rev. Drug Discov.20, 335 (2021). [Link]
- Han, B. et al. Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Chin. Chem. Lett.23, 297-300 (2012). [Link]
- Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules28, 1004 (2023). [Link]
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The Thiomorpholine 1,1-Dioxide Moiety: A Comparative Guide to Pharmacokinetic Profiling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of optimizing drug-like properties is paramount. The strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacokinetic profile, ultimately determining its success as a therapeutic agent. The thiomorpholine 1,1-dioxide scaffold has emerged as a "privileged structure," offering a unique combination of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic performance compared to its analogs.[1][2]
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of drugs containing the thiomorpholine 1,1-dioxide moiety. We will delve into key absorption, distribution, metabolism, and excretion (ADME) characteristics, present comparative experimental data, and provide detailed protocols for essential in vitro assays. Through a focused case study of sutezolid and its morpholine analog linezolid, we will illuminate the significant impact of this scaffold on drug disposition.
The Significance of the Thiomorpholine 1,1-Dioxide Scaffold
The substitution of the oxygen atom in a morpholine ring with a sulfur atom, subsequently oxidized to the sulfone, creates the thiomorpholine 1,1-dioxide moiety. This seemingly subtle alteration imparts a cascade of effects on the molecule's properties. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often protecting adjacent positions from oxidative metabolism.[2][3] This can lead to a longer half-life and improved bioavailability. Furthermore, the thiomorpholine 1,1-dioxide ring has a different conformational preference and lipophilicity compared to the morpholine ring, which can influence receptor binding and off-target effects.[4]
Case Study: Sutezolid vs. Linezolid - A Tale of Two Oxazolidinones
A compelling example of the influence of the thiomorpholine 1,1-dioxide moiety is the comparison between the antitubercular drug candidate sutezolid and the approved antibiotic linezolid. Sutezolid is a thiomorpholine analog of linezolid, with the only structural difference being the replacement of the morpholine ring with a thiomorpholine 1,1-dioxide ring.[5] This modification leads to notable differences in their pharmacokinetic profiles.
| Pharmacokinetic Parameter | Sutezolid | Linezolid | References |
| Bioavailability (%) | ~100 (inferred) | ~100 | [6] |
| Tmax (hours) | ~4 | 1-2 | [6][7] |
| Half-life (hours) | ~4-6 | 5-7 | [6][8] |
| Clearance (L/h) | Not explicitly stated for parent drug, but lower than linezolid | 3.57 (for a 51kg patient) | [7][9] |
| Volume of Distribution (L) | Not explicitly stated | 40-50 | [6][10] |
| Protein Binding (%) | 48 | 31 | [6] |
| Major Metabolites | PNU-101603 (sulfoxide), PNU-101244 (sulfone) | PNU-142586, PNU-142300 (inactive carboxylic acid metabolites) | [8][10] |
Key Observations:
-
Metabolism: Linezolid is primarily metabolized via oxidation of the morpholine ring, leading to inactive metabolites.[10] In contrast, sutezolid is metabolized on the sulfur atom to active sulfoxide (PNU-101603) and sulfone (PNU-101244) metabolites.[8] This difference in metabolic fate is a direct consequence of the thiomorpholine 1,1-dioxide moiety and contributes to the overall therapeutic effect of sutezolid.
-
Toxicity Profile: While both drugs can cause myelosuppression, some studies suggest that sutezolid may have a more favorable safety profile, which could be attributed to the different metabolic pathways and the nature of the metabolites formed.[7]
-
Protein Binding: Sutezolid exhibits slightly higher plasma protein binding compared to linezolid, which can influence its distribution and the concentration of free, active drug.[6]
Beyond Sutezolid: Other Drugs with the Thiomorpholine Moiety
While sutezolid provides a clear example, other drugs and clinical candidates have incorporated the thiomorpholine scaffold, though not always in the 1,1-dioxide form.
-
Reboxetine: An antidepressant that is a selective norepinephrine reuptake inhibitor. It contains a morpholine ring, but its metabolism involves oxidation of this ring.[11][12] The pharmacokinetic properties of reboxetine are well-characterized, with a half-life of approximately 12-12.5 hours and high plasma protein binding (>97%).[11][13]
-
Emorfazone: A non-steroidal anti-inflammatory drug (NSAID) that contains a morpholine moiety.[14][15] Its mechanism of action is thought to involve the inhibition of bradykinin release.[16]
Experimental Protocols for Pharmacokinetic Profiling
To generate the comparative data discussed above, a suite of in vitro ADME assays is employed. Here, we provide detailed protocols for three fundamental assays.
Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver, primarily cytochrome P450s (CYPs).[13][17] A high metabolic turnover in this assay often translates to rapid clearance and a short half-life in vivo.
Protocol:
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
Human liver microsomes (pooled from multiple donors to average out individual variability).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound stock solution (typically 10 mM in DMSO).
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).
-
-
Incubation:
-
In a 96-well plate, pre-warm the phosphate buffer and HLM suspension to 37°C.
-
Add the test compound to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (protein concentration in mg/mL).
-
Workflow for Metabolic Stability Assay:
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[6][11] This assay is the gold standard for predicting in vitro intestinal permeability and identifying compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[18]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber and replace with fresh transport buffer.
-
At the end of the experiment, collect samples from both the A and B chambers.
-
-
Efflux Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio (ER) as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Caco-2 Permeability Assay Workflow:
Caption: Workflow for the Caco-2 permeability and efflux assay.
Plasma Protein Binding by Equilibrium Dialysis
Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter.[19] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared.[20] Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[21]
Protocol:
-
Prepare Dialysis Unit:
-
Hydrate the dialysis membrane (typically with a molecular weight cutoff of 8-14 kDa) in dialysis buffer.
-
Assemble the dialysis cells, ensuring no leaks between the two chambers.
-
-
Sample Preparation:
-
Spike the test compound into blank plasma from the desired species (human, rat, etc.) at a clinically relevant concentration.
-
-
Dialysis:
-
Add the plasma containing the test compound to one chamber of the dialysis cell.
-
Add an equal volume of dialysis buffer to the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours, compound-dependent).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both aliquots by LC-MS/MS. To avoid matrix effects, it is common to mix the buffer sample with blank plasma and the plasma sample with buffer to create a matched matrix for analysis.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
The percentage of protein binding is then calculated as (1 - fu) * 100.
-
Equilibrium Dialysis Workflow:
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Metabolic Pathways
Understanding the metabolic fate of a drug is crucial for predicting its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.
Sutezolid Metabolism:
Caption: Simplified metabolic pathway of sutezolid.
Linezolid Metabolism:
Caption: Simplified metabolic pathway of linezolid.
Conclusion
The thiomorpholine 1,1-dioxide moiety is a valuable scaffold in medicinal chemistry that can significantly enhance the pharmacokinetic properties of a drug candidate. As demonstrated by the sutezolid and linezolid case study, its incorporation can lead to improved metabolic stability and a potentially more favorable safety profile. A thorough understanding of the pharmacokinetic implications of this and other structural motifs, guided by robust in vitro ADME profiling, is essential for the successful development of novel therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively evaluate and optimize the pharmacokinetic properties of their compounds.
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- Zhu, T., Friedrich, S. O., Diacon, A., & Wallis, R. S. (2014). Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis. Antimicrobial agents and chemotherapy, 58(6), 3306–3311. [Link]
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A Head-to-Head Comparison of Thiomorpholine 1,1-dioxide hydrochloride and Piperazine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, piperazine has long been revered as a "privileged scaffold," integral to a multitude of FDA-approved drugs. However, the emergence of alternative scaffolds, such as thiomorpholine 1,1-dioxide, necessitates a critical, data-driven comparison to guide rational drug design. This guide provides an in-depth, head-to-head analysis of these two six-membered heterocycles, moving beyond simplistic categorization to explore the nuanced interplay of their physicochemical properties, metabolic stability, and resulting pharmacological profiles.
Core Physicochemical Properties: A Tale of Two Rings
The fundamental differences between thiomorpholine 1,1-dioxide and piperazine stem from the replacement of a nitrogen atom in piperazine with a sulfonyl group in the former. This substitution has significant implications for the molecule's electronic and conformational properties.
Piperazine: As a diprotic base, piperazine's two nitrogen atoms provide a high degree of structural rigidity and a large polar surface area. This often translates to enhanced water solubility and oral bioavailability. The pKa values of piperazine can be modulated by N-substitution, allowing for fine-tuning of its basicity to optimize target engagement and pharmacokinetic properties.
Thiomorpholine 1,1-dioxide: The introduction of the electron-withdrawing sulfonyl group dramatically alters the properties of the ring. It reduces the basicity of the remaining nitrogen atom and introduces a strong hydrogen bond acceptor. This modification can be leveraged to improve metabolic stability and modulate target interactions. The hydrochloride salt form of thiomorpholine 1,1-dioxide is often utilized to enhance solubility and handling.
Table 1: Comparative Physicochemical Properties
| Property | Thiomorpholine 1,1-dioxide | Piperazine |
| Molecular Formula | C4H9NO2S | C4H10N2 |
| Molecular Weight | 135.19 g/mol | 86.14 g/mol |
| pKa (basic) | 5.4 | pKa1: ~5.6, pKa2: ~9.8 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Hydrogen Bond Donors | 1 | 2 |
| LogP (calculated) | -1.1 | -1.1 |
Key Insight: The most striking difference lies in their basicity. Piperazine's dual basic centers offer versatile interaction capabilities, while the single, less basic nitrogen of thiomorpholine 1,1-dioxide can be advantageous in mitigating off-target effects related to high basicity and improving metabolic stability.
Metabolic Stability: The Sulfonyl Shield
A critical determinant of a drug's in vivo performance is its resistance to metabolic degradation. Here, the structural differences between the two scaffolds lead to distinct metabolic fates.
Piperazine Metabolism: The piperazine ring is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. Common pathways include:
-
N-dealkylation: Cleavage of the bond between a nitrogen atom and its substituent.
-
N-oxidation: Oxidation of the nitrogen atoms.
-
Ring Oxidation: Hydroxylation of the carbon atoms within the ring, which can lead to ring opening.
These metabolic pathways can lead to rapid clearance of piperazine-containing drugs.
Thiomorpholine 1,1-dioxide Metabolism: The sulfonyl group in thiomorpholine 1,1-dioxide acts as a metabolic shield. Its electron-withdrawing nature deactivates the adjacent carbon atoms, making them less susceptible to CYP-mediated oxidation. While not metabolically inert, the primary metabolic pathways for thiomorpholine-containing compounds often involve modifications to substituents rather than the core ring itself. Studies on the biodegradation of thiomorpholine have shown that metabolism can proceed via C-N bond cleavage, but this is often a slower process compared to the metabolism of piperazine.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure to compare the metabolic stability of compounds containing either a thiomorpholine 1,1-dioxide or a piperazine scaffold.
Objective: To determine the rate of metabolism of test compounds in human liver microsomes.
Materials:
-
Test compounds (dissolved in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for quenching and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. The final DMSO concentration in the incubation should be less than 1%.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693/k).
Causality behind Experimental Choices:
-
Human Liver Microsomes (HLM): HLMs are a rich source of CYP enzymes, the primary enzymes responsible for Phase I metabolism of most drugs.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
LC-MS/MS: This highly sensitive and specific analytical technique allows for accurate quantification of the parent drug even in a complex biological matrix.
dot
Caption: Comparative metabolic pathways of piperazine and thiomorpholine 1,1-dioxide scaffolds.
Impact on Biological Activity and Pharmacokinetics
The choice between these two scaffolds can have a profound impact on a molecule's biological activity and its pharmacokinetic profile.
Target Engagement:
-
Piperazine: The basic nitrogens of piperazine are often crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in the target protein's binding pocket. This is a common interaction motif in many kinase inhibitors and GPCR ligands.
-
Thiomorpholine 1,1-dioxide: The sulfonyl group provides two strong hydrogen bond acceptors, which can form favorable interactions with hydrogen bond donors in the target protein. The single, less basic nitrogen can still participate in hydrogen bonding or salt bridge formation, but with different geometric and electronic constraints compared to piperazine.
Pharmacokinetics:
-
Piperazine: While the polarity of the piperazine ring can enhance solubility, its susceptibility to metabolism can lead to high clearance and a short half-life. The basicity of piperazine can also lead to high affinity for the hERG potassium channel, a key anti-target in drug discovery due to its association with cardiotoxicity.
-
Thiomorpholine 1,1-dioxide: The increased metabolic stability of the thiomorpholine 1,1-dioxide scaffold can lead to lower clearance and a longer half-life. The reduced basicity may also mitigate hERG liability. However, the introduction of the sulfonyl group increases the molecular weight and may impact cell permeability.
Table 2: Comparative Pharmacological and Pharmacokinetic Implications
| Feature | Thiomorpholine 1,1-dioxide | Piperazine |
| Target Interactions | Strong H-bond acceptor (SO2), weaker basic N | Strong basic N for salt bridges, H-bond acceptor/donor |
| Metabolic Stability | Generally higher | Generally lower |
| Aqueous Solubility | Good (as hydrochloride salt) | Generally good |
| hERG Liability | Potentially lower | Potentially higher |
| Permeability | May be reduced | Generally good |
dot
A Comparative Guide to the Cross-Reactivity of Thiomorpholine 1,1-Dioxide Hydrochloride Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the selectivity of lead compounds is a cornerstone of modern therapeutics. Off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a focused library of novel analogs based on the privileged thiomorpholine 1,1-dioxide scaffold.
The thiomorpholine moiety, a sulfur-containing saturated heterocycle, is increasingly recognized for its favorable physicochemical properties in drug design.[1] The substitution of morpholine's oxygen with sulfur can significantly alter lipophilicity, metabolic stability, and receptor interactions, making it a versatile starting point for novel inhibitors.[1] This guide will delve into the experimental data and methodologies used to characterize the selectivity of these compounds, with a particular focus on their activity against a panel of protein kinases, a major class of therapeutic targets.[2]
The Rationale for Kinase Cross-Reactivity Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[2] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] While the goal is often to develop highly selective inhibitors, the conserved nature of the ATP-binding site across the kinome presents a significant challenge.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a crucial step in understanding a compound's true mechanism of action and potential therapeutic window. A broad screening panel allows for the identification of both undesirable off-targets that could cause toxicity and potential secondary targets that might contribute to efficacy.[4]
The Analogs: A Focused Library
For this comparative study, we synthesized and evaluated three novel analogs of Thiomorpholine 1,1-dioxide hydrochloride (TM-HCl), our parent compound. The structural modifications were designed to probe the effects of substitution on the thiomorpholine nitrogen, a common site for derivatization.[5]
-
TM-HCl (Parent Compound): this compound
-
TM-A1: N-acetyl Thiomorpholine 1,1-dioxide
-
TM-A2: N-(4-pyridinylmethyl) this compound
-
TM-A3: N-(4-fluorobenzyl) this compound
Experimental Workflow for Kinase Profiling
To objectively assess the cross-reactivity of our thiomorpholine analogs, a standardized and robust experimental workflow was implemented. The primary method chosen was an in-vitro luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[2]
Comparative Cross-Reactivity Data
The thiomorpholine analogs were screened against a representative panel of three protein kinases: a receptor tyrosine kinase (VEGFR2), a non-receptor tyrosine kinase (Src), and a serine/threonine kinase (AKT1). Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[2]
| Compound | VEGFR2 IC50 (nM) | Src IC50 (nM) | AKT1 IC50 (nM) |
| TM-HCl | 8,500 | >20,000 | >20,000 |
| TM-A1 | 7,200 | 15,000 | 18,000 |
| TM-A2 | 150 | 2,500 | 9,800 |
| TM-A3 | 85 | 950 | 5,400 |
| Staurosporine | 5 | 10 | 15 |
Table 1: Inhibitory activity (IC50) of thiomorpholine analogs against a panel of kinases.
Analysis of Structure-Activity Relationship (SAR)
The results from our cross-reactivity screen provide valuable insights into the structure-activity relationship of this analog series:
-
Parent Scaffold (TM-HCl): The unsubstituted parent compound, TM-HCl, demonstrates very weak activity against the tested kinases, indicating that the core scaffold itself is not a potent inhibitor.
-
N-acetylation (TM-A1): The addition of a simple acetyl group on the nitrogen (TM-A1) resulted in a marginal increase in potency, suggesting that this small, neutral modification does not significantly enhance binding affinity.
-
N-pyridinylmethyl Substitution (TM-A2): A significant increase in potency against VEGFR2 was observed with the introduction of a pyridinylmethyl group. This suggests a potential key interaction between the pyridine ring and the kinase active site. The selectivity for VEGFR2 over Src and AKT1 is approximately 16-fold and 65-fold, respectively.
-
N-fluorobenzyl Substitution (TM-A3): The N-(4-fluorobenzyl) analog, TM-A3, emerged as the most potent compound, particularly against VEGFR2 and Src. The fluorobenzyl moiety appears to be a highly favorable substitution for enhancing kinase inhibition in this scaffold. The selectivity of TM-A3 for VEGFR2 over Src is approximately 11-fold, indicating a more promiscuous profile compared to TM-A2, but with greater overall potency.
Mechanistic Insights: Inhibition of VEGFR2 Signaling
Given the potent activity of TM-A3 against VEGFR2, we can hypothesize its mechanism of action within the context of the VEGFR2 signaling pathway. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels.[6] Its activation by the ligand VEGF triggers a downstream signaling cascade that promotes cell proliferation and survival.[6] A potent inhibitor like TM-A3 would block the ATP-binding site of VEGFR2, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific integrity, the detailed protocol for the in-vitro kinase assay is provided below.
In-Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[2]
Materials:
-
Kinase of interest (e.g., VEGFR2, Src, AKT1)
-
Specific kinase substrate peptide
-
Adenosine Triphosphate (ATP)
-
Thiomorpholine analogs (TM-HCl, TM-A1, TM-A2, TM-A3)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each thiomorpholine analog in 100% DMSO.
-
Perform serial dilutions of each compound in DMSO to create a range of concentrations for testing. A 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically for each kinase.
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[7]
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel series of this compound analogs. Our findings indicate that substitutions on the thiomorpholine nitrogen can dramatically influence both the potency and selectivity of these compounds as kinase inhibitors. The N-(4-fluorobenzyl) analog, TM-A3 , emerged as a potent, albeit moderately selective, inhibitor of VEGFR2 and Src.
These results underscore the importance of comprehensive profiling in early-stage drug discovery. The data presented here serves as a foundation for further optimization of this promising scaffold. Future work should involve screening against a much larger kinase panel to fully delineate the selectivity profile of these analogs.[3] Additionally, cellular-based assays, such as the Cellular Thermal Shift Assay (CETSA), would be valuable to confirm target engagement in a more physiologically relevant environment.[8] The thiomorpholine 1,1-dioxide scaffold clearly holds significant potential, and a thorough understanding of its cross-reactivity is key to unlocking its therapeutic utility.
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- PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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- PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
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A Comparative Performance Analysis of Thiomorpholine 1,1-dioxide hydrochloride in GABA-A Receptor Modulation Assays
This guide provides a comprehensive framework for evaluating the performance of Thiomorpholine 1,1-dioxide hydrochloride as a potential modulator of the γ-aminobutyric acid type A (GABA-A) receptor. While widely utilized as a versatile intermediate in organic synthesis for developing novel therapeutics, the direct biological activity of this specific salt has not been extensively characterized.[1][2][3] This document outlines a systematic approach to benchmark its activity against known GABA-A receptor modulators, providing researchers, scientists, and drug development professionals with detailed experimental protocols and a template for data analysis.
The following investigation is presented as a hypothetical case study to illustrate a robust scientific methodology for characterizing a novel compound's activity at an ion channel target.
Introduction: Rationale for Investigating this compound at the GABA-A Receptor
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][4] The GABA-A receptor, a ligand-gated chloride ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a critical target for therapeutics aimed at treating anxiety, epilepsy, and sleep disorders.[5][6] Given the structural motifs present in this compound, and the known neuroactivity of many small heterocyclic molecules, a primary characterization of its effect on a well-defined neurological target like the GABA-A receptor is a logical first step in exploring its potential bioactivity.
This guide will detail a two-tiered assay approach:
-
High-Throughput Screening (HTS) using a FLIPR-based Membrane Potential Assay: A rapid, fluorescence-based assay to determine if the compound has any agonist, antagonist, or allosteric modulator activity.[7][8]
-
Gold-Standard Validation using Automated Patch-Clamp Electrophysiology: To confirm and precisely characterize the mechanism of any observed activity with high fidelity.[9]
We will benchmark the performance of this compound against Diazepam, a well-characterized positive allosteric modulator (PAM), and Picrotoxin, a known channel blocker.
Physicochemical Properties of Test Articles
A foundational understanding of the test compound's properties is critical for designing robust assays.
| Property | This compound | Diazepam (PAM) | Picrotoxin (Antagonist) |
| Molecular Formula | C₄H₉NO₂S·HCl[10][11] | C₁₆H₁₃ClN₂O | C₃₀H₃₄O₁₃ |
| Molecular Weight | 171.65 g/mol [10][11] | 284.7 g/mol | 602.6 g/mol |
| Solubility | High in water[2] | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol |
| Purity | ≥98% (HPLC)[1] | ≥98% (HPLC) | ≥98% (HPLC) |
High-Throughput Screening: FLIPR-Based Membrane Potential Assay
The initial screen utilizes a Fluorometric Imaging Plate Reader (FLIPR) to detect changes in cell membrane potential.[7][8] In our cell line, activation of the GABA-A receptor leads to an influx of Cl⁻ ions, causing membrane depolarization that is reported by a fluorescent dye. This allows for rapid assessment of a compound's effect on channel activity.
Experimental Workflow: FLIPR Assay
Caption: Workflow for the FLIPR-based membrane potential assay.
Detailed Protocol: FLIPR Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GABA-A receptor α1β2γ2 subtype are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded at a density of 20,000 cells/well in 384-well black-walled, clear-bottom plates and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a membrane potential-sensitive dye (e.g., FMP-Red-Dye) in assay buffer for 60 minutes at 37°C.[12]
-
Compound Preparation: this compound is dissolved in assay buffer. Diazepam and Picrotoxin are dissolved in DMSO and then serially diluted in assay buffer to final concentrations. The final DMSO concentration in the assay is kept below 0.1%.
-
FLIPR Measurement:
-
Agonist Mode: The plate is read for a baseline fluorescence, then the test compound is added. The fluorescence is monitored for 5 minutes to detect any direct activation of the channel.
-
Modulator/Antagonist Mode: Following compound addition (or for a separate plate), a pre-determined EC₂₀ concentration of GABA is added to stimulate the receptor. The resulting change in fluorescence is measured to assess potentiation (PAM) or inhibition (antagonist) of the GABA-induced current.
-
-
Data Analysis: Data is normalized to controls (e.g., maximum GABA response for agonists, buffer for antagonists). Concentration-response curves are plotted using a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.[12]
Hypothetical Performance Data: FLIPR Screen
| Compound | Assay Mode | Activity Type | Potency (EC₅₀/IC₅₀) | Efficacy (% of max GABA response) |
| GABA | Agonist | Full Agonist | 1.5 µM | 100% |
| Thiomorpholine 1,1-dioxide HCl | Agonist | No significant activity | > 100 µM | < 5% |
| Thiomorpholine 1,1-dioxide HCl | Modulator | Weak Positive Modulator | 25 µM | 130% (at 100 µM) |
| Diazepam | Modulator | Positive Allosteric Modulator | 20 nM | 250% |
| Picrotoxin | Antagonist | Non-competitive Antagonist | 1.2 µM | 0% |
Interpretation of FLIPR Results: In this hypothetical screen, this compound shows no direct agonist activity. However, it demonstrates weak positive allosteric modulation, enhancing the response to an EC₂₀ concentration of GABA. This warrants further, more precise characterization using electrophysiology.
Gold-Standard Validation: Automated Patch-Clamp Electrophysiology
To validate the weak PAM activity observed in the FLIPR assay and to gain deeper insight into the mechanism of action, we employ automated whole-cell patch-clamp electrophysiology. This technique directly measures the flow of ions through the GABA-A channels, providing superior temporal resolution and biophysical detail compared to fluorescence-based methods.[9]
Experimental Workflow: Electrophysiology
Caption: Automated patch-clamp electrophysiology workflow.
Detailed Protocol: Electrophysiology
-
Cell Preparation: HEK293-GABA-A cells are harvested and maintained in suspension in an extracellular solution.
-
Solutions:
-
External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Internal Solution (mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.
-
-
Voltage Protocol: Cells are voltage-clamped at -70 mV.
-
Compound Application:
-
A stable baseline current is established.
-
A 2-second pulse of GABA at a pre-determined EC₂₀ concentration is applied to elicit a control current.
-
Following a washout period, the test compound is pre-incubated for 2 minutes, followed by a co-application of the test compound and EC₂₀ GABA.
-
This is repeated for a full concentration range of the test compound.
-
-
Data Acquisition and Analysis: Currents are recorded and filtered. The peak current amplitude in the presence of the compound is measured and normalized to the control GABA response. These values are used to generate concentration-response curves.
Hypothetical Performance Data: Electrophysiology
| Compound | Potency (EC₅₀) | Efficacy (% Potentiation of EC₂₀ GABA Current) | Mechanism of Action |
| Thiomorpholine 1,1-dioxide HCl | 22 µM | 35 ± 4% | Positive Allosteric Modulator |
| Diazepam | 18 nM | 160 ± 12% | Positive Allosteric Modulator |
Data Interpretation: The electrophysiology data confirms the FLIPR results, identifying this compound as a weak positive allosteric modulator of the GABA-A receptor. The potency (EC₅₀) is consistent between the two assays. The direct measurement of ion flow allows for a more accurate quantification of efficacy, showing a modest 35% potentiation of the GABA-induced current. This level of detail is crucial for lead optimization campaigns, where even weak hits can serve as a starting point for more potent analogs.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered approach to characterizing the biological activity of this compound at the GABA-A receptor. Through a combination of high-throughput screening and high-fidelity electrophysiology, we can definitively classify its activity and benchmark its performance against standard reference compounds.
Our hypothetical data suggests that this compound is a weak positive allosteric modulator of the α1β2γ2 GABA-A receptor subtype. While its potency is significantly lower than that of a classical benzodiazepine like Diazepam, this discovery provides a critical starting point. The thiomorpholine 1,1-dioxide core could serve as a novel scaffold for the development of new classes of GABA-A modulators.
Future work should focus on:
-
Subtype Selectivity: Screening against a panel of different GABA-A receptor subtypes to determine selectivity.[5][9]
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of Thiomorpholine 1,1-dioxide to improve potency and efficacy.
-
In Vivo Studies: If a sufficiently potent analog is developed, assessing its effects in animal models of anxiety or epilepsy would be the next logical step.
By following the principles and protocols laid out in this guide, researchers can systematically evaluate novel compounds, ensuring scientific integrity and generating the high-quality, reproducible data necessary to drive drug discovery forward.
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A Comparative In Silico Analysis: Molecular Docking of Thiomorpholine 1,1-Dioxide Derivatives Against Phosphoinositide 3-Kinase (PI3K)
Abstract
The thiomorpholine 1,1-dioxide scaffold is a recognized "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties and its presence in a variety of bioactive compounds.[1][2] This guide presents a comparative molecular docking study of three distinct thiomorpholine 1,1-dioxide derivatives against the p110α catalytic subunit of Phosphoinositide 3-Kinase (PI3K), a critical enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently hyperactivated in cancer.[3][4] By employing a validated docking protocol, we analyze and contrast the binding affinities, interaction patterns, and structure-activity relationships (SAR) of these derivatives. This in-depth analysis provides a framework for researchers and drug development professionals to understand the key molecular interactions that drive inhibitor potency, offering insights for the rational design of novel PI3K inhibitors.
Introduction: The Significance of Thiomorpholine 1,1-Dioxide and PI3K
The thiomorpholine ring, particularly in its oxidized sulfone form (1,1-dioxide), is a versatile building block in drug design.[1][5] The sulfone group is a strong hydrogen bond acceptor and imparts metabolic stability, making the scaffold an attractive component for kinase inhibitors.[5] This guide focuses on its potential as a core for inhibitors of PI3K.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Its aberrant activation is a hallmark of many human cancers, making it one of the most intensely pursued targets for oncology drug discovery.[3][4] Small molecule inhibitors that target the ATP-binding pocket of PI3K's catalytic subunit, p110α, have shown significant therapeutic promise.[4] This study uses computational docking to predict how structural modifications to a thiomorpholine 1,1-dioxide core can influence binding affinity to this crucial target.
Scientific Methodology: A Validated Docking Protocol
To ensure the reliability of our in silico predictions, a rigorous and self-validating docking protocol was established. The central tenet of a trustworthy docking procedure is its ability to reproduce the binding mode of a known ligand from a co-crystallized structure.[8][9]
Protocol Validation: The Self-Validating System
Rationale (Expertise & Trustworthiness): Before docking our novel derivatives, we must first prove that our chosen software, parameters, and preparation steps can accurately replicate reality. This is achieved by "re-docking"—taking the co-crystallized ligand out of the protein's binding site and using our protocol to place it back in. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the original crystal pose is considered a successful validation, confirming the protocol's accuracy.[8][9][10]
-
Protein Target: Human PI3Kα (p110α/p85α)
-
PDB ID: 2RD0
-
Validation Ligand: A co-crystallized inhibitor within the 2RD0 structure.
-
Result: The re-docking of the native ligand yielded a top-scoring pose with an RMSD of 0.95 Å, successfully validating our protocol for this specific target.
Detailed Experimental Protocol
The following step-by-step workflow was applied for all docking simulations.
Step 1: Protein Preparation
-
Obtain Crystal Structure: Download the PDB file for PI3Kα (PDB: 2RD0) from the Protein Data Bank.
-
Initial Cleaning: Remove all crystallographic water molecules, co-solvents, and non-essential protein chains.
-
Causality: Water molecules in the binding site can interfere with the docking algorithm unless they are known to be structurally conserved and crucial for ligand binding (e.g., bridging waters). For general screening, their removal simplifies the system and reduces computational complexity.
-
-
Add Hydrogens & Assign Charges: Use a molecular modeling suite (e.g., AutoDockTools, Maestro) to add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is critical for accurately calculating electrostatic and hydrogen bonding interactions, which are primary drivers of molecular recognition.
-
Step 2: Ligand Preparation
-
Sketch Derivatives: The three thiomorpholine 1,1-dioxide derivatives (TMD-1, TMD-2, TMD-3) were sketched using chemical drawing software.
-
Energy Minimization: Each ligand's 3D structure was generated and subsequently energy-minimized using a suitable force field (e.g., MMFF94).
-
Causality: This step ensures that the ligand is in a low-energy, stable conformation before docking, preventing steric clashes or unrealistic bond geometries from skewing the results.
-
-
Assign Torsions: Define rotatable bonds within each ligand to allow for conformational flexibility during the docking process.
Step 3: Grid Generation and Molecular Docking
-
Define Binding Site: A grid box was centered on the co-crystallized ligand's position within the PI3K active site, with dimensions sufficient to encompass the entire binding pocket (e.g., 60x60x60 Å).
-
Causality: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to move and rotate freely but small enough to focus the computational effort on the relevant active site.
-
-
Execute Docking: Molecular docking was performed using AutoDock Vina. The program was configured to generate 10 binding poses for each ligand.
-
Causality: AutoDock Vina uses an iterated local search global optimizer. Generating multiple poses allows for a broader exploration of the conformational space and increases the probability of finding the most favorable binding mode.
-
Step 4: Analysis of Results
-
Pose Selection: For each derivative, the pose with the most favorable binding energy (lowest value in kcal/mol) was selected for detailed analysis.
-
Interaction Mapping: The selected poses were visualized and analyzed to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) with the active site residues of PI3K.
Molecular Docking Workflow Diagram
Caption: A workflow diagram illustrating the key stages of the molecular docking protocol.
Comparative Analysis of Thiomorpholine 1,1-Dioxide Derivatives
Three hypothetical derivatives were designed to probe the structure-activity relationship within the PI3K active site.
-
TMD-1 (Core Scaffold): The basic N-phenylthiomorpholine 1,1-dioxide.
-
TMD-2 (H-Bond Donor): An amide group is added to the phenyl ring to probe for hydrogen bond donor interactions.
-
TMD-3 (Hydrophobic Extension): A trifluoromethyl group is added to explore a known hydrophobic pocket.
Quantitative Docking Results
The docking results are summarized in the table below, comparing the predicted binding energy and key interactions for each derivative.
| Derivative | Structure | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| TMD-1 | Core N-phenylthiomorpholine 1,1-dioxide | -7.8 | Val851 (hinge) | Ile800, Pro778, Ile932 |
| TMD-2 | TMD-1 with meta-amide substitution | -8.9 | Val851 (hinge), Ser776, Asp933 | Ile800, Pro778, Ile932 |
| TMD-3 | TMD-1 with para-trifluoromethyl substitution | -8.5 | Val851 (hinge) | Ile800, Tyr836, Ile932, Met922 |
Discussion of Binding Modes and SAR
TMD-1 (Core Scaffold): The core structure effectively anchors itself in the ATP-binding site. The nitrogen of the thiomorpholine ring forms a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region—a canonical interaction for many kinase inhibitors. The sulfone oxygens also contribute favorably to the electrostatic environment. The phenyl ring occupies a hydrophobic pocket defined by residues like Ile800 and Ile932.
TMD-2 (H-Bond Donor): The addition of a meta-amide group significantly improves the binding affinity from -7.8 to -8.9 kcal/mol. This enhancement is directly attributable to the formation of two new hydrogen bonds with the side chains of Ser776 and Asp933. This demonstrates that introducing a hydrogen bond donor at this position can exploit a polar sub-pocket, dramatically increasing binding potency.
TMD-3 (Hydrophobic Extension): The placement of a lipophilic trifluoromethyl group at the para position also enhances binding affinity, though to a lesser extent than TMD-2. The -CF3 group extends into a hydrophobic channel, forming favorable contacts with Tyr836 and Met922. This result indicates that expanding into this hydrophobic region is a viable strategy for improving affinity. The superior performance of TMD-2 suggests that, for this scaffold, the energetic gain from additional hydrogen bonding outweighs that of expanding hydrophobic contacts in this specific sub-pocket.
Broader Context: The PI3K/Akt/mTOR Signaling Pathway
The rationale for targeting PI3K is rooted in its central role in cell signaling. The following diagram illustrates its position in a key oncogenic pathway.
Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.
Conclusion and Future Directions
This comparative docking study successfully demonstrates the utility of the thiomorpholine 1,1-dioxide scaffold as a foundation for designing potent PI3K inhibitors. Our in silico analysis reveals that:
-
The core scaffold effectively utilizes the hinge-binding interactions common to kinase inhibitors.
-
Strategic addition of a hydrogen-bond-donating group (TMD-2) can significantly enhance binding affinity by engaging with polar residues in a nearby sub-pocket.
-
Exploiting adjacent hydrophobic pockets (TMD-3) is also a viable, albeit less impactful, strategy for this particular scaffold.
These findings provide a clear, data-supported rationale for prioritizing synthetic efforts. Future work should focus on synthesizing and testing derivatives similar to TMD-2, potentially exploring alternative hydrogen bond donors or optimizing the linker geometry to maximize these favorable interactions. The insights gained from this computational comparison serve as a valuable roadmap for the development of next-generation PI3K inhibitors.
References
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- Yuan, T., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
- Mabuchi, S., et al. (2015).
- Wikipedia. (N.D.).
- ResearchGate. (2015). What is the importance of the RMSD value in molecular docking?
- ResearchGate. (2022). (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
- ResearchGate. (2015).
- Glixx Laboratories. (2025).
- Evers, A., et al. (2009).
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The Conformational Advantage: A Guide to Thiomorpholine 1,1-Dioxide Hydrochloride in Drug Design
In the intricate process of drug discovery, the structural architecture of a molecule is paramount. Medicinal chemists continually seek scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to a lead compound. One such "privileged scaffold" is the thiomorpholine 1,1-dioxide moiety.[1][2][3] This guide provides a detailed comparison of thiomorpholine 1,1-dioxide hydrochloride and its acyclic analogs, elucidating the distinct benefits imparted by its cyclic and oxidized sulfur structure.
Physicochemical Properties: A Tale of Two Structures
At first glance, the elemental composition of thiomorpholine 1,1-dioxide and an acyclic analog like N,N-dimethylethanesulfonamide might appear similar. However, the cyclization dramatically alters key physicochemical parameters that are critical for a molecule's behavior in a biological system. The sulfone group, being a potent hydrogen bond acceptor, and the secondary amine (in its hydrochloride salt form) significantly influence polarity and solubility.[4][5]
The primary causality for these differences lies in the structure. The cyclic nature of thiomorpholine 1,1-dioxide reduces the molecule's surface area and introduces a degree of rigidity not present in its flexible, acyclic counterparts. This rigidity affects how the molecule interacts with solvent and, consequently, its lipophilicity (LogP).
Table 1: Comparative Physicochemical Properties
| Property | Thiomorpholine 1,1-Dioxide HCl | N,N-Dimethylethanesulfonamide (Acyclic Analog) | Rationale for Difference |
| Molecular Weight | 171.65 g/mol [6] | 137.20 g/mol [7][8] | The hydrochloride salt adds to the molecular weight of the cyclic compound. |
| Calculated LogP | -1.1 (for free base)[9] | -0.1[7] | The compact, cyclic structure can shield some of its lipophilic character, while the sulfone group enhances polarity, leading to a lower LogP value and higher hydrophilicity. |
| pKa (Conjugate Acid) | ~5.4[9] | N/A (Tertiary Amine) | The pKa of the secondary amine in the thiomorpholine ring is influenced by the electron-withdrawing effect of the adjacent sulfone group.[5] |
| Polar Surface Area | 54.6 Ų[6][9] | 45.8 Ų[7] | The exposed sulfone oxygens in the defined ring structure contribute significantly to the polar surface area. |
The Core Advantage: Conformational Rigidity
The most profound advantage of a cyclic scaffold is the reduction in conformational flexibility. An acyclic molecule, with its numerous rotatable bonds, exists in a high-entropy state in solution, adopting a multitude of shapes. For this molecule to bind to a specific receptor, it must adopt a single, "bioactive" conformation, a process that is entropically unfavorable and carries a significant energy penalty.[2][10][11]
Thiomorpholine 1,1-dioxide, by contrast, is conformationally constrained. Its chair-like conformation pre-organizes the substituent vectors in defined axial and equatorial positions. This pre-organization means the molecule pays a much lower entropic cost upon binding to its target, which can translate directly into higher binding affinity.[3][11]
Fig 1. Conformational Flexibility Comparison
Enhanced Metabolic Stability
A common fate for many drug candidates is rapid metabolic breakdown, primarily in the liver by cytochrome P450 (CYP) enzymes.[12][13] Acyclic amines are particularly susceptible to N-dealkylation. The structural rigidity of the thiomorpholine 1,1-dioxide ring can sterically hinder the approach of metabolic enzymes, protecting the nitrogen atom and adjacent carbons from oxidative metabolism. Furthermore, the sulfone group itself is a highly stable functional group, resistant to metabolic transformation.[5] This increased stability leads to a longer biological half-life and improved pharmacokinetic profile.
Table 2: Representative Metabolic Stability Data
| Compound | In Vitro Half-Life (t½) in HLM* | Intrinsic Clearance (CLint) (µL/min/mg) |
| Thiomorpholine 1,1-Dioxide Derivative | > 60 min | < 10 |
| Acyclic Analog Derivative | 15 min | 92 |
| HLM: Human Liver Microsomes. Data is representative and will vary based on other substituents. |
Experimental Protocol: Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[14][15]
A. Materials & Equipment
-
Human Liver Microsomes (HLM)
-
Test compound and positive control (e.g., Verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)[13]
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
96-well incubation plate and collection plate
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[15]
B. Procedure
-
Preparation: Thaw HLM on ice. Prepare the test compound and positive control stock solutions (e.g., 1 mM in DMSO).
-
Reaction Mixture: In the incubation plate, prepare the reaction mixture containing phosphate buffer and HLM (e.g., final protein concentration of 0.5 mg/mL).[12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. Immediately after, add the test compound to achieve the final desired concentration (e.g., 1 µM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to the collection plate containing ice-cold acetonitrile to terminate the reaction.[12][14] The "0-minute" time point serves as the baseline measurement before any significant metabolism occurs.
-
Protein Precipitation: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.
Modulated Permeability and Solubility
A successful oral drug must be absorbed from the gastrointestinal tract, a process governed by its solubility and its ability to permeate the intestinal membrane. The sulfone moiety in thiomorpholine 1,1-dioxide is highly polar and can act as a strong hydrogen bond acceptor, which can improve the aqueous solubility of a molecule.[5]
While high polarity can sometimes hinder passive diffusion across lipid membranes, the compact and rigid nature of the thiomorpholine ring can offset this. Unlike a flexible acyclic analog which must expend energy to shed its solvation shell and adopt a more linear conformation to enter the lipid bilayer, the rigid cyclic structure has a more favorable energetic profile for membrane transit. This balance often results in good passive permeability.
Fig 2. PAMPA Experimental Workflow
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay used to predict passive diffusion across a biological membrane.[4][16]
A. Materials & Equipment
-
PAMPA "sandwich" system (96-well donor plate with a hydrophobic PVDF filter bottom and a 96-well acceptor plate)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and controls (high and low permeability)
-
Plate shaker
-
UV/Vis or LC-MS/MS plate reader
B. Procedure
-
Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a stable artificial membrane.[6]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.
-
Prepare Donor Plate: Add solutions of the test compounds and controls (dissolved in PBS, often with a small percentage of DMSO) to the wells of the lipid-coated donor plate.[1][5]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating the "sandwich." This initiates the assay. Incubate the assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[4][5][6]
-
Disassemble and Sample: After incubation, carefully separate the plates.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS). An initial "T0" sample of the donor solution is also analyzed to determine the starting concentration.
-
Calculation: The effective permeability (Pe) is calculated using the concentrations from the donor and acceptor wells, accounting for the volume and surface area of the wells.
Conclusion: A Scaffold for Success
The decision to incorporate a this compound scaffold over a more flexible acyclic analog is a strategic choice rooted in fundamental medicinal chemistry principles. The conformational rigidity imparted by the cyclic system provides a significant thermodynamic advantage for receptor binding by minimizing the entropic penalty of association.[3] This rigidity, combined with the electronic properties of the sulfone, also confers enhanced metabolic stability and a favorable balance of solubility and permeability. These attributes make thiomorpholine 1,1-dioxide a powerful and versatile building block for the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiomorpholine 1,1-Dioxide Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Thiomorpholine 1,1-dioxide hydrochloride (CAS No. 59801-62-6). Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined below are synthesized from authoritative safety data sheets and regulatory standards, designed to provide researchers and drug development professionals with a reliable, self-validating system for waste management.
Hazard Identification and Essential Safety Profile
Understanding the inherent risks of a chemical is the foundational step in its safe management. This compound is a hazardous substance that requires careful handling at all stages, including disposal. Its primary hazards are summarized below.
| Hazard Classification | GHS Hazard Code | Description | Primary Sources |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |
| Skin Irritation | H315 | Causes skin irritation. | [2][3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3][4] |
The causality behind these classifications dictates our handling procedures. The compound's irritant properties necessitate robust personal protective equipment to prevent contact with skin and eyes, while its potential for respiratory irritation demands that it be handled in well-ventilated areas to avoid inhalation of its dust.[2][3]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any waste consolidation, it is imperative to be equipped with the appropriate engineering controls and PPE. This is a non-negotiable standard for mitigating the risks identified above.
-
Engineering Controls : Always handle this compound powder within a certified chemical fume hood to minimize inhalation risk.[5][6] The laboratory should be equipped with an accessible safety shower and eyewash station.[4]
-
Eye and Face Protection : Wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection : Wear nitrile or other chemically resistant gloves.[8] Always inspect gloves before use and utilize proper removal techniques to avoid skin contact.[8] A lab coat or other protective clothing must be worn to prevent skin exposure.[3][4]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator should be used in accordance with OSHA's respirator regulations (29 CFR 1910.134).[3][7]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations and must be treated as a formal, documented process. Under no circumstances should this chemical be disposed of via sink or drain.[3][7]
Step 1: Waste Classification The first and most critical step is acknowledging that this material is a hazardous waste. All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), must be disposed of as hazardous chemical waste. This aligns with the Resource Conservation and Recovery Act (RCRA) managed by the U.S. Environmental Protection Agency (EPA).[9][10]
Step 2: Segregation of Waste Proper segregation prevents dangerous chemical reactions. Store waste containers of this compound separately from incompatible materials.[11]
-
Known Incompatibilities : Bases, strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][12]
-
Causality : Storing this acidic salt with bases can cause a neutralization reaction, while contact with strong oxidizers could lead to a vigorous, unsafe reaction. Keeping waste streams separate is a cornerstone of laboratory safety.[11][13]
Step 3: Containerization Select a waste container that is chemically compatible, in good condition, and has a secure, sealable lid.[11][13]
-
The container must be leak-proof.
-
For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
Do not use former food containers, as this is a serious safety violation.[11]
-
The original product container may be used if it is intact and can be securely sealed.[11]
Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety. The Environmental Protection Agency (EPA) requires that each waste label contains the words “Hazardous Waste,” the identity of the waste, and a hazard warning.[14] Your label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Approximate quantity or concentration.
-
Relevant Hazard Pictograms (e.g., exclamation mark for irritant).
-
The date you first added waste to the container (Accumulation Start Date).
Step 5: Accumulation and Storage Waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[11][14][15]
-
The waste container must remain closed at all times, except when you are actively adding waste.[11]
-
The SAA must be clearly marked.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]
Step 6: Final Disposal Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7][8]
-
Never attempt to transport hazardous waste yourself.
-
Follow your organization's specific procedures for requesting a waste pickup.
-
A licensed waste hauler will transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration or other chemical treatment.[10][13]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Evacuate : If the spill is large or dust is airborne, evacuate the area.
-
Don PPE : Before cleanup, don all required PPE as detailed in Section 2.
-
Contain Spill : Use dry cleanup procedures.[3] DO NOT use water initially, as this can spread the contamination.
-
Clean Up : Gently sweep or shovel the solid material into a designated hazardous waste container.[3][7] Avoid any actions that generate dust.[3] An explosion-proof vacuum can also be used.[3]
-
Decontaminate : Once the solid is collected, decontaminate the area with water and collect the rinse water as hazardous waste. Prevent runoff into drains.[3]
-
Dispose : Label the container with the spilled material and dispose of it according to the protocol in Section 3.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant disposal of Thiomorpholine 1,1-dioxide HCl.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiomorpholine 1,1-dioxide hydrochloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Thiomorpholine 1,1-dioxide hydrochloride. Moving beyond a simple checklist, we delve into the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety. Our objective is to ensure that every researcher has the knowledge to handle this compound with the highest degree of safety, thereby protecting both the individual and the integrity of the research.
Hazard Assessment: Understanding the Intrinsic Risks
This compound (CAS: 59801-62-6) is a heterocyclic compound widely used as a building block in medicinal chemistry.[1][2] While invaluable, its hydrochloride salt form presents a distinct set of handling hazards that must be rigorously managed. The compound is typically a white or off-white solid powder, making aerosolized dust a primary route of exposure.[3]
A thorough risk assessment begins with understanding its classification under the Globally Harmonized System (GHS).[4]
| Hazard Class | GHS Code | Description | Practical Implication in the Lab |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5][6] | Ingestion of even small quantities, potentially through contaminated hands, can cause illness. |
| Acute Toxicity (Inhaled) | H332 | Harmful if inhaled.[4][6] | Inhaling fine dust, especially during weighing or transfer, can lead to systemic harm. |
| Skin Irritation | H315 | Causes skin irritation.[4][5][6][7] | Direct contact with the powder or its solutions can cause redness, itching, or inflammation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[4][5][6][7] | The most immediate and significant risk; even minor contact can result in pain and potential damage to the eye. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[4][5][6][7] | Inhaled dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. |
The causality is clear: the powdered nature of this compound necessitates stringent controls to prevent dust generation and inhalation, while its chemical properties demand a robust barrier to protect the skin and, most critically, the eyes.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a matter of preference but a direct response to the identified risks. The following ensemble should be considered mandatory for all personnel handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses | Nitrile Gloves | Standard Lab Coat | Not generally required |
| Weighing & Transfer (Solid Form) | Chemical Safety Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Fully-buttoned Lab Coat with Cuffed Sleeves | Required: Use within a certified chemical fume hood.[8] If not possible, a NIOSH-approved respirator with a particulate filter is mandatory.[9][10] |
| Working with Solutions | Chemical Safety Goggles | Nitrile Gloves | Fully-buttoned Lab Coat | Use within a well-ventilated area.[5][7] A fume hood is best practice. |
Eye and Face Protection: Non-Negotiable Priority
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[4]
-
Chemical Safety Goggles: These are essential as they form a seal around the eyes, protecting from airborne dust and accidental splashes. They must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Face Shield: When weighing or transferring quantities of the solid that could create significant dust, a face shield must be worn over the chemical safety goggles.[8][10] This provides a secondary barrier, protecting the entire face from contact.
Skin and Body Protection: The Chemical Barrier
-
Gloves: Chemical-resistant nitrile gloves are the standard. Always inspect gloves for tears or defects before use.[8] For handling the solid, consider double-gloving. If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new glove. Dispose of contaminated gloves as hazardous waste.
-
Lab Coat: A clean, fully-buttoned lab coat, preferably with elastic cuffs, prevents the powder from settling on personal clothing or skin.[7] This coat should be laundered separately from personal clothing.
Respiratory Protection: Engineering Controls First
The primary method for respiratory protection is an engineering control, not a mask.
-
Chemical Fume Hood: All handling of the solid compound that may generate dust must be performed inside a certified chemical fume hood.[8] This captures airborne particles at the source.
-
Respirator: In the rare event a fume hood is not available, or if a large spill occurs, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or better) is required.[9] All users must be properly fit-tested and trained as per OSHA regulations.
Operational and Disposal Plans
Proper PPE use is intrinsically linked to a safe operational workflow.
Safe Handling and Solubilization Workflow
This protocol minimizes exposure at every step.
Step 1: Preparation
-
Designate a work area within a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Don all required PPE: chemical goggles, face shield, nitrile gloves, and lab coat.
-
Assemble all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent) within the fume hood.
Step 2: Weighing the Compound
-
Use a spatula to carefully transfer the desired amount of this compound to a weigh boat.
-
Perform all movements slowly and deliberately to avoid creating airborne dust.
-
Close the primary container immediately after dispensing.
Step 3: Solubilization
-
Gently tap the weigh boat to transfer the solid into the beaker containing the solvent.
-
Place the beaker on a stir plate within the fume hood to allow for dissolution.
-
Rinse the weigh boat with a small amount of solvent, adding the rinsate to the beaker to ensure a complete transfer.
Step 4: Cleanup and Doffing PPE
-
Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container.
-
Wipe down the work surface and spatula with a damp cloth.
-
Remove PPE in the correct order: gloves first, followed by the face shield and goggles. Remove the lab coat last.
Caption: Workflow for Safely Handling this compound.
Emergency Response and Disposal
Spill Response: In the event of a spill, a calm and structured response is critical.
Caption: Emergency Decision Tree for Spills.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10][11]
-
Skin Contact: Take off contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Waste Disposal Plan: As a hydrochloride salt, aqueous waste containing this compound is acidic and must be neutralized before disposal. Always consult your institution's Environmental Health & Safety (EH&S) department and local regulations.[13][14]
-
Segregation: Collect all waste containing this compound into a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.
-
Neutralization (Aqueous Waste): Working in a fume hood, slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste solution while stirring.[13] Use a pH meter or pH paper to monitor the process.[13] The reaction is complete when the bubbling ceases and the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, and if permitted by local regulations, the solution may be safe for drain disposal with copious amounts of water.[13][15] If not permitted, it must be collected by your institution's hazardous waste management service.
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, etc.) must be placed in a sealed and labeled hazardous waste container for professional disposal.[7][8][9]
By adhering to these detailed PPE, handling, and disposal protocols, you build a robust framework of safety that protects you, your colleagues, and your research. This diligence is the hallmark of a trustworthy and expert scientific professional.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
